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  • Product: 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid
  • CAS: 1141669-77-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-nitrophenyl)-1,3-thiazole-2-carb...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic methodology, rooted in the principles of the Hantzsch thiazole synthesis, and outlines a suite of analytical techniques for the thorough characterization of the target molecule. The rationale behind key experimental steps is elucidated, and predictive data for spectroscopic analysis are provided to guide researchers in their synthetic and analytical endeavors. Furthermore, the potential applications of this class of compounds in drug discovery are discussed, underscoring the relevance of the 2-nitrophenyl and 2-carboxylic acid functionalities in modulating biological activity.

Introduction: The Significance of Substituted Thiazoles in Medicinal Chemistry

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active molecules. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a prevalent scaffold in a variety of natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3]

The biological profile of a thiazole derivative is profoundly influenced by the nature and position of its substituents. The introduction of a nitrophenyl group, for instance, can impart unique electronic and steric properties to the molecule, potentially enhancing its interaction with biological targets. The nitro group, being a strong electron-withdrawing moiety, can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5] Specifically, the ortho positioning of the nitro group on the phenyl ring at the C4 position of the thiazole can induce specific conformational preferences that may be crucial for biological activity.[6]

Furthermore, the presence of a carboxylic acid group at the C2 position of the thiazole ring introduces a key functional handle for further molecular elaboration and can play a direct role in target binding through hydrogen bonding or ionic interactions. This guide focuses on the synthesis and characterization of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid, a molecule that synergistically combines these important structural features.

Synthetic Strategy: A Modified Hantzsch Thiazole Synthesis

The synthesis of the target molecule is strategically approached through a modified Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide. In this case, to achieve the desired 2-carboxylic acid functionality, the synthesis proceeds via an ester intermediate, which is subsequently hydrolyzed.

The overall synthetic workflow can be visualized as a two-stage process:

Synthesis_Workflow Start Starting Materials: 2'-Nitroacetophenone Ethyl 2-thiooxamate Step1 Stage 1: Ester Synthesis (Hantzsch Thiazole Synthesis) Start->Step1 Intermediate Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate Step1->Intermediate Step2 Stage 2: Hydrolysis Intermediate->Step2 FinalProduct 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Step2->FinalProduct

Caption: Synthetic workflow for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Synthesis of the α-Haloketone Precursor: 2-Bromo-1-(2-nitrophenyl)ethan-1-one

The synthesis commences with the preparation of the key α-haloketone intermediate, 2-bromo-1-(2-nitrophenyl)ethan-1-one, from the commercially available 2'-nitroacetophenone.

Reaction Scheme:

2'-Nitroacetophenone + Br₂ → 2-Bromo-1-(2-nitrophenyl)ethan-1-one + HBr

Protocol:

  • To a stirred solution of 2'-nitroacetophenone (1 equivalent) in a suitable solvent such as chloroform or diethyl ether, add a solution of bromine (1 equivalent) dropwise at 0-5 °C.[7]

  • The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield 2-bromo-1-(2-nitrophenyl)ethan-1-one as a solid.[8]

Causality: The bromination of acetophenones occurs at the α-carbon due to the formation of an enol or enolate intermediate, which is stabilized by the carbonyl group. The reaction is typically carried out under acidic or neutral conditions to favor the enol form.[9]

Hantzsch Thiazole Synthesis of Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate

The synthesized α-haloketone is then reacted with ethyl 2-thiooxamate to form the thiazole ester.

Reaction Scheme:

2-Bromo-1-(2-nitrophenyl)ethan-1-one + Ethyl 2-thiooxamate → Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate

Protocol:

  • In a round-bottom flask, dissolve ethyl 2-thiooxamate (1 equivalent) in a suitable solvent like ethanol.

  • To this solution, add 2-bromo-1-(2-nitrophenyl)ethan-1-one (1 equivalent).

  • The reaction mixture is then heated at reflux for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ester.

Hydrolysis to 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

The final step involves the hydrolysis of the ester to the desired carboxylic acid.

Reaction Scheme:

Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate + LiOH → 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Protocol:

  • Dissolve the ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (LiOH) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, the THF is removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of approximately 2-3 with a dilute solution of hydrochloric acid (HCl).

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Characterization of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Characterization_Workflow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (MS) SynthesizedProduct->MS IR Infrared Spectroscopy (IR) SynthesizedProduct->IR MP Melting Point Determination SynthesizedProduct->MP Purity Purity Assessment (e.g., HPLC) SynthesizedProduct->Purity

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0broad singlet1H-COOH
~8.2 - 8.4doublet1HH-5 of thiazole
~7.8 - 8.1multiplet4HAromatic protons of nitrophenyl ring

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~162 - 165-COOH
~150 - 155C-4 of thiazole
~148 - 150C-2 of thiazole
~147 - 149C-NO₂ of nitrophenyl ring
~124 - 135Aromatic carbons of nitrophenyl ring
~120 - 125C-5 of thiazole

Note: The predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and other experimental conditions.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Key fragmentation patterns may include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and cleavage of the thiazole ring.[12]

m/zFragment
250[M]⁺
205[M - COOH]⁺
204[M - NO₂]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3300 - 2500 (broad)O-H stretch of carboxylic acid
~1700C=O stretch of carboxylic acid
~1520 and ~1340Asymmetric and symmetric N-O stretch of nitro group
~1600C=C and C=N stretching of aromatic and thiazole rings

Note: The characteristic broad O-H stretch of the carboxylic acid is a key diagnostic feature.[13][14]

Potential Applications in Drug Discovery

Thiazole derivatives are of significant interest in drug discovery due to their diverse biological activities. The presence of the 2-nitrophenyl substituent in the target molecule is particularly noteworthy. Nitroaromatic compounds are known to act as prodrugs in certain biological systems, where the nitro group is reduced to generate reactive species that can exert a therapeutic effect.[4][15] This mechanism is particularly relevant in the development of antimicrobial and anticancer agents.[5]

The carboxylic acid moiety at the 2-position provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. This functional group can also participate in crucial binding interactions with target proteins.

Conclusion

This technical guide has outlined a detailed and logical pathway for the synthesis and characterization of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid. By providing a step-by-step protocol, explaining the underlying chemical principles, and presenting a comprehensive characterization strategy, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The unique structural features of the target molecule, combining the versatile thiazole core with a reactive nitrophenyl group and a functional carboxylic acid, make it a promising scaffold for the discovery of novel therapeutic agents.

References

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Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, a heterocycl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a prominent scaffold in a variety of pharmacologically active agents, and the introduction of a nitrophenyl substituent offers opportunities for diverse biological activities. This document details the synthesis, physicochemical properties, spectral characteristics, and potential applications of this compound, with a focus on providing a foundational understanding for researchers in drug discovery and development.

Introduction

Thiazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the thiazole ring allow for diverse interactions with biological targets. The incorporation of a nitrophenyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its biological efficacy. This guide focuses specifically on the 2-nitrophenyl isomer of 4-phenyl-1,3-thiazole-2-carboxylic acid, providing a detailed examination of its chemical attributes.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is characterized by a central 1,3-thiazole ring, substituted at the 4-position with a 2-nitrophenyl group and at the 2-position with a carboxylic acid.

Caption: Chemical structure of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H6N2O4S[1]
Molecular Weight250.23 g/mol [1]
XLogP3-AA2.3[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count6[1]
Rotatable Bond Count2[1]
Exact Mass250.00482785 Da[1]
Topological Polar Surface Area124 Ų[1]

Note: The data in Table 1 are computationally derived and may differ from experimental values.

Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis reagent1 2-Bromo-1-(2-nitrophenyl)ethan-1-one reaction1 + reagent1->reaction1 reagent2 Ethyl 2-amino-2-thioxoacetate reagent2->reaction1 product1 Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate reaction2 + product1->reaction2 reaction1->product1 Reflux reagent3 LiOH or NaOH reagent3->reaction2 product2 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid reaction2->product2 Stir at RT

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Adapted from related syntheses)

Step 1: Synthesis of Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate

  • To a solution of 2-bromo-1-(2-nitrophenyl)ethan-1-one (1 equivalent) in ethanol, add ethyl 2-amino-2-thioxoacetate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate.

Step 2: Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

  • Dissolve the ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Spectral Analysis

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring and the thiazole proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the nitrophenyl ring will exhibit complex splitting patterns due to their ortho, meta, and para relationships.

13C NMR Spectroscopy

The 13C NMR spectrum will display distinct signals for the carbon atoms of the thiazole ring, the nitrophenyl ring, and the carboxyl group. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-175 ppm.[2] The carbons of the thiazole ring will appear in the aromatic region, with the C2 carbon being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm-1.[3]

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm-1.[3]

  • Asymmetric and symmetric stretching vibrations for the nitro group (NO2) in the regions of 1500-1560 cm-1 and 1300-1370 cm-1, respectively.

  • C-N and C=C stretching vibrations from the thiazole and phenyl rings in the fingerprint region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (250.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO2), and other characteristic cleavages of the thiazole and phenyl rings.

Reactivity and Stability

The reactivity of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is influenced by the functional groups present. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The nitro group can be reduced to an amine, providing a handle for further functionalization. The thiazole ring is generally stable but can undergo electrophilic substitution under certain conditions. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications in Drug Development

Derivatives of nitrophenylthiazole have shown a range of biological activities, suggesting potential therapeutic applications for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

  • Antimicrobial Agents: Nitrothiazole derivatives have been reported to possess antibacterial and antifungal properties.[4] The electron-withdrawing nature of the nitro group is often crucial for this activity.

  • Enzyme Inhibition: Related compounds, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases.[5][6]

  • Anticancer Research: The thiazole scaffold is present in numerous anticancer agents, and the introduction of a nitrophenyl group could lead to novel compounds with antiproliferative activity.

  • Antioxidant Properties: Some nitrophenylthiazole derivatives have demonstrated antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[5][6]

Conclusion

4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods. The combination of the thiazole core and the 2-nitrophenyl substituent provides a unique chemical entity with the potential for diverse biological activities. This guide serves as a foundational resource for researchers, offering insights into its chemical properties and paving the way for further investigation into its therapeutic applications.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 695-707.
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Sources

Foundational

The Rising Profile of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Within this broad cla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Within this broad class, derivatives of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid are emerging as a compelling subclass with a wide spectrum of biological activities. The presence of the nitro group, a well-known pharmacophoric feature, significantly influences the electronic properties of the molecule, often enhancing its biological efficacy.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their antimicrobial and anticancer properties. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols to provide a foundational resource for researchers in drug discovery and development.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged five-membered heterocyclic motif that is a key structural component in a variety of natural products and synthetic pharmaceuticals.[1][3] Its unique chemical properties, including its ability to participate in hydrogen bonding and pi-stacking interactions, make it an ideal scaffold for designing molecules that can effectively interact with biological targets. The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[3] The introduction of a nitrophenyl group, particularly at the 4-position, has been shown to confer potent biological activities, including antimicrobial and anticancer effects.[4][5] This guide will specifically focus on derivatives of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid, a promising area for the development of novel therapeutic agents.

Synthetic Pathways to the Core Scaffold

The synthesis of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid derivatives generally follows established routes for thiazole synthesis, with modifications to introduce the desired substituents. A common and effective method is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the core scaffold of interest, the following protocol can be adapted:

  • Step 1: Synthesis of 2-bromo-1-(2-nitrophenyl)ethan-1-one. The starting material is typically 2'-nitroacetophenone, which is brominated using a suitable brominating agent like bromine in methanol or N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Step 2: Reaction with a Thioamide. The resulting α-haloketone is then reacted with a thioamide, such as thiooxamic acid or a derivative, in a suitable solvent like ethanol.

  • Step 3: Cyclization and Aromatization. The reaction mixture is heated under reflux to facilitate the cyclization and subsequent dehydration to form the thiazole ring.

  • Step 4: Hydrolysis (if necessary). If an ester derivative of thiooxamic acid is used, the resulting ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide solution) to yield the desired carboxylic acid.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product 2_Nitroacetophenone 2'-Nitroacetophenone Bromination Bromination (e.g., NBS) 2_Nitroacetophenone->Bromination Step 1 Thiooxamic_Acid_Derivative Thiooxamic Acid Derivative Reaction_with_Thioamide Reaction with Thioamide (Hantzsch Synthesis) Thiooxamic_Acid_Derivative->Reaction_with_Thioamide Step 2 Bromination->Reaction_with_Thioamide α-haloketone intermediate Cyclization Cyclization & Aromatization Reaction_with_Thioamide->Cyclization Step 3 Hydrolysis Hydrolysis (optional) Cyclization->Hydrolysis Final_Compound 4-(2-Nitrophenyl)-1,3-thiazole- 2-carboxylic Acid Derivative Hydrolysis->Final_Compound Step 4

Caption: General workflow for the synthesis of the target compound.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Thiazole derivatives have demonstrated considerable promise in this area.[7][8]

Mechanism of Action

The antimicrobial activity of nitrophenylthiazole derivatives is often attributed to the nitro group.[2] It is proposed that the nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress, damage cellular macromolecules like DNA and proteins, and disrupt essential metabolic pathways, ultimately leading to cell death.[9] The thiazole ring acts as a crucial scaffold, influencing the compound's solubility, cell permeability, and interaction with microbial targets.

In Vitro Antimicrobial Evaluation: A Standard Protocol

The antimicrobial efficacy of newly synthesized compounds is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial/Fungal Inoculum: Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.

  • Serial Dilution: The test compounds are serially diluted in a multi-well plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-(2-nitrophenyl) derivatives is limited, studies on related nitrophenylthiazoles suggest that:

  • The position of the nitro group on the phenyl ring can significantly impact activity.

  • Modifications to the carboxylic acid group, such as esterification or amidation, can alter the compound's lipophilicity and, consequently, its antimicrobial potency.

  • The presence of additional substituents on the phenyl or thiazole ring can further modulate the biological activity.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Thiazole-containing compounds are well-represented among anticancer drugs, and nitrophenylthiazole derivatives are a subject of ongoing research for their potential in oncology.[10][11]

Putative Mechanisms of Anticancer Action

The anticancer activity of these compounds is likely multifactorial. Potential mechanisms include:

  • Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Nitrophenylthiazole derivatives may induce apoptosis by activating caspase cascades and disrupting mitochondrial function.

  • Enzyme Inhibition: These compounds have the potential to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[11]

  • Generation of Reactive Oxygen Species (ROS): Similar to their antimicrobial action, the nitro group can be reduced in cancer cells, leading to the production of ROS and inducing oxidative stress-mediated cell death.

Anticancer_Mechanism cluster_effects Cellular Effects Compound 4-(2-Nitrophenyl)-1,3-thiazole -2-carboxylic Acid Derivative Cell Cancer Cell Compound->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Enzyme_Inhibition Inhibition of Key Enzymes (e.g., Kinases, Topoisomerases) Cell->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis ROS->Apoptosis_Induction Enzyme_Inhibition->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Putative mechanisms of anticancer activity.

In Vitro Cytotoxicity Assay: A Standard Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is then calculated relative to untreated control cells.

Quantitative Data Summary
Compound ClassBiological ActivityKey Findings
Nitrothiazole DerivativesAntibacterialExhibit bactericidal activity, particularly effective against anaerobic bacteria. The nitro group is crucial for this activity.[2]
Phenylthiazole DerivativesAnticancerShow growth-inhibitory effects on various cancer cell lines. Substituents on the phenyl ring significantly influence potency.[5]
Thiazole-based CompoundsAcetylcholinesterase InhibitionCertain derivatives show potent inhibition of this enzyme, suggesting potential applications in neurodegenerative diseases.[12]

Future Perspectives and Conclusion

Derivatives of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid represent a promising class of compounds with diverse biological activities. While research is ongoing, the existing data strongly suggests their potential as leads for the development of new antimicrobial and anticancer drugs. Future research should focus on:

  • Synthesis of a broader range of derivatives to establish more definitive structure-activity relationships.

  • In-depth mechanistic studies to elucidate the precise molecular targets of these compounds.

  • In vivo studies to evaluate their efficacy and safety in animal models.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting area of medicinal chemistry. The versatility of the thiazole scaffold, combined with the potent activity conferred by the nitrophenyl moiety, ensures that these compounds will remain a focal point of drug discovery efforts for the foreseeable future.

References

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Khidre, R. E., & Radini, I. A. (Year).
  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39.
  • (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
  • Reactivity of N-(4-Nitrophenyl)propionohydrazonoyl Bromide. Synthesis and Antimicrobial Study of Thiadiazoles and 4,6-Dithia-1,2,9-triazaspiro-[4.4]-non-2-en-8-ones.
  • (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • (2025). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules.
  • Application Notes and Protocols for 4-phenyl-1,2,3-thiadiazole Deriv
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • Maya, J. D., et al. (2003). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. Biochemical Pharmacology, 65(6), 999-1006.
  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.
  • Processes for preparing thiazole carboxylic acids.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

Sources

Exploratory

Spectroscopic Characterization of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. In the dynamic landscape of drug discovery and mater...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. In the dynamic landscape of drug discovery and materials science, the unambiguous structural elucidation of newly synthesized molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization process. While experimental data for this specific molecule is not widely published, this document, intended for researchers, scientists, and drug development professionals, offers a comprehensive, theoretically grounded prediction of its spectral characteristics. By leveraging established principles of spectroscopy and drawing parallels with structurally related analogs, this guide aims to serve as a valuable resource for the identification and characterization of this and similar heterocyclic compounds.

Introduction: The Significance of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of non-covalent interactions and its metabolic stability make it a desirable feature in drug design. The incorporation of a nitrophenyl group and a carboxylic acid moiety onto this scaffold suggests potential applications ranging from targeted therapeutics to novel materials. The precise arrangement of these functional groups, as in 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, will dictate its chemical reactivity, biological activity, and material properties. Accurate spectroscopic characterization is the first and most critical step in unlocking this potential.

This guide will provide a detailed, predictive analysis of the 1H NMR, 13C NMR, IR, and Mass spectra of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. Each section will not only present the expected data but also delve into the underlying principles that govern the spectral features, offering insights into the electronic and structural properties of the molecule.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted 1H and 13C NMR spectra of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid are based on the analysis of its constituent functional groups and comparison with related structures.

Experimental Protocol: NMR Data Acquisition (Hypothetical)

A detailed protocol for acquiring high-quality NMR data is crucial for structural verification.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent TMS Add internal standard (TMS) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Lock Lock on deuterium signal Tube->Lock Shim Shim for homogeneity Lock->Shim Acquire_H1 Acquire 1H Spectrum (e.g., 16 scans) Shim->Acquire_H1 Acquire_C13 Acquire 13C Spectrum (e.g., 1024 scans) Shim->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Reference Reference to TMS (0 ppm) Baseline->Reference

Caption: A typical workflow for acquiring NMR spectra.

The choice of DMSO-d6 as a solvent is due to its ability to dissolve polar carboxylic acids and to allow for the observation of the exchangeable carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 - 14.0Broad Singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad signal in this downfield region due to hydrogen bonding.[1]
~8.2 - 8.4Doublet1HH-3' (Nitrophenyl)Ortho to the nitro group, this proton is significantly deshielded.
~7.8 - 8.0Multiplet2HH-4', H-6' (Nitrophenyl)These protons will be part of a complex splitting pattern due to their coupling with adjacent protons.
~7.6 - 7.8Triplet1HH-5' (Nitrophenyl)Coupled to two neighboring protons.
~8.5Singlet1HH-5 (Thiazole)The proton on the thiazole ring is expected to be a singlet and in a relatively downfield region due to the electron-withdrawing nature of the ring and adjacent substituents.

The 13C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~162C=O (Carboxylic Acid)Carboxylic acid carbons typically resonate in this region.[2]
~170C-2 (Thiazole)The carbon bearing the carboxylic acid group.
~150C-4 (Thiazole)The carbon attached to the nitrophenyl ring.
~125C-5 (Thiazole)The carbon with the lone proton on the thiazole ring.
~148C-2' (Nitrophenyl)The carbon bearing the nitro group.
~130C-1' (Nitrophenyl)The carbon attached to the thiazole ring.
~124, 129, 132, 134C-3', C-4', C-5', C-6' (Nitrophenyl)Aromatic carbons of the nitrophenyl ring, with varied shifts due to the influence of the nitro group and the thiazole substituent.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is expected to show characteristic absorptions for the carboxylic acid and nitro groups.

Experimental Protocol: IR Data Acquisition (ATR)

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Place a small amount of solid sample Crystal onto the ATR crystal Sample->Crystal Background Collect a background spectrum Crystal->Background Scan Collect the sample spectrum (e.g., 32 scans) Background->Scan Correction ATR and baseline correction Scan->Correction Label Label significant peaks Correction->Label

Caption: A standard workflow for acquiring an ATR-IR spectrum.

Predicted Wavenumber (cm-1) Vibration Intensity Rationale
2500-3300O-H stretch (Carboxylic Acid)Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][3]
~1700-1725C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch of a carboxylic acid. Conjugation with the thiazole ring may shift this to the lower end of the range.[2]
~1520-1560 and ~1340-1380N-O asymmetric and symmetric stretch (Nitro group)StrongThese two strong absorptions are characteristic of a nitro group.
~1600, ~1475C=C stretch (Aromatic)MediumStretching vibrations of the phenyl and thiazole rings.
~1300C-N stretch (Aromatic Nitro)Medium
~1200C-O stretch (Carboxylic Acid)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is crucial for confirming its molecular weight and elemental composition.

Molecular Structure and Fragmentation

MS_Fragmentation M [M]+. 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid m/z = 250 M_minus_COOH [M - COOH]+. m/z = 205 M->M_minus_COOH - COOH M_minus_NO2 [M - NO2]+. m/z = 204 M->M_minus_NO2 - NO2 Nitrophenyl [C6H4NO2]+. m/z = 122 M->Nitrophenyl Cleavage Thiazole_COOH [C4H2NO2S]+. m/z = 128 M->Thiazole_COOH Cleavage

Caption: Predicted major fragmentation pathways for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in ESI-MS.

Predicted m/z Ion Rationale
251[M+H]+The protonated molecular ion in positive ion mode Electrospray Ionization (ESI+). The molecular weight of C10H6N2O4S is 250.23 g/mol .[4][5]
249[M-H]-The deprotonated molecular ion in negative ion mode (ESI-).
205[M-COOH]+Loss of the carboxylic acid group as a radical is a common fragmentation pathway for carboxylic acids.
204[M-NO2]+Loss of the nitro group.
122[C6H4NO2]+Fragment corresponding to the nitrophenyl cation.
128[C4H2NO2S]+Fragment corresponding to the thiazole-2-carboxylic acid cation.

Conclusion

This technical guide has provided a detailed, predictive analysis of the 1H NMR, 13C NMR, IR, and Mass spectra of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. By applying fundamental spectroscopic principles and drawing comparisons with analogous structures, we have constructed a comprehensive spectral profile for this novel compound. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, aiding in the identification and characterization of this and related molecules. The synthesis and experimental verification of these predicted data will be a critical next step in advancing the scientific understanding and potential applications of this promising heterocyclic compound.

References

Foundational

An In-depth Technical Guide on the Determination of the Crystal Structure of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: The Rationale for Structural Elucidation In the landscape of medicinal chemistry and drug discovery, the thiazole nucleus is a cornerstone scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Structural Elucidation

In the landscape of medicinal chemistry and drug discovery, the thiazole nucleus is a cornerstone scaffold, integral to a multitude of biologically active compounds. The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is fundamental to understanding its physicochemical properties, reactivity, and, most critically, its interaction with biological targets. The title compound, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, represents a molecule of significant interest due to the convergence of three key functionalities: the versatile thiazole ring, a carboxylic acid group capable of forming key hydrogen bonds, and a sterically demanding and electronically influential 2-nitrophenyl substituent.

While the crystal structures of related isomers and derivatives have been reported, providing valuable comparative data, a definitive crystal structure for the 2-nitro isomer remains to be elucidated. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining the necessary steps from synthesis to final structural determination and analysis. It is designed not merely as a list of protocols but as a self-validating system of inquiry, where each step is explained with its underlying scientific principles, ensuring both technical accuracy and field-proven insights.

Part 1: Synthesis and Verification of the Target Compound

A robust crystal structure analysis begins with the unambiguous synthesis and purification of the target molecule. The proposed synthetic route is a variation of the well-established Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethan-1-one cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification A 2'-Nitroacetophenone C α-Bromination A->C Substrate B Bromine (Br2) in Methanol B->C Reagent D 2-Bromo-1-(2-nitrophenyl)ethan-1-one C->D Product F Condensation & Cyclization D->F Reactant E Ethyl Thiooxamate E->F Reactant G Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate F->G Intermediate Ester I Hydrolysis G->I Ester H Lithium Hydroxide (LiOH) H->I Base J 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid I->J Final Product

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol: Synthesis
  • Synthesis of 2-Bromo-1-(2-nitrophenyl)ethan-1-one (α-Bromo Ketone Intermediate):

    • Dissolve 2'-nitroacetophenone (1 equivalent) in methanol.

    • Slowly add bromine (1 equivalent) dropwise at 0°C with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

    • Quench the reaction with a saturated sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-bromo ketone.

  • Synthesis of Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate:

    • To a solution of the α-bromo ketone (1 equivalent) in ethanol, add ethyl thiooxamate (1 equivalent).

    • Reflux the mixture for 8-12 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify by column chromatography.

  • Saponification to 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid:

    • Suspend the ethyl ester intermediate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide monohydrate (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

    • Collect the resulting precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven at 50-60°C.

Spectroscopic Verification

Before proceeding to crystallization, the identity and purity of the synthesized compound must be confirmed.

Technique Expected Observations
¹H NMR (DMSO-d₆)- A singlet for the thiazole C5-H. - Multiplets in the aromatic region corresponding to the four protons of the 2-nitrophenyl group. - A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR (DMSO-d₆)- Resonances for the two carbons of the thiazole ring (C2 and C4) and the C5 carbon. - Six distinct signals for the carbons of the nitrophenyl ring. - A signal for the carboxylic acid carbonyl carbon.
FT-IR (ATR)- A broad O-H stretch from the carboxylic acid dimer. - A sharp C=O stretch for the carboxylic acid. - Asymmetric and symmetric N-O stretches for the nitro group. - C=N and C-S stretching vibrations characteristic of the thiazole ring.
Mass Spectrometry - The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of C₁₀H₆N₂O₄S.

Part 2: Crystallization and Single-Crystal X-ray Diffraction

The successful growth of high-quality single crystals is often the most challenging step in structure determination.

Experimental Protocol: Crystallization

The choice of solvent is critical. Given the carboxylic acid and nitro functionalities, polar solvents are a logical starting point. A systematic screening of solvents and techniques is recommended.

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or ethyl acetate) at room temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a small amount of a good solvent (e.g., DMSO or DMF).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a volatile anti-solvent in which the compound is poorly soluble (e.g., water, hexane, or diethyl ether).

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetonitrile or isopropanol) at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C).

Workflow for Single-Crystal X-ray Diffraction

A Select a High-Quality Single Crystal B Mount Crystal on Diffractometer A->B C Data Collection (X-ray Source, Detector) B->C D Data Reduction and Integration C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Validation and Analysis F->G H Final Crystallographic Information File (CIF) G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: X-ray Diffraction
  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop or a glass fiber.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer (e.g., equipped with a Mo or Cu X-ray source and a modern detector).

    • Perform an initial unit cell determination.

    • Proceed with a full data collection strategy, typically involving a series of scans (e.g., ω-scans) to cover the entire reciprocal space.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and an empirical absorption correction.

    • Determine the space group from the systematic absences in the data.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic positions and anisotropic displacement parameters using full-matrix least-squares on F².

    • Locate hydrogen atoms from the difference Fourier map and refine their positions.

    • Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Part 3: Predicted Structural Insights and Comparative Analysis

Based on the known crystal structures of related nitro-substituted aromatic carboxylic acids and thiazole derivatives, we can anticipate several key structural features for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Expected Crystallographic Data
Parameter Predicted Value/Observation
Crystal System Likely to be in a lower symmetry system such as monoclinic or triclinic.
Space Group Most likely a centrosymmetric space group (e.g., P2₁/c or P-1), assuming the molecule crystallizes as a racemate.
Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Nitrophenyl-Thiazole Compounds and Their Molecular Targets

Introduction: The Versatility of the Nitrophenyl-Thiazole Scaffold The intersection of the nitrophenyl and thiazole moieties has given rise to a class of synthetic compounds with a remarkable breadth of biological activi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitrophenyl-Thiazole Scaffold

The intersection of the nitrophenyl and thiazole moieties has given rise to a class of synthetic compounds with a remarkable breadth of biological activities. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological macromolecules make it an attractive starting point for drug design. The addition of a nitrophenyl group can further enhance the therapeutic potential by introducing a site for metabolic activation or by participating in crucial binding interactions within target proteins. This technical guide provides an in-depth exploration of the key therapeutic targets of nitrophenyl-thiazole compounds, offering a valuable resource for researchers and drug development professionals. We will delve into the mechanistic basis of their activity in neurodegenerative diseases, cancer, infectious diseases, and inflammation, supported by detailed experimental protocols and molecular insights.

Neuroprotection: Selective Inhibition of Monoamine Oxidase B (MAO-B)

A promising therapeutic avenue for nitrophenyl-thiazole derivatives lies in the treatment of neurodegenerative disorders such as Parkinson's disease.[2][3] A key target in this context is Monoamine Oxidase B (MAO-B), a mitochondrial enzyme responsible for the degradation of neurotransmitters like dopamine.[4][5] Selective inhibition of MAO-B can increase dopamine levels in the brain, alleviating the motor symptoms of Parkinson's disease.

Mechanism of Action: Reversible and Competitive Inhibition

Studies have shown that certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives are potent and selective inhibitors of human MAO-B (hMAO-B).[2][3] The inhibitory mechanism is often found to be reversible and competitive, suggesting that these compounds bind to the active site of the enzyme and compete with the natural substrate. Molecular modeling studies have provided insights into the specific interactions between these inhibitors and the MAO-B active site, highlighting the importance of the nitrophenyl-thiazole scaffold for achieving high affinity and selectivity.[3]

Experimental Validation: MAO-B Inhibition Assay

The inhibitory activity of nitrophenyl-thiazole compounds against MAO-B can be determined using a fluorometric in vitro assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate like kynuramine.[4][6]

Protocol: Fluorometric MAO-B Inhibition Assay [4][7]

  • Reagent Preparation:

    • Prepare a stock solution of the nitrophenyl-thiazole test compound in DMSO.

    • Dilute recombinant human MAO-B enzyme and the substrate (e.g., kynuramine) in MAO-B assay buffer.

    • Prepare a developer solution containing a fluorescent probe (e.g., OxiRed™ Probe) that reacts with H₂O₂.

  • Assay Procedure:

    • In a 96-well microplate, add the test compound at various concentrations. Include a positive control (e.g., Selegiline) and a no-inhibitor control.

    • Add the diluted MAO-B enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the MAO-B substrate and developer solution.

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) over time at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Table 1: Inhibitory Activity of Representative Nitrophenyl-Thiazole Derivatives against hMAO-B

CompoundhMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
Compound A 2.2>10>4545
Compound B 120>10>83

Data synthesized from representative literature.[8]

Diagram 1: MAO-B Inhibition Workflow

MAO_B_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_detection Detection & Analysis Test_Compound Test Compound (Nitrophenyl-thiazole) Plate 96-well Plate Test_Compound->Plate MAO_B_Enzyme MAO-B Enzyme MAO_B_Enzyme->Plate Substrate Substrate (e.g., Kynuramine) Reaction Reaction Initiation Substrate->Reaction Developer Developer (Fluorescent Probe) Developer->Reaction Incubation Incubation Plate->Incubation Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow for determining MAO-B inhibitory activity.

Anticancer Activity: Targeting Key Signaling Pathways

Nitrophenyl-thiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, suggesting their potential as anticancer agents.[9][10][11] Their mechanisms of action are multifaceted and appear to involve the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cancer development and progression. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Several nitrophenyl-thiazole compounds have been investigated as potential EGFR kinase inhibitors.[12]

Protocol: In Vitro EGFR Kinase Assay [9][13][14]

  • Materials:

    • Recombinant human EGFR kinase.

    • Kinase substrate (e.g., Poly(Glu, Tyr)).

    • ATP.

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

  • Procedure:

    • Prepare serial dilutions of the nitrophenyl-thiazole compound in kinase buffer.

    • In a 384-well plate, add the test compound or vehicle control.

    • Add a solution containing the EGFR enzyme and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection system, which measures luminescence.

  • Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Akt Kinase Inhibition

The Akt (Protein Kinase B) signaling pathway is another crucial regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[15][16] Nitrophenyl-thiazole derivatives have been explored as inhibitors of Akt kinase.

Protocol: In Vitro Akt Kinase Assay [15][17][18]

  • Reagents:

    • Recombinant human Akt1, Akt2, or Akt3 enzyme.

    • GSK3α/β peptide substrate.

    • ATP.

    • Kinase buffer.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Method:

    • Follow a similar procedure to the EGFR kinase assay, substituting the EGFR components with the appropriate Akt enzyme and substrate.

    • Initiate the reaction with ATP at a concentration near the Kₘ for the specific Akt isoform.

    • Measure luminescence to determine ADP production and calculate inhibitor potency (IC₅₀).

Diagram 2: Kinase Inhibition Assay Workflow

Kinase_Inhibition_Workflow cluster_prep Component Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Inhibitor Test Inhibitor Plate Assay Plate Inhibitor->Plate Kinase Kinase (EGFR/Akt) Kinase->Plate Substrate Substrate Substrate->Plate ATP ATP ATP->Plate Incubation Incubation (30°C) Plate->Incubation ADP_Detection ADP Detection (Luminescence) Incubation->ADP_Detection IC50_Calc IC50 Calculation ADP_Detection->IC50_Calc

Caption: General workflow for in vitro kinase inhibition assays.

Antimicrobial Activity: Disrupting Essential Bacterial and Fungal Processes

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Nitrophenyl-thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[19][20][21][22]

Bacterial DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibiotics.[23] Some nitrophenyl-thiazole compounds may exert their antibacterial effects by inhibiting this enzyme.

Protocol: DNA Gyrase Supercoiling Inhibition Assay [24][25]

  • Materials:

    • Purified E. coli DNA gyrase.

    • Relaxed pBR322 plasmid DNA.

    • Gyrase assay buffer (containing ATP).

    • Stop solution (SDS/EDTA).

  • Procedure:

    • In a microfuge tube, combine the assay buffer, relaxed plasmid DNA, and the nitrophenyl-thiazole test compound.

    • Add DNA gyrase to initiate the supercoiling reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding the stop solution.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Interpretation:

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form.

    • An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed plasmid DNA on the gel.

Fungal Lanosterol 14α-Demethylase Inhibition

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the fungal ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death. This is the mechanism of action for the widely used azole antifungal drugs. Thiazole-containing compounds are also being investigated as inhibitors of this enzyme.[21]

Anti-inflammatory Effects: Modulation of the Arachidonic Acid Pathway

Chronic inflammation is a contributing factor to many diseases. Nitrophenyl-thiazole derivatives have shown anti-inflammatory properties, likely through the inhibition of enzymes in the arachidonic acid cascade.[14][15]

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain.[20][26]

Protocol: COX-2 Inhibitor Screening Assay (Fluorometric) [20][26][27]

  • Reagents:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • COX assay buffer.

    • Fluorometric probe that detects prostaglandin G2.

  • Method:

    • In a 96-well plate, add the test nitrophenyl-thiazole compound.

    • Add the COX-2 enzyme and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically to monitor the formation of prostaglandin G2.

    • Calculate the IC₅₀ value based on the inhibition of the reaction rate.

5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase (5-LOX) is another important enzyme in the arachidonic acid pathway, responsible for the production of pro-inflammatory leukotrienes.[28][29][30]

Protocol: 5-LOX Inhibitor Screening Assay (Fluorometric) [28][30][31]

  • Components:

    • 5-LOX enzyme.

    • Linoleic acid or arachidonic acid (substrate).

    • Assay buffer.

    • Fluorometric probe.

  • Procedure:

    • Similar to the COX-2 assay, incubate the 5-LOX enzyme with the test compound.

    • Start the reaction by adding the substrate.

    • Monitor the change in fluorescence over time to determine the enzyme activity.

    • Calculate the IC₅₀ value for the test compound.

Diagram 3: Arachidonic Acid Pathway and Inhibition

Arachidonic_Acid_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Inhibitor_COX Nitrophenyl-thiazole (COX Inhibitor) Inhibitor_COX->COX Inhibitor_LOX Nitrophenyl-thiazole (LOX Inhibitor) Inhibitor_LOX->LOX

Caption: Inhibition of COX and LOX pathways by nitrophenyl-thiazoles.

Conclusion and Future Directions

Nitrophenyl-thiazole compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their ability to selectively target a diverse range of enzymes and signaling pathways underscores their potential in addressing significant unmet medical needs in neurodegeneration, cancer, infectious diseases, and inflammation. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship studies and advanced computational modeling, ultimately paving the way for their clinical translation.

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Foundational

The Architecture of Discovery: A Technical Guide to Novel Thiazole-Based Inhibitors

Foreword: The Enduring Potency of the Thiazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potency of the Thiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological activity across diverse therapeutic areas. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a testament to this principle.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the development of numerous clinically approved drugs, from the pioneering antibiotic Penicillin to modern anticancer agents like Dasatinib.[3][4] This guide provides a comprehensive, in-depth exploration of the multifaceted process of discovering novel thiazole-based inhibitors, intended for researchers, scientists, and drug development professionals. We will dissect the strategic considerations, experimental workflows, and validation systems that underpin the journey from initial concept to a promising preclinical candidate.

I. Strategic Foundations: Target Selection and Library Design

The inception of any inhibitor discovery program is rooted in a deep understanding of the biological target and a strategic approach to chemical library design. The choice of a target—be it a protein kinase, a metabolic enzyme, or a receptor—is dictated by its role in disease pathology. Thiazole derivatives have demonstrated remarkable versatility, showing inhibitory activity against a wide array of targets including protein kinases, metabolic enzymes, and microbial enzymes.[5][6][7]

The Rationale of Target-Centric Design

The selection of a biological target is the first critical decision. For instance, in oncology, protein kinases are a major focus due to their frequent dysregulation in cancer.[8] Thiazole-based compounds have been successfully developed as kinase inhibitors, leveraging the nitrogen atom in the thiazole ring to form crucial hydrogen bonds with the kinase hinge region.[4] Similarly, metabolic enzymes like human lactate dehydrogenase A (hLDHA), which is upregulated in many tumors, present another attractive target for thiazole-based inhibitors.[9][10]

Crafting a Thiazole-Focused Chemical Library

Once a target is selected, the design of a chemical library of thiazole derivatives is initiated. This is not a random process but a carefully considered endeavor guided by structure-activity relationship (SAR) data from existing inhibitors and computational modeling.[11] The thiazole ring itself offers multiple points for diversification (positions 2, 4, and 5), allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1]

A typical starting point for the synthesis of a thiazole library is the Hantzsch thiazole synthesis, a robust and versatile method that involves the reaction of an α-haloketone with a thioamide.[2] Variations of this method allow for the introduction of a wide range of substituents at different positions of the thiazole ring.

II. The Forge of Creation: Synthesis and Structural Elucidation

The synthesis of a library of novel thiazole derivatives is a cornerstone of the discovery process. This section details a generalized synthetic protocol and the essential characterization techniques that ensure the structural integrity of the newly created compounds.

A Generalized Synthetic Protocol for Thiazole Derivatives

The following protocol outlines a common synthetic route for preparing 2,4-disubstituted thiazoles, a prevalent scaffold in many biologically active molecules.

Step 1: Synthesis of Thioamide Intermediate

  • To a solution of an appropriate amine in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted isothiocyanate.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting thioamide can often be isolated by filtration or evaporation of the solvent.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the thioamide intermediate from Step 1 in a polar solvent such as ethanol or dimethylformamide (DMF).

  • Add an equimolar amount of a substituted α-haloketone (e.g., phenacyl bromide).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After cooling, the thiazole product may precipitate and can be collected by filtration. Alternatively, the product can be isolated by extraction and purified by column chromatography.

Unwavering Confirmation: Structural Characterization

The identity and purity of each synthesized compound must be rigorously confirmed. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the molecule, confirming the presence of the thiazole ring and the positions of various substituents.[3][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule, such as C=N, C=C, and C-S bonds characteristic of the thiazole ring.[3]

III. The Crucible of Activity: Biological Evaluation

With a library of structurally confirmed thiazole derivatives in hand, the next phase is to assess their biological activity. This involves a tiered screening approach, starting with high-throughput in vitro assays and progressing to more complex cell-based and in vivo models for the most promising candidates.

High-Throughput Screening (HTS) for Hit Identification

The initial screening of the compound library is typically performed using a high-throughput in vitro assay designed to measure the inhibition of the target protein. For example, in the case of a kinase inhibitor program, a common HTS assay is a biochemical kinase assay that measures the phosphorylation of a substrate peptide.

Cellular Assays: Gauging Efficacy in a Biological Context

Compounds that show significant activity in the biochemical HTS are then advanced to cell-based assays. These assays are crucial for determining if the compounds can penetrate the cell membrane and inhibit the target in its native environment. A widely used assay for assessing the anti-proliferative activity of potential anticancer agents is the MTT assay.[12]

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of the thiazole derivatives and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Unraveling the Mechanism of Action

For lead compounds, it is essential to elucidate their mechanism of action. This can involve a variety of experiments, including:

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Western Blotting: To assess the effect of the inhibitor on downstream signaling pathways.

  • Apoptosis Assays: To determine if the compound induces programmed cell death in cancer cells.[12]

IV. The Path to Preclinical: Lead Optimization and In Vivo Studies

The final stage of the preclinical discovery process involves optimizing the lead compounds to improve their potency, selectivity, and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This iterative process is guided by SAR and computational modeling.

The Iterative Cycle of Lead Optimization

Lead optimization involves synthesizing and testing new analogs of the lead compound with systematic modifications to its chemical structure. The goal is to enhance the desired properties while minimizing off-target effects and toxicity. Molecular docking studies can provide valuable insights into the binding mode of the inhibitors and guide the design of new analogs with improved interactions with the target protein.[9][14]

Lead_Optimization_Cycle

Caption: Iterative cycle of lead optimization for thiazole-based inhibitors.

In Vivo Validation: The Ultimate Test

Promising lead compounds with favorable in vitro and ADME/Tox profiles are then evaluated in animal models of the disease. These in vivo studies are critical for assessing the efficacy and safety of the drug candidate in a whole organism. For anticancer agents, this often involves using xenograft models, where human tumor cells are implanted into immunocompromised mice.

V. Concluding Remarks and Future Directions

The discovery of novel thiazole-based inhibitors is a dynamic and evolving field. The versatility of the thiazole scaffold, coupled with advancements in synthetic chemistry, computational modeling, and biological screening, continues to fuel the development of new therapeutic agents.[1][15] Future research will likely focus on the development of more selective inhibitors that target specific disease pathways with greater precision, as well as the exploration of novel thiazole-based chemical space through innovative synthetic methodologies. The principles and protocols outlined in this guide provide a robust framework for navigating the intricate yet rewarding journey of drug discovery.

Quantitative Data Summary

Compound IDTarget/Cell LineIC50/Ki (µM)Reference
4c MCF-7 (Breast Cancer)2.57 ± 0.16[12]
4c HepG2 (Liver Cancer)7.26 ± 0.44[12]
4c VEGFR-20.15[12]
13 A549 (NSCLC)1.33 ± 0.41[13]
13 MCF-7 (Breast Cancer)1.74 ± 0.38[13]
5 ALR20.08 ± 0.01[13]
T1 SIRT217.3[16][17]
Compound 9 HepG-21.61 ± 1.92 µg/mL[2]
Compound 10 HepG-21.98 ± 1.22 µg/mL[2]
Compound 21 Various Cancer Cell Lines10–30[2]
Compound 23 MCF-75.71[2]
Compound 40 B-RAFV600E0.0231 ± 0.0012[5]
Compound 10 Acetylcholinesterase (AChE)0.103[18][19]
Compound 16 Acetylcholinesterase (AChE)0.108[18][19]
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I0.008 ± 0.001[6]
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II0.124 ± 0.017[6]
2-amino-4-(4-bromophenyl)thiazole Acetylcholinesterase (AChE)0.129 ± 0.030[6]
2-amino-4-(4-bromophenyl)thiazole Butyrylcholinesterase (BChE)0.083 ± 0.041[6]
Compound 4 Urease1.80 ± 0.80[7]
Compound 4 α-glucosidase3.61 ± 0.59[7]

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_Design Phase 1: Design & Synthesis cluster_Screening Phase 2: Biological Screening cluster_Optimization Phase 3: Lead Optimization & Preclinical Target_Selection Target Selection & Validation Library_Design Thiazole Library Design Target_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization HTS High-Throughput Screening (HTS) Characterization->HTS Hit_Identification Hit Identification HTS->Hit_Identification Cellular_Assays Cellular Assays (e.g., MTT) Hit_Identification->Cellular_Assays Hit_to_Lead Hit-to-Lead Cellular_Assays->Hit_to_Lead Lead_Optimization Lead Optimization (SAR) Hit_to_Lead->Lead_Optimization ADMET_Profiling ADME/Tox Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Safety ADMET_Profiling->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: A streamlined workflow for the discovery of novel thiazole-based inhibitors.

References

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Exploratory

4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Investigational Mechanism of Action of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Abstract The therapeutic potential of heterocyclic compounds is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigational Mechanism of Action of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Abstract

The therapeutic potential of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Within this diverse class, the thiazole nucleus represents a privileged scaffold, present in numerous FDA-approved drugs and clinical candidates. This guide focuses on the specific, yet under-characterized molecule, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. While direct mechanistic studies on this compound are not extensively published, its structural motifs—a nitrophenyl ring and a thiazole carboxylic acid core—are features of molecules with significant biological activity. Drawing upon established research on analogous structures, this whitepaper proposes and technically details a plausible dual mechanism of action: the induction of apoptosis in cancer cells and the inhibition of monoamine oxidase B (MAO-B), a key enzyme in neurodegeneration. This document is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework and actionable experimental protocols to rigorously investigate the therapeutic potential of this compound.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a fundamental building block in medicinal chemistry.[1][2] Its unique electronic properties and ability to form a wide range of non-covalent interactions allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets.[2] The presence of a nitrophenyl group often enhances the electrophilic nature of a molecule, making it a valuable substituent for designing enzyme inhibitors and other bioactive agents.[3]

Given the prevalence of related structures in oncology and neuropharmacology, we hypothesize that 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid may exert its biological effects through one or both of the following mechanisms:

  • Anticancer Activity: Induction of programmed cell death (apoptosis) in tumor cells.

  • Neuroprotective Activity: Inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's and Alzheimer's diseases.[4]

This guide will dissect these proposed mechanisms and provide the detailed experimental frameworks required for their validation.

Proposed Mechanism I: Induction of Apoptosis in Cancer Cells

A primary hallmark of effective anticancer agents is the ability to selectively induce apoptosis in malignant cells. We propose that 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid triggers the intrinsic (mitochondrial) pathway of apoptosis.

This pathway is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane (MOMP). This event allows for the release of cytochrome c into the cytoplasm, which then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex recruits and activates Caspase-9, an initiator caspase that subsequently cleaves and activates effector caspases like Caspase-3. Activated Caspase-3 orchestrates the dismantling of the cell by cleaving a host of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][6]

G compound 4-(2-Nitrophenyl)-1,3-thiazole- 2-carboxylic acid stress Intracellular Stress compound->stress Induces bcl2 Anti-apoptotic Bcl-2 Family (e.g., Bcl-2, Bcl-xL) compound->bcl2 Inhibits? bax_bak Pro-apoptotic Bax/Bak stress->bax_bak Activates bcl2->bax_bak Inhibits mito Mitochondrion bax_bak->mito Causes MOMP cyt_c Cytochrome c (Release) mito->cyt_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyt_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Cleaves & Activates parp PARP casp3->parp Cleaves apoptosis Apoptosis casp3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Figure 1. Proposed intrinsic apoptosis pathway initiated by the compound.

Proposed Mechanism II: Inhibition of Monoamine Oxidase B (MAO-B)

Derivatives of 4-(3-Nitrophenyl)thiazole have been identified as selective inhibitors of MAO-B.[4] MAO-B is a mitochondrial enzyme that degrades neurotransmitters, particularly dopamine. Its inhibition can raise dopamine levels in the brain, a key therapeutic strategy for Parkinson's disease. The process generates hydrogen peroxide, contributing to oxidative stress.[7] We propose that 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid may also function as an MAO-B inhibitor.

G dopamine Dopamine maob MAO-B dopamine->maob dopac DOPAC maob->dopac h2o2 H₂O₂ (Oxidative Stress) maob->h2o2 compound 4-(2-Nitrophenyl)-1,3-thiazole- 2-carboxylic acid compound->maob Inhibits

Figure 2. Proposed inhibition of the MAO-B metabolic pathway.

Experimental Validation Protocols

To test these hypotheses, a structured, multi-faceted experimental approach is required. The following protocols provide a self-validating system to interrogate the compound's mechanism of action.

In Vitro Anticancer Activity

The initial step is to determine if the compound exhibits cytotoxic effects against cancer cell lines.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare a 2X serial dilution of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle-only (e.g., 0.1% DMSO) control. Incubate for 48 or 72 hours.[9]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

The results should be summarized in a table to compare the cytotoxic potency across different cell lines.

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
HCT-116 (Colon)Hypothetical ValueKnown Value
A549 (Lung)Hypothetical ValueKnown Value
MCF-7 (Breast)Hypothetical ValueKnown Value
MRC-5 (Normal Lung Fibroblast)Hypothetical ValueKnown Value
Table 1. Hypothetical IC₅₀ values for the compound compared to a standard chemotherapeutic.

To confirm that cell death occurs via apoptosis, Western blotting can be used to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP.[5][11]

Step-by-Step Methodology:

  • Treatment and Lysis: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for pro-Caspase-3, cleaved Caspase-3, and PARP.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of Caspase-3 and PARP would confirm apoptosis induction.

In Vitro Enzyme Inhibition

Directly measuring the compound's effect on purified enzymes is crucial for validating the proposed mechanisms.

This assay quantifies MAO-B activity by measuring the production of hydrogen peroxide, a byproduct of the enzyme's catalytic cycle.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human MAO-B enzyme, a fluorescent probe (e.g., OxiRed™ or GenieRed), and the MAO-B substrate (e.g., benzylamine) in the provided assay buffer as per the manufacturer's instructions (e.g., Assay Genie BN01013, Sigma-Aldrich MAK296).[12][14]

  • Inhibitor Preparation: Prepare a 10X serial dilution of the test compound and a positive control inhibitor (e.g., Selegiline) in assay buffer.

  • Enzyme Incubation: In a 96-well black plate, add 50 µL of diluted MAO-B enzyme solution to wells containing 10 µL of the test inhibitor, positive control, or assay buffer (for the no-inhibitor control). Incubate for 10 minutes at 37°C.[14]

  • Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe. Initiate the reaction by adding 40 µL of this solution to each well.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 37°C for 30-40 minutes.[12]

  • Data Analysis: Calculate the reaction rate (slope) for each well from the linear portion of the kinetic plot. Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetIC₅₀ Value (µM)
4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acidMAO-BCalculated Value
Selegiline (Control)MAO-B~0.007
4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acidMAO-ACalculated Value
Clorgyline (Control)MAO-A~0.002
Table 2. Hypothetical IC₅₀ values for MAO-A and MAO-B to determine inhibitory potency and selectivity.
In Silico Analysis: Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule to a protein target.[][16] This can provide structural insights into the observed enzyme inhibition.

G start Start prep_protein 1. Prepare Protein Target (e.g., MAO-B from PDB) start->prep_protein prep_ligand 2. Prepare Ligand (Draw & Energy-Minimize Compound) start->prep_ligand define_site 3. Define Binding Site (Grid box around active site) prep_protein->define_site run_docking 4. Run Docking Algorithm (e.g., AutoDock Vina) prep_ligand->run_docking define_site->run_docking analyze 5. Analyze Results (Binding Energy & Poses) run_docking->analyze visualize 6. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) analyze->visualize end End visualize->end

Figure 3. Standard workflow for a molecular docking experiment.

Step-by-Step Methodology:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., human MAO-B) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid using chemical drawing software and perform energy minimization.

  • Grid Generation: Define a grid box that encompasses the active site of the enzyme. This defines the search space for the docking algorithm.[17]

  • Docking Execution: Use a docking program (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the defined binding site and score them based on a scoring function that estimates binding affinity.[18]

  • Results Analysis: Analyze the output to identify the lowest energy binding pose. The binding energy (kcal/mol) provides an estimate of the binding affinity. Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site residues.[16]

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, framework for elucidating the mechanism of action of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. Based on robust evidence from structurally related compounds, we propose a dual mechanism involving the induction of apoptosis for anticancer applications and the inhibition of MAO-B for potential neuroprotective therapies. The detailed experimental protocols outlined herein offer a clear and scientifically rigorous path for validating these hypotheses. Successful execution of these studies will not only characterize this specific molecule but also contribute valuable structure-activity relationship data to the broader field of thiazole-based drug discovery. Future work should focus on lead optimization to enhance potency and selectivity, followed by in vivo studies to assess efficacy and safety in relevant disease models.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Chimenti, F., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research, 14(9), 4356-4369. [Link]

  • ResearchGate. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. [Link]

  • PubMed. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 1-12. [Link]

  • PubMed. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2307, 3-15. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec SE. [Link]

  • PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2715, 369-379. [Link]

  • ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Laboratories, Inc. [Link]

  • ResearchGate. (2022). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Merck Millipore. (n.d.). SIRT2 Activity Assay Kit. Merck KGaA. [Link]

  • National Institutes of Health. (2019). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 1(1), 14-23. [Link]

  • ELK Biotechnology. (n.d.). Human MAOB(Monoamine Oxidase B) ELISA Kit. ELK Biotechnology Co., Ltd. [Link]

  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block cancer cell migration. RSC Chemical Biology, 3(4), 435-446. [Link]

  • University of Massachusetts Boston. (2010). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ScholarWorks at UMass Boston. [Link]

  • ResearchGate. (2012). Can docking reveal mode of inhibition?. ResearchGate. [Link]

  • Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]

  • ResearchGate. (2010). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. ResearchGate. [Link]

  • PubMed Central. (2021). Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway. Frontiers in Pharmacology, 12, 780026. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

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Foundational

In Silico Modeling of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of In Silico Science in Modern Drug Discovery The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of In Silico Science in Modern Drug Discovery

The journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1] In this landscape, in silico modeling has emerged as a cornerstone of modern drug discovery, offering a rational, cost-effective, and accelerated path to identifying and optimizing lead compounds.[2] By harnessing the power of computational chemistry and bioinformatics, we can predict molecular interactions, evaluate pharmacokinetic profiles, and gain mechanistic insights before a single physical experiment is conducted.

This technical guide provides an in-depth exploration of the in silico modeling workflow, using the novel compound 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as a case study. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The presence of the nitrophenyl group further suggests potential for significant bioactivity.[6] This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the computational evaluation of this and similar molecules.

I. Strategic Foundation: Target Identification and Hypothesis

The success of any in silico modeling project hinges on the selection of a relevant biological target. For a novel compound like 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, where experimental data is sparse, a combination of literature analysis of analogous structures and predictive algorithms is essential.

Thiazole derivatives have been extensively reported as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer.[1][7] Specifically, compounds with a phenylthiazole core have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[6] Therefore, for the purpose of this guide, we hypothesize that 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a potential inhibitor of VEGFR-2 .

This hypothesis-driven approach allows us to tailor our in silico experiments to a specific, well-validated, and therapeutically relevant target.

II. The In Silico Workflow: A Step-by-Step Methodological Guide

This section details the core experimental protocols for a comprehensive in silico evaluation. Each step is designed to build upon the last, creating a logical and self-validating workflow.

cluster_0 Preparation Phase cluster_1 Interaction Modeling cluster_2 Pharmacokinetic & Toxicity Profiling cluster_3 Analysis & Validation A Ligand Preparation C Molecular Docking A->C E ADMET Prediction A->E B Receptor Preparation B->C D Molecular Dynamics Simulation C->D F Data Interpretation & Lead Optimization D->F E->F

Caption: A generalized workflow for in silico drug discovery.

Ligand and Receptor Preparation: Ensuring Data Integrity

The quality of your input structures directly impacts the reliability of your results. This preparatory phase is critical for removing artifacts and ensuring a biochemically accurate simulation environment.

Protocol 2.1.1: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid using a chemical drawing tool such as ChemDraw or Marvin Sketch.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized structure in a format compatible with docking software (e.g., .mol2 or .pdbqt).

Protocol 2.1.2: Receptor Preparation (VEGFR-2)

  • Structure Retrieval: Download the 3D crystal structure of human VEGFR-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4ASE , which is co-crystallized with the inhibitor tivozanib.[8]

  • Protein Cleaning: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

  • Structural Refinement: Add polar hydrogens, assign correct atom types and charges, and repair any missing side chains or loops in the protein structure.

  • Protonation State Assignment: Determine the appropriate protonation states of ionizable residues at a physiological pH (7.4).

  • Final Preparation for Docking: Prepare the receptor file in the format required by the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[1]

Protocol 2.2.1: Molecular Docking of the Ligand with VEGFR-2

  • Binding Site Definition: Define the binding site on VEGFR-2. For PDB ID 4ASE, this can be defined as a grid box centered on the position of the co-crystallized ligand, tivozanib. A typical grid size would be 25 x 25 x 25 Å.

  • Docking Simulation: Run the docking simulation using software such as AutoDock Vina or Glide. The software will systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity (typically in kcal/mol) for each pose. The poses are then ranked based on their scores.

  • Pose Analysis: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the receptor. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Table 1: Illustrative Molecular Docking Results

Parameter Value Interpretation
Binding Affinity -8.5 kcal/mol A strong predicted binding affinity, suggesting a stable interaction.
Interacting Residues Cys919, Asp1046, Glu885 Hydrogen bonding and hydrophobic interactions with key active site residues.

| Ligand Conformation | Extended | The ligand adopts an extended conformation to fit within the binding pocket. |

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time.[3][9][10]

A System Preparation (Solvation & Ionization) B Energy Minimization A->B C Equilibration (NVT & NPT) B->C D Production MD Run C->D E Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) D->E

Caption: Workflow for a Molecular Dynamics Simulation.

Protocol 2.3.1: MD Simulation of the Ligand-VEGFR-2 Complex

  • System Setup: Take the best-ranked pose from the molecular docking as the starting structure. Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization of the entire system to remove steric clashes. Gradually heat the system to 300 K and equilibrate it under constant volume (NVT) and then constant pressure (NPT) ensembles.

  • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and receptor over time.

ADMET Prediction: Evaluating Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[4][11][12]

Protocol 2.4.1: In Silico ADMET Profiling

  • Input: Use the 2D or 3D structure of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

  • Prediction Servers: Submit the structure to various online ADMET prediction servers and software (e.g., SwissADME, pkCSM).

  • Parameter Analysis: Analyze the predicted parameters, which typically include:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

Table 2: Illustrative Predicted ADMET Properties

Parameter Predicted Value/Class Interpretation
Lipinski's Rule of Five 0 Violations Good oral bioavailability is likely.
GI Absorption High The compound is likely to be well-absorbed from the gut.
BBB Permeant No The compound is unlikely to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP2D6 Inhibitor Yes Potential for drug-drug interactions.

| Ames Toxicity | Non-toxic | Low probability of being mutagenic. |

III. Synthesis of Findings and Future Directions

The in silico workflow described in this guide provides a robust framework for the initial assessment of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as a potential VEGFR-2 inhibitor. The illustrative data presented suggests that the compound has promising characteristics: strong binding affinity to the target, a stable interaction profile as indicated by MD simulations, and a favorable ADMET profile.

These computational findings provide a strong rationale for progressing this compound to the next stage of the drug discovery pipeline: experimental validation. In vitro assays to confirm VEGFR-2 inhibitory activity and cell-based assays to assess anticancer efficacy would be the logical next steps. The insights gained from the in silico modeling, such as the key interacting residues, can also guide future lead optimization efforts to enhance potency and selectivity.

By integrating these computational and experimental approaches, we can significantly enhance the efficiency and success rate of drug discovery and development.[1]

IV. References

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  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (n.d.). National Institutes of Health. Retrieved from

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (n.d.). National Institutes of Health. Retrieved from

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Retrieved from

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). ResearchGate. Retrieved from

  • 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester. (n.d.). Chem-Impex. Retrieved from

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from

  • 4-Phenyl-1,3-thiazole-2-carboxylic acid. (n.d.). Chem-Impex. Retrieved from

  • 4415-05-8|4-(4-Nitrophenyl)thiazole-2-carboxylic acid. (n.d.). BLDpharm. Retrieved from

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). MDPI. Retrieved from

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central. Retrieved from

  • 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide | C10H7N3O3S. (n.d.). PubChem. Retrieved from

  • Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents. Retrieved from

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). ResearchGate. Retrieved from

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Preamble: The Crucial Interplay of Solubility and Stability in Early-Stage Drug Discovery In the realm of drug discovery and...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: The Crucial Interplay of Solubility and Stability in Early-Stage Drug Discovery

In the realm of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount determinants of its ultimate success. Among these, aqueous solubility and chemical stability form the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. A molecule with poor solubility will likely exhibit low absorption and bioavailability, rendering it ineffective as an oral therapeutic. Similarly, a compound that readily degrades under physiological or storage conditions poses significant challenges for formulation, shelf-life, and consistent in-vivo activity. This guide provides a comprehensive framework for the characterization of the solubility and stability of the novel compound, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, a molecule of interest within the broader class of biologically active thiazole derivatives.[1] The protocols and methodologies detailed herein are designed to be robust and self-validating, providing researchers with a clear path to generating the critical data needed to advance a compound through the discovery pipeline.

Physicochemical Profile of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

A thorough understanding of a compound's structural and electronic features is essential for predicting its behavior and for designing relevant experimental protocols. 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a multifaceted molecule with several key functional groups that will dictate its solubility and stability.

  • The Thiazole Core: The 1,3-thiazole ring is a common scaffold in medicinal chemistry, known for its ability to participate in a variety of biological interactions.[1] Its aromatic character contributes to the overall planarity of the molecule.

  • The Carboxylic Acid: This functional group is a weak acid and will ionize to a carboxylate anion at pH values above its pKa. This ionization is expected to significantly increase the aqueous solubility of the molecule.

  • The 2-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which can influence the pKa of the carboxylic acid. The "ortho" positioning of the nitro group may also lead to intramolecular hydrogen bonding with the carboxylic acid, potentially impacting its acidity and solubility compared to its "meta" or "para" isomers.

Table 1: Predicted Physicochemical Properties of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H6N2O4SBased on chemical structure.
Molecular Weight ~250.23 g/mol Calculated from the molecular formula.[2]
pKa 2.5 - 3.5The carboxylic acid is the primary acidic proton. The electron-withdrawing nitro group and the thiazole ring will lower the pKa compared to a simple benzoic acid.
LogP 2.0 - 3.0The molecule has both lipophilic (nitrophenyl, thiazole) and hydrophilic (carboxylic acid) moieties. The calculated XLogP3 for the 2-nitrophenyl isomer is 2.3.[2]
General Solubility Poor in neutral water, increasing with pH.The non-ionized form is expected to have low aqueous solubility due to the aromatic rings. As the pH increases above the pKa, the formation of the more soluble carboxylate salt will enhance solubility.

Aqueous Solubility Assessment: A Two-Tiered Approach

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements. Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves from a DMSO stock solution, mimicking early-stage screening conditions.[3][4] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid material and is crucial for later-stage development.[5][6][7]

Kinetic Solubility Determination

This assay provides a rapid assessment of a compound's propensity to precipitate when diluted from a DMSO stock into an aqueous buffer.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: To a clear-bottom 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration.

  • Buffer Addition and Mixing: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations (typically with a final DMSO concentration of 1-2%). Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a DMSO-only control.

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Determination

This "gold standard" shake-flask method measures the equilibrium solubility of the solid compound.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Compound Addition: Add an excess amount of solid 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Analysis: The thermodynamic solubility is the measured concentration of the compound in the saturated supernatant at each pH.

pH-Solubility Profiling

For an ionizable compound like 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, solubility is highly dependent on pH.[8][9] A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for formulation development.

G cluster_equilibration Equilibration cluster_analysis Analysis Start Excess Solid Compound Shake Agitate for 24-48h at constant temperature Start->Shake Buffer Aqueous Buffers (Range of pH values) Buffer->Shake Centrifuge Centrifuge to pellet solid Shake->Centrifuge Supernatant Collect clear supernatant Centrifuge->Supernatant HPLC Quantify concentration by HPLC-UV Supernatant->HPLC Result Result HPLC->Result Generate pH-Solubility Profile

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology is based on the foundational Hantzsch thiazole synthesis, a reliable and robust method for constructing the thiazole ring system.[1][2] This protocol details a two-step process: (1) the cyclocondensation of 2-bromo-1-(2-nitrophenyl)ethanone with ethyl thiooxamate to form the ethyl ester intermediate, followed by (2) saponification to yield the final carboxylic acid product. We provide in-depth explanations for experimental choices, detailed safety precautions, characterization guidelines, and a complete list of required materials and equipment to ensure reproducible and successful synthesis for researchers in drug discovery and organic synthesis.

Introduction and Scientific Background

Thiazole ring systems are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds with activities including anti-inflammatory, antifungal, and anticancer properties.[1][3] The target molecule, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, incorporates a nitrophenyl group, a common pharmacophore and a versatile synthetic handle for further chemical modification.[4]

The synthesis strategy employed here is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][5] In this protocol, we utilize ethyl thiooxamate as the thioamide component, which provides the C2-carboxylate functionality precursor.[6][7] The α-haloketone, 2-bromo-1-(2-nitrophenyl)ethanone, serves as the three-carbon backbone for the thiazole ring. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. Subsequent base-mediated hydrolysis of the ethyl ester yields the desired carboxylic acid.

Reaction Scheme

Step 1: Hantzsch Thiazole Synthesis (Ester Formation)

Step 2: Saponification (Carboxylic Acid Formation)

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the intermediate ethyl ester and its subsequent hydrolysis to the final product.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified.

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Supplier Notes
2-Bromo-1-(2-nitrophenyl)ethanone55765-36-1244.042.44 g10.0Key α-haloketone synthon.[8]
Ethyl thiooxamate16982-21-1133.181.33 g10.0Thioamide source.[6]
Ethanol (Absolute)64-17-546.0750 mL-Reaction solvent.
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.960.63 g15.0Base for saponification.
Tetrahydrofuran (THF)109-99-972.1140 mL-Co-solvent for saponification.
Hydrochloric Acid (HCl), 1M7647-01-036.46~15 mL-For acidification.
Ethyl Acetate141-78-688.11100 mL-Extraction solvent.
Brine (Saturated NaCl solution)7647-14-558.4450 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 g-Drying agent.
Required Equipment
  • 100 mL and 250 mL round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Synthesis Procedure

PART A: Synthesis of Ethyl 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylate
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(2-nitrophenyl)ethanone (2.44 g, 10.0 mmol) and ethyl thiooxamate (1.33 g, 10.0 mmol) in absolute ethanol (50 mL).

    • Causality Note: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for this condensation reaction. The 1:1 molar ratio is crucial for preventing side reactions and maximizing the yield of the desired product.

  • Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.

  • Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the solvent volume to approximately 10 mL using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of cold deionized water. A solid precipitate should form. d. Collect the crude solid product by vacuum filtration using a Büchner funnel. e. Wash the solid with cold water (2 x 20 mL) to remove any residual salts or ethanol. f. Dry the product under vacuum to yield the crude ethyl ester. This product can be used in the next step without further purification or can be purified by recrystallization from ethanol if desired.

PART B: Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid
  • Saponification Setup: In a 250 mL round-bottom flask, suspend the crude ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate from Part A in a mixture of Tetrahydrofuran (THF, 40 mL) and deionized water (10 mL).

    • Causality Note: THF is used as a co-solvent to improve the solubility of the organic ester in the aqueous basic medium, facilitating a more efficient hydrolysis reaction.

  • Hydrolysis: Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol) to the suspension. Stir the mixture vigorously at room temperature for 4-8 hours.

    • Causality Note: A slight excess of LiOH is used to ensure complete hydrolysis of the ester. The reaction is performed at room temperature to prevent potential degradation of the product.[9]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Work-up and Purification: a. After completion, remove the THF from the reaction mixture using a rotary evaporator. b. Dilute the remaining aqueous solution with 50 mL of deionized water. c. Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. The target carboxylic acid will precipitate as a solid. d. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration. f. Wash the filter cake with cold deionized water (3 x 20 mL) to remove inorganic salts. g. Dry the final product, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, in a vacuum oven at 50-60 °C to a constant weight.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. Expected signals include aromatic protons from the nitrophenyl ring and the thiazole C5-proton.

  • ¹³C NMR Spectroscopy: Verify the presence of all carbon atoms in the molecule, including the carboxylate carbon.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity. Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Reagent Handling:

    • 2-Bromo-1-(2-nitrophenyl)ethanone is a lachrymator and skin irritant. Avoid inhalation of dust and direct contact with skin and eyes.

    • Handle strong acids (HCl) and bases (LiOH) with care.

    • Organic solvents (Ethanol, THF, Ethyl Acetate) are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to the final purified product.

SynthesisWorkflow cluster_A Part A: Ester Synthesis cluster_B Part B: Saponification start Start: Reagent Preparation A1 1. Dissolve Reactants (α-haloketone + ethyl thiooxamate) in Ethanol start->A1 A2 2. Heat to Reflux (4-6 hours) A1->A2 Setup A3 3. Monitor by TLC A2->A3 Reaction A4 4. Cool & Concentrate (Rotary Evaporator) A3->A4 Completion A5 5. Precipitate in Water A4->A5 Work-up A6 6. Filter, Wash & Dry (Crude Ethyl Ester) A5->A6 B1 1. Suspend Ester in THF/Water A6->B1 Proceed with crude ester B2 2. Add LiOH·H₂O Stir at RT (4-8 hours) B1->B2 Setup B3 3. Monitor by TLC B2->B3 Hydrolysis B4 4. Remove THF B3->B4 Completion B5 5. Acidify with 1M HCl to pH 2-3 B4->B5 Work-up B6 6. Filter, Wash & Dry (Final Carboxylic Acid) B5->B6 finish End: Product Characterization (NMR, MS, MP) B6->finish

Caption: Experimental workflow for the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Learning from the Hantzsch synthesis. (2000). ACS Publications. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2013). ResearchGate. Retrieved from [Link]

  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

  • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]

  • Prasad, J. S., et al. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E. Retrieved from [Link]

  • A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones Using Ultrasound Waves. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • Trofimov, A., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Ethanone, 2-bromo-1-(4-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • The Role of Ethyl Thiooxamate in Novel Heterocyclic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • 4-Phenyl-1,3-thiazole-2-carboxylic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Advancements in Ethyl Thiooxamate Synthesis and its Impact on Heterocyclic Chemistry. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents.

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Application

Application Notes & Protocols for High-Throughput Screening of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Analogs

Abstract The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2] Analogs of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2] Analogs of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid represent a chemical space with significant potential for discovering novel modulators of various biological targets, such as enzymes and cellular pathways.[3][4] High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large libraries of these analogs, enabling the rapid identification of "hit" compounds that can serve as starting points for drug discovery programs.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for this compound class. It covers the strategic considerations from assay development and optimization to detailed protocols for both biochemical and cell-based screens, data analysis, and hit validation, ensuring a robust and efficient discovery process.

Scientific Rationale and Strategic Overview

The Thiazole Scaffold: A Foundation for Bioactivity

The thiazole nucleus is a cornerstone of pharmacologically active molecules due to its ability to engage in hydrogen bonding, dipole-dipole, and π-π stacking interactions with biological macromolecules.[2] Its presence in drugs like the antibiotic Penicillin and the anticancer agent Dasatinib highlights its versatility. Derivatives of the related nitrophenyl-thiazole scaffold have shown promise as selective inhibitors of targets like monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases.[3][7] The inherent chemical properties of the 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid core make its analogs attractive candidates for screening against a wide array of targets, including kinases, proteases, and G-protein coupled receptors (GPCRs), which are common targets in HTS campaigns.[8]

The High-Throughput Screening (HTS) Paradigm

HTS is a cornerstone of modern drug discovery that utilizes automation, miniaturization, and sophisticated data analysis to test hundreds of thousands to millions of compounds against a specific biological target in a short time.[9] The primary objective is to identify "hits"—compounds that produce a desired biological response—which are then subjected to a rigorous validation and optimization process.[6][8] A successful HTS campaign is not merely about speed; it is a multi-step, integrated process that demands meticulous planning and robust quality control.[10]

The overall workflow of an HTS campaign is a funneling process designed to efficiently identify and validate promising compounds.

HTS_Workflow cluster_0 Phase 1: Preparation & Development cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit Validation A Compound Library (Thiazole Analogs) C Assay Development & Miniaturization (384-well) A->C B Target Identification & Reagent Prep B->C D Assay Validation (Z' > 0.5) C->D E Primary HTS (Single Concentration) D->E F Data Analysis & Hit Nomination E->F G Hit Confirmation (Dose-Response) F->G H Orthogonal & Counter-Screens G->H I Validated Hits (for Lead Optimization) H->I

Figure 1: General workflow of a High-Throughput Screening (HTS) campaign.

Assay Development and Quality Control

The foundation of any successful HTS campaign is a robust, reliable, and reproducible assay.[11] The development phase focuses on adapting a biological assay to a high-density format (typically 384- or 1536-well plates) suitable for automation while ensuring the data quality is high.[9][12]

Choosing the Assay Format: Biochemical vs. Cell-Based
  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[8] They are generally simpler, have lower variability, and are excellent for confirming direct target engagement. However, they lack the context of a cellular environment and cannot assess properties like cell permeability.[13]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process, such as cell viability, signal transduction, or gene expression.[14][15] They provide more biologically relevant data but can be more complex and exhibit higher variability.[13] Approximately half of all HTS screens performed are cell-based.[14]

Scientist's Note: For a novel compound library like the thiazole analogs, a dual-screening strategy is often powerful. A primary biochemical screen can identify direct inhibitors of a target, while a parallel cell-based screen (e.g., a cytotoxicity assay) can flag compounds with general toxicity early and identify compounds that work through cellular mechanisms.

Miniaturization and Automation

Transitioning an assay from a 96-well format to 384- or 1536-well plates is essential for HTS to reduce reagent costs and increase throughput.[9][16] This process requires the use of automated liquid handlers and robotic systems to ensure precision and reproducibility, minimizing human error.[10][17]

Establishing Rigorous Quality Control

Quality control (QC) is non-negotiable in HTS.[10] Statistical metrics are calculated for each plate to ensure that the assay performance is acceptable for identifying true hits. The most critical metric is the Z-factor (Z') , which reflects the separation between the positive and negative control signals relative to the signal variability.[18]

MetricFormulaAcceptance CriteriaRationale
Z-Factor (Z') 1 - [ (3σp + 3σn) / |μp - μn| ]Z' ≥ 0.5 Indicates an excellent assay with a large separation between controls and low variability, making it suitable for HTS.[10][12][18]
Signal-to-Background (S/B) μp / μn> 2 (assay dependent)Measures the dynamic range of the assay. A higher ratio indicates a clearer distinction between active and inactive signals.[10]
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Measures the relative variability of the controls. Low %CV is critical for reproducibility.

Table 1: Key HTS assay quality control metrics. (μ = mean, σ = standard deviation, p = positive control, n = negative control).

Detailed HTS Protocols

The following protocols are generalized templates that must be optimized for the specific target or cell line of interest.

Protocol 1: Biochemical HTS for Kinase Inhibition (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay to identify inhibitors of a purified protein kinase.

A. Reagents and Materials

  • Compound Library: 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid analogs dissolved in 100% DMSO.

  • Assay Plates: 384-well, low-volume, black, solid-bottom plates.

  • Kinase: Purified, active enzyme of interest.

  • Substrate: Peptide or protein substrate for the kinase.

  • Cofactor: ATP (at or near its Km concentration).

  • Detection Reagent: Fluorescence-based system that detects either ADP production or substrate phosphorylation (e.g., TR-FRET, Fluorescence Polarization).

  • Controls:

    • Negative Control: Assay buffer with 0.5% DMSO (vehicle).

    • Positive Control: A known, potent inhibitor of the kinase (e.g., Staurosporine).

  • Buffers: Kinase reaction buffer, stop/detection buffer.

B. Step-by-Step Methodology

  • Compound Plating: Using an acoustic liquid handler, transfer 50-100 nL of compounds from the library stock plates into the 384-well assay plates. This results in a final screening concentration of ~10 µM in a 0.5% DMSO solution.

  • Enzyme Addition: Add 10 µL of the kinase solution (diluted in kinase reaction buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Rationale: This pre-incubation step is crucial for identifying time-dependent or irreversible inhibitors.

  • Reaction Initiation: Add 10 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection: Add 20 µL of the stop/detection reagent to all wells. This halts the enzymatic reaction and initiates the detection signal.

  • Signal Readout: Incubate the plate for the time recommended by the detection reagent manufacturer (e.g., 60 minutes). Read the fluorescence signal on a compatible plate reader.

Protocol 2: Cell-Based HTS for Cytotoxicity (Luminescence-Based)

This protocol uses an ATP-based luminescent assay (e.g., CellTiter-Glo®) to measure cell viability, identifying compounds that are cytotoxic.[15]

A. Reagents and Materials

  • Compound Library: As described above.

  • Assay Plates: 384-well, white, solid-bottom, tissue-culture treated plates.

  • Cell Line: A relevant human cancer or immortalized cell line.

  • Culture Medium: Appropriate growth medium supplemented with FBS and antibiotics.

  • Detection Reagent: Luminescent ATP detection reagent (e.g., CellTiter-Glo®).

  • Controls:

    • Negative Control: Cells treated with 0.5% DMSO (vehicle).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

B. Step-by-Step Methodology

  • Cell Seeding: Using a multichannel dispenser, seed 20 µL of cell suspension (e.g., 1,000-5,000 cells/well) into all wells of the 384-well plates.

  • Cell Adhesion: Incubate the plates for 18-24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume proliferation.

  • Compound Addition: Add 100 nL of compounds and controls to the plates using an acoustic liquid handler.

  • Treatment Incubation: Incubate the plates for 48-72 hours. This duration should be sufficient to observe significant effects on cell viability.

  • Reagent Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Rationale: Most enzymatic detection reagents are optimized for room temperature, and this step reduces plate-to-plate variability.

  • Detection: Add 20 µL of the luminescent ATP detection reagent to all wells.

  • Signal Stabilization: Mix the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Signal Readout: Read the luminescence on a compatible plate reader.

Data Analysis and Hit Progression

Raw data from the plate reader must be processed through a systematic workflow to normalize signals, apply quality control filters, and identify statistically significant hits.[19][20]

Data_Analysis_Workflow A Raw Plate Data (Fluorescence/Luminescence) B Calculate Plate QC (Z', S/B, CV%) A->B C Data Normalization (% Inhibition or % Viability) B->C If Z' > 0.5 D Hit Selection (e.g., >3 SD from Mean) C->D E Hit Confirmation (Dose-Response Curve & IC50) D->E F Confirmed Hit List E->F

Figure 2: Workflow for HTS data analysis and hit identification.
Hit Confirmation and Dose-Response

Compounds identified as "hits" in the primary screen must be re-tested to confirm their activity.[21][22] This is typically done by purchasing fresh powder of the compound and testing it in the primary assay over a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and calculate the IC₅₀ (for inhibitors) or EC₅₀ (for activators).[23]

Compound IDPrimary Screen (% Inhibition)Confirmed IC₅₀ (µM)Hill Slope
Thiazole-00195.20.871.10.99
Thiazole-00268.45.30.90.98
Thiazole-00355.1> 50--
Thiazole-00491.71.21.00.99

Table 2: Example of hit confirmation data. Thiazole-003 would be classified as a false positive from the primary screen.

Hit Validation: Eliminating Artifacts

A confirmed hit is not yet a validated lead. Further assays are required to eliminate compounds that interfere with the assay technology (false positives) or act through non-specific mechanisms.[21][24]

  • Orthogonal Assays: Confirm the activity of hits using a different technology that measures the same biological endpoint.[22][25] For a kinase, if the primary screen measured ADP production, an orthogonal assay might measure substrate phosphorylation directly.

  • Counter-Screens: These are used to identify Pan-Assay Interference Compounds (PAINS).[24] For example, a screen for inhibitors of a luciferase-based assay should be followed by a counter-screen against luciferase itself to eliminate direct enzyme inhibitors.

Troubleshooting Common HTS Issues

HTS campaigns can encounter various issues that compromise data quality. Proactive monitoring and systematic troubleshooting are essential.[17]

ProblemPotential Cause(s)Recommended Solution(s)
Low Z' (< 0.5) - High variability in controls (%CV > 20%).- Small signal window (low S/B).- Reagent instability or degradation.- Optimize reagent concentrations and incubation times.- Ensure proper mixing and consistent liquid handling.- Check reagent quality and preparation procedures.[10]
Plate "Edge Effects" - Uneven temperature or evaporation across the plate during incubation.- Use plates with lids and ensure proper sealing.- Use a humidified incubator.- Avoid using the outer wells for samples; fill with buffer instead.
High False Positive Rate - Compound autofluorescence or light scattering.- Non-specific inhibition (e.g., compound aggregation).- Direct interference with detection enzyme (e.g., luciferase).- Perform a counter-screen without the primary target to identify assay interference.[24]- Add a non-ionic detergent (e.g., Triton X-100) to the buffer to disrupt aggregates.- Visually inspect hits for precipitation in the assay wells.

Table 3: A guide to troubleshooting common issues in HTS.

Conclusion

The high-throughput screening of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid analogs offers a powerful pathway to discovering novel bioactive compounds. Success depends on a holistic approach that combines a strong biological rationale with meticulous assay development, automated execution, and rigorous data analysis. By implementing robust quality control measures, systematic hit confirmation and validation protocols, and proactive troubleshooting, research teams can maximize the efficiency and reliability of their screening campaigns, ultimately accelerating the journey from a chemical library to promising lead candidates for drug development.

References

Method

Application Notes and Protocols: Evaluating the Anticancer Potential of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology The thiazole ring is a prominent heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole Derivatives in Oncology

The thiazole ring is a prominent heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2] In oncology, thiazole derivatives have emerged as a versatile class of molecules exhibiting a wide range of anticancer activities.[3] Several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, feature a thiazole moiety, highlighting the therapeutic potential of this structural motif.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of critical cellular processes like cell proliferation, migration, and the induction of programmed cell death (apoptosis).[4][5] The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological activity, enabling interactions with various biological targets.[1][2]

This application note provides a detailed guide for researchers interested in evaluating the anticancer properties of a specific thiazole derivative, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid . While extensive research exists on the broader family of thiazole compounds, this document outlines a comprehensive workflow to characterize the cytotoxic and apoptotic effects of this particular molecule on cancer cell lines. The protocols provided are established methods in cancer research, designed to deliver robust and reproducible data.

Compound Profile: 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Compound Attribute Information
IUPAC Name 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid
Molecular Formula C10H6N2O4S
Chemical Structure (Structure to be visualized by researchers)
Predicted Activity Based on related structures, potential activities include induction of apoptosis and cell cycle arrest.[5][6]
Solubility To be determined empirically. A stock solution in DMSO is recommended for in vitro assays.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial to comprehensively assess the anticancer potential of a novel compound. The following workflow is proposed to investigate the effects of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid on cancer cells.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A MTT Assay (Cell Viability) B Determine IC50 Value A->B C Annexin V/PI Staining (Apoptosis Detection) B->C Proceed with IC50 concentration D Cell Cycle Analysis (Flow Cytometry) B->D Proceed with IC50 concentration E Caspase-3/7 Activity Assay (Apoptosis Execution) C->E F Synthesize Data D->F E->F G Propose Mechanism F->G

Figure 1. Proposed experimental workflow for evaluating the anticancer activity of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Phase 1: Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare a series of dilutions of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).[8]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8][9]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential is established, the next step is to investigate the mechanism by which 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid induces cell death. Key processes to investigate are apoptosis and cell cycle arrest.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation: The cell population will be differentiated into four quadrants:

  • Annexin V- / PI- (Lower Left): Viable cells

  • Annexin V+ / PI- (Lower Right): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left): Necrotic cells

G cluster_0 Cell Populations A Viable Cells (Annexin V- / PI-) B Early Apoptotic Cells (Annexin V+ / PI-) A->B PS Exposure C Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) B->C Membrane Permeabilization D Necrotic Cells (Annexin V- / PI+)

Figure 2. Differentiation of cell populations in an Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the compound for 24 or 48 hours and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[14][15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the DNA content by flow cytometry.

Data Analysis: A histogram of fluorescence intensity versus cell count will be generated. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Protocol 4: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[16] Caspase-3 and -7 are key executioner caspases. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[16][17] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[16][17]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Treated and untreated cells in a 96-well white-walled plate

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[17]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: An increase in luminescence in treated cells compared to untreated cells indicates the activation of caspase-3 and/or -7, confirming the induction of apoptosis.

Expected Outcomes and Interpretation

Assay Possible Outcome Interpretation
MTT Assay Dose-dependent decrease in cell viability.The compound is cytotoxic to cancer cells.
Annexin V/PI Assay Increase in Annexin V+/PI- and Annexin V+/PI+ populations.The compound induces apoptosis.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G2/M).The compound causes cell cycle arrest.
Caspase-3/7 Assay Increased luminescence in treated cells.The compound activates the executioner caspases of apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the anticancer properties of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. By systematically assessing its cytotoxicity and delving into the underlying mechanisms of cell death, researchers can gain valuable insights into the therapeutic potential of this novel thiazole derivative. The findings from these assays will be instrumental in guiding further preclinical development and exploring its efficacy in more complex cancer models.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: [Link])

  • Full article: Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central. (URL: [Link])

  • Caspase 3/7 Activity - Protocols.io. (URL: [Link])

  • How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (URL: [Link])

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (URL: [Link])

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (URL: [Link])

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) - PubMed Central. (URL: [Link])

  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (URL: [Link])

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (URL: [Link])

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (URL: [Link])

  • Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC - NIH. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (URL: [Link])

  • US3274207A - Processes for preparing thiazole carboxylic acids - Google P
  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])

  • (PDF) Some pharmacological properties of 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one - ResearchGate. (URL: [Link])

Sources

Application

4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as an enzyme inhibitor

Application Notes & Protocols Topic: Characterization of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as a Putative Enzyme Inhibitor For: Researchers, scientists, and drug development professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as a Putative Enzyme Inhibitor

For: Researchers, scientists, and drug development professionals

Introduction: The Scientific Rationale for Investigating 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as an Enzyme Inhibitor

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of thiazole carboxylic acid, in particular, have demonstrated significant potential as inhibitors of various enzyme classes, including cyclooxygenases (COX) and protein kinases.[3][4][5][6] The electronic and structural features of the thiazole moiety, combined with the diverse functionalities that can be introduced at various positions, allow for fine-tuning of inhibitory potency and selectivity.

This application note provides a comprehensive guide to the characterization of novel thiazole derivatives, using 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as a representative example. While the specific enzymatic target for this compound is yet to be fully elucidated, its structural alerts suggest it may interact with enzymes that have a well-defined active site capable of accommodating heterocyclic structures. The protocols outlined herein are designed to be adaptable to a range of enzyme systems and will guide the researcher through the essential stages of inhibitor characterization: from initial potency determination to elucidation of the mechanism of action.

Understanding the kinetic behavior of a potential drug candidate is a cornerstone of drug discovery.[7][8] It provides invaluable insights into how the compound interacts with its target, the nature of this interaction, and how it might compete with the enzyme's natural substrate.[7][9] This knowledge is critical for lead optimization and the development of effective and selective therapeutics.[9]

Part 1: Initial Potency Assessment - IC50 Determination

The first step in characterizing a potential enzyme inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC50) is a widely used metric for this purpose. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[8][10][11]

Core Principles of IC50 Determination

The IC50 value is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data are then plotted as percent inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 is the inflection point of this sigmoidal curve.[10] It's important to note that the IC50 value is dependent on the experimental conditions, particularly the substrate concentration.[10]

Step-by-Step Protocol for IC50 Determination

This protocol is a general guideline and should be optimized for the specific enzyme system under investigation.[12][13][14]

Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid (stock solution in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors, if required (e.g., ATP, NADH)[12]

  • 96-well microplates (clear, black, or white, depending on the detection method)[15]

  • Microplate reader (for absorbance, fluorescence, or luminescence)[12]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of the inhibitor in the assay buffer. It is crucial to maintain a constant, low percentage of DMSO in all wells (typically ≤1%) to avoid solvent effects.

    • Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer. The substrate concentration is typically kept constant at or near its Michaelis constant (Km) for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the wells. Include control wells containing only the enzyme and assay buffer (100% activity control) and wells with enzyme and a known potent inhibitor (positive control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.[12][14]

  • Initiation and Monitoring of the Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.[12]

    • Immediately begin monitoring the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence over time).

    • Ensure that the reaction is monitored within the linear range.[15]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[15]

Data Presentation: Example IC50 Data
4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid (µM)% Inhibition (Mean ± SD, n=3)
0.013.5 ± 1.2
0.112.1 ± 2.8
145.7 ± 3.5
1088.2 ± 2.1
10097.9 ± 1.0
IC50 (µM) ~1.2

Caption: Hypothetical data for the determination of the IC50 value of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. The IC50 value is derived from the dose-response curve.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Inhibitor Stock (e.g., 10 mM in DMSO) P2 Serial Dilution of Inhibitor P1->P2 A2 Add Diluted Inhibitor P2->A2 P3 Prepare Enzyme & Substrate Solutions A1 Add Enzyme to 96-well Plate P3->A1 A4 Initiate with Substrate P3->A4 A1->A2 A3 Pre-incubate (e.g., 15-30 min) A2->A3 A3->A4 A5 Monitor Reaction (Plate Reader) A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 D3->D4 Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 Enzyme-Substrate (ES) E1->ES1 + Substrate (S) EI1 Enzyme-Inhibitor (EI) E1->EI1 + Inhibitor (I) ES1->E1 - S P1 Product (P) ES1->P1 + E EI1->E1 - I E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 + S EI2 Enzyme-Inhibitor (EI) E2->EI2 + I ES2->E2 - S ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 + I P2 Product (P) ES2->P2 + E EI2->E2 - I EI2->ESI2 + S ESI2->ES2 - I ESI2->EI2 - S

Sources

Method

Application Note &amp; Protocols: A Multi-Parametric Cell-Based Strategy for Evaluating the Cytotoxicity of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Abstract: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Novel derivatives, such as 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, require ri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Novel derivatives, such as 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, require rigorous and multi-faceted evaluation of their biological activity, with cytotoxicity profiling being a critical initial step in drug development. This document provides a comprehensive guide for researchers to assess the cytotoxic potential of this compound using a robust, multi-parametric approach. We detail the rationale, experimental design, and step-by-step protocols for three distinct, yet complementary, cell-based assays that interrogate metabolic activity, membrane integrity, and apoptosis induction.

The Rationale for a Multi-Parametric Approach

Therefore, we advocate for a tiered, multi-parametric strategy that provides a more holistic view of the compound's cellular impact. This guide focuses on three cornerstone assays:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for cell viability and metabolic health.[2]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[3]

  • Caspase-3/7 Assay: Measures the activity of key executioner caspases, providing a specific and sensitive marker for apoptosis.[4]

By combining these assays, researchers can not only determine if the compound is toxic but also gain initial insights into the potential mechanism of cell death.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Multi-Parametric Assays cluster_analysis Phase 3: Data Analysis & Interpretation Cell_Culture Select & Culture Appropriate Cell Lines Compound_Prep Prepare Serial Dilutions of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Cell_Culture->Compound_Prep Treatment Treat Cells for Defined Exposure Time (e.g., 24-72h) Compound_Prep->Treatment MTT Assay 1: Metabolic Activity (MTT Assay) Treatment->MTT Run assays in parallel LDH Assay 2: Membrane Integrity (LDH Release Assay) Treatment->LDH Run assays in parallel Caspase Assay 3: Apoptosis Induction (Caspase-3/7 Assay) Treatment->Caspase Run assays in parallel Analysis Calculate % Viability / Cytotoxicity Determine IC50 Values MTT->Analysis LDH->Analysis Caspase->Analysis Interpretation Synthesize Data for Mechanistic Insights Analysis->Interpretation

Figure 1. High-level experimental workflow for cytotoxicity assessment.

Experimental Design Considerations

Cell Line Selection

The choice of cell line is paramount and should be guided by the research question.[5] Consider the compound's intended therapeutic target. For general screening, a panel including both cancerous and non-cancerous cell lines is recommended.

  • Cancer Cell Lines: To test for anti-cancer potential. Examples include HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma).[1][6]

  • Non-Cancerous Cell Lines: To assess general toxicity against normal tissues. Examples include MRC-5 (normal lung fibroblasts) or hTERT-immortalized fibroblasts.[5]

  • Relevance: The origin of the cell line should ideally match the target tissue of the potential drug.[7]

Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).

  • Dose Range: A broad concentration range (e.g., from 0.1 µM to 100 µM) should be tested initially to determine the compound's potency and establish a dose-response curve for calculating the IC50 value (the concentration that inhibits 50% of the measured response).

Essential Controls

For every assay plate, the following controls are mandatory for data validation:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This represents 100% cell viability or baseline cytotoxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to ensure the assay system is working correctly.

  • Untreated Control: Cells in culture medium only, to monitor baseline cell health.

  • Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance/luminescence.[8]

Assay Principles and Comparison

A clear understanding of what each assay measures is key to accurate data interpretation.

G cluster_mtt MTT Assay (Metabolic Activity) cluster_ldh LDH Release Assay (Membrane Integrity) cluster_caspase Caspase-3/7 Assay (Apoptosis) MTT_start Yellow MTT (Tetrazolium Salt) Mito Mitochondrial Dehydrogenases (in viable cells) MTT_start->Mito Formazan Purple Formazan (Insoluble) Mito->Formazan Solubilization Solubilization Formazan->Solubilization Add Solvent Measurement Measurement Solubilization->Measurement Measure Absorbance (~570 nm) Intact_Cell Viable Cell (Intact Membrane) LDH_in LDH (inside cell) Intact_Cell->LDH_in Damaged_Cell Damaged Cell (Leaky Membrane) LDH_out Released LDH (in supernatant) Damaged_Cell->LDH_out Reaction Enzymatic Reaction (Lactate -> Pyruvate) LDH_out->Reaction Add Substrate Mix Color_Product Colored Formazan (Soluble) Reaction->Color_Product Reduces Tetrazolium Salt LDH_Measure LDH_Measure Color_Product->LDH_Measure Measure Absorbance (~490 nm) Apoptotic_Cell Apoptotic Cell Caspase_Active Active Caspase-3/7 Apoptotic_Cell->Caspase_Active Cleavage Releases Aminoluciferin Caspase_Active->Cleavage Substrate Pro-luminescent Caspase-3/7 Substrate (contains DEVD sequence) Substrate->Cleavage Cleaved by Caspase-3/7 Luciferase_Reaction Luciferase_Reaction Cleavage->Luciferase_Reaction Luciferase + ATP Light Light Luciferase_Reaction->Light Light Signal Lum_Measure Lum_Measure Light->Lum_Measure Measure Luminescence

Figure 2. Diagram illustrating the core principles of the selected cytotoxicity assays.

Parameter MTT Assay LDH Release Assay Caspase-3/7 Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9]Measurement of a stable cytosolic enzyme (LDH) released from cells with compromised membranes.[10]Measurement of active executioner caspases (3 and 7) that cleave a specific substrate.[11]
Endpoint Cell metabolic activity/viability.Loss of membrane integrity (necrosis/late apoptosis).Apoptosis induction.
Assay Type Colorimetric (Endpoint).Colorimetric (Endpoint).Luminescent (Endpoint).
Advantages Inexpensive, well-established, high-throughput.Measures an unambiguous marker of cell death, stable signal.Highly sensitive, specific for apoptosis, low background.
Limitations Can be affected by changes in cellular metabolism not related to viability. Insoluble formazan requires a solubilization step.[2]Does not detect early apoptosis or cytostatic effects. LDH in serum can cause high background.[3]Signal is transient; timing is critical. Does not detect non-apoptotic cell death.
References [2][9][12][3][10][4][11][13]

Table 1. Comparison of the recommended cell-based cytotoxicity assays.

Detailed Protocols

Note: These are generalized protocols. Always refer to the manufacturer's instructions for specific assay kits. Work in a sterile cell culture hood for all steps involving live cells.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from standard methodologies.[8][9][14]

Materials:

  • 96-well clear, flat-bottom tissue culture plates.

  • 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid stock solution and dilutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[2][14]

  • Solubilization Solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution.[12][14]

  • Multi-channel pipette and plate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound. Include vehicle and positive controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of Solubilization Solution to each well.[14]

  • Measurement: Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[9] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[8][9]

Data Analysis:

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate % Viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol is based on the principles of commercially available kits.[3][10]

Materials:

  • 96-well clear, flat-bottom tissue culture plates.

  • LDH Assay Kit (contains LDH substrate, cofactor, and dye).

  • Lysis Buffer (e.g., 10X Triton X-100, provided in most kits) for maximum LDH release control.

  • Stop Solution (if required by the kit).

  • Multi-channel pipette and plate reader (absorbance at ~490 nm).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional wells for the "Maximum LDH Release" control.

  • Induce Maximum Release: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells and mix gently.[3]

  • Collect Supernatant: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[3]

  • Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.

  • Prepare Reaction Mix: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.

  • Incubation: Add 50 µL of the Reaction Mix to each well of the new plate containing the supernatants. Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Add Stop Solution if necessary. Measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the Medium Blank absorbance from all readings.

  • Calculate % Cytotoxicity: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

    • Spontaneous LDH Activity = Vehicle Control

    • Maximum LDH Activity = Lysis Buffer Control

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is based on the widely used luminescent "add-mix-measure" format.[11][13]

Materials:

  • 96-well opaque-walled, white tissue culture plates (for luminescence).

  • Caspase-Glo® 3/7 Assay Kit (contains lyophilized substrate and buffer).

  • Multi-channel pipette and plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding & Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (steps 1 & 2). The final volume per well should be 100 µL.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate and buffer as per the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[11]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[13]

  • Measurement: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Subtract the average luminescence of the medium blank from all other readings.

  • Calculate Fold-Change in Caspase Activity: (Fold Change) = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

  • Plot the Fold-Change against the log of the compound concentration.

Data Interpretation & Synthesis

The power of this approach lies in synthesizing the data from all three assays to build a comprehensive cytotoxicity profile.

G cluster_static cluster_necrotic cluster_mixed cluster_apoptotic cluster_static2 result_node result_node MTT_check Dose-dependent decrease in MTT? LDH_check Dose-dependent increase in LDH? MTT_check->LDH_check Yes result_node_static Conclusion: Primarily Cytostatic or No significant effect at tested doses. MTT_check->result_node_static No Caspase_check_2 Dose-dependent increase in Caspase-3/7? MTT_check->Caspase_check_2 Yes Caspase_check Dose-dependent increase in Caspase-3/7? LDH_check->Caspase_check Yes result_node_necrotic Conclusion: Cytotoxicity likely mediated by Necrosis (Membrane Damage). LDH_check->result_node_necrotic No result_node_mixed Conclusion: Cytotoxicity involves both Apoptosis and Necrosis/Late Apoptosis. Caspase_check->result_node_mixed Yes result_node_apoptotic Conclusion: Cytotoxicity likely mediated by Apoptosis. Caspase_check_2->result_node_apoptotic Yes LDH_check_2 Dose-dependent increase in LDH? Caspase_check_2->LDH_check_2 No result_node_static2 Conclusion: Primarily Cytostatic or Non-apoptotic cell death. LDH_check_2->result_node_static2 No

Figure 3. Decision tree for interpreting combined cytotoxicity data.

  • Scenario 1: Cytotoxic via Apoptosis. A dose-dependent decrease in MTT signal is accompanied by a strong, dose-dependent increase in Caspase-3/7 activity, with little to no increase in LDH release (especially at earlier time points).

  • Scenario 2: Cytotoxic via Necrosis. A dose-dependent decrease in MTT signal correlates with a strong, dose-dependent increase in LDH release, but with no significant activation of Caspase-3/7.

  • Scenario 3: Cytostatic Effect. A dose-dependent decrease in MTT signal is observed, but there is no corresponding increase in either LDH release or Caspase-3/7 activity. This suggests the compound is inhibiting proliferation or metabolic activity without killing the cells.

  • Scenario 4: Mixed-Mode Cell Death. All three assays show a dose-dependent effect. This could indicate that the compound induces apoptosis, which progresses to secondary necrosis (leading to LDH release), or that it triggers multiple death pathways simultaneously.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Riss, T. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(3), 405–406. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Asadi, M., et al. (2020). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 15(4), 356–366. Retrieved from [Link]

  • Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 1031. Retrieved from [Link]

  • Haque, M. A., et al. (2023). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Pharmaceutical Journal, 26(1), 98-106. Retrieved from [Link]

  • Lozynskyi, A. V., et al. (2021). Synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. Retrieved from [Link]

  • Carradori, S., et al. (2020). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Future Medicinal Chemistry, 12(1), 23-41. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Introduction 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound incorporating a thiazole carboxylic acid moiety and a nitrophenyl group. The presence of these functional groups suggests its poten...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound incorporating a thiazole carboxylic acid moiety and a nitrophenyl group. The presence of these functional groups suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the final product.

This comprehensive guide provides detailed analytical methods for the quantification of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in various matrices. The protocols are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and validated analytical procedures. The methodologies presented are grounded in established analytical principles and adhere to the validation guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1).[3][4][5]

Two primary analytical techniques will be detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method Selection Rationale

The chemical structure of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, featuring a chromophoric nitrophenyl group and an ionizable carboxylic acid, makes it amenable to both HPLC-UV and LC-MS/MS analysis.

  • HPLC-UV: The nitrophenyl group is expected to exhibit strong UV absorbance, providing good sensitivity for quantification. This method is often more accessible and cost-effective, making it suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, which is critical for quantifying low concentrations of the analyte in complex biological matrices.[6][7] The ability to monitor specific parent-to-product ion transitions minimizes interference from other matrix components.[6][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This section outlines a robust HPLC-UV method for the quantification of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. The method is designed to be specific, linear, accurate, and precise.

Experimental Protocol

1. Materials and Reagents:

  • 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 0.1% (v/v) in water

  • Water, HPLC grade

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (expected maximum around 254 nm or 300-350 nm due to the nitrophenyl group)

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the sample diluent. For formulated products, an extraction step may be necessary. For biological samples, a protein precipitation or solid-phase extraction (SPE) will be required.

5. Method Validation (as per ICH Q2(R1)): [3][4][5]

ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any matrix components or impurities. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The recovery should be within 98.0% to 102.0%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Stock Prepare Stock Solution Working Prepare Working Standards Stock->Working HPLC Inject into HPLC System Working->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Validation Method Validation (ICH Q2) Quantification->Validation

Caption: HPLC-UV method workflow from sample preparation to data analysis and validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, an LC-MS/MS method is recommended.

Experimental Protocol

1. Materials and Reagents:

  • 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid reference standard

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for rapid elution and good peak shape (e.g., 2-minute gradient)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
MRM Transitions To be determined by direct infusion of the reference standard. Example: [M-H]⁻ → product ion or [M+H]⁺ → product ion
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking the appropriate matrix (e.g., plasma, urine) with known amounts of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of sample. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

    • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, an SPE method should be developed.

5. Method Validation (as per ICH Q2(R1) and Bioanalytical Method Validation Guidelines): [3][4][5]

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at the LLOQ) for quality control (QC) samples at low, medium, and high concentrations.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
Recovery The extraction efficiency of the analyte from the matrix.
Stability Analyte stability in the matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Stock Prepare Stock Solutions (Analyte & IS) Standards Prepare Calibration Standards Stock->Standards LCMS Inject into LC-MS/MS System Standards->LCMS Sample Sample Extraction (e.g., Protein Precipitation) Sample->LCMS Separation Chromatographic Separation LCMS->Separation Ionization ESI Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration (Analyte/IS) Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Calculate Analyte Concentration Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: LC-MS/MS method workflow from sample preparation to data analysis and validation.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable data in a regulated environment.[3][4][5]

References

Method

Application Notes and Protocols: Fluorescent Labeling of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic Acid for Cellular Imaging

Introduction: Unveiling Cellular Dynamics with a Novel Thiazole-Based Probe In the intricate landscape of cellular biology and drug discovery, the ability to visualize and track specific molecules within living cells is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Dynamics with a Novel Thiazole-Based Probe

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and track specific molecules within living cells is paramount.[1][2] Fluorescent probes have emerged as indispensable tools, illuminating complex biological processes with high spatiotemporal resolution.[2][3] The thiazole moiety, a heterocyclic scaffold, is a cornerstone in the development of numerous biologically active agents and drugs.[4][5][6][7][8] The compound 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid presents a compelling scaffold for the development of targeted imaging agents. Its inherent structure suggests potential for biological interactions, while the carboxylic acid handle provides a versatile point for chemical modification, specifically, the attachment of a fluorescent reporter.

This guide provides a comprehensive framework for the fluorescent labeling of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. We will delve into the chemical principles underpinning the labeling process, offer detailed, step-by-step protocols for conjugation, purification, and characterization, and culminate with a protocol for the application of the fluorescently-labeled conjugate in cellular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel compound for visualizing cellular targets and pathways.

Principle of Amine-Reactive Fluorescent Labeling

The most robust and widely adopted strategy for labeling a carboxylic acid is to convert it into an amine-reactive intermediate. This is typically achieved through carbodiimide chemistry, which facilitates the formation of a stable amide bond with a primary amine on the fluorescent dye. The two primary approaches are:

  • Direct EDC/Sulfo-NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group, forming a highly reactive O-acylisourea intermediate.[9][10] This intermediate is susceptible to hydrolysis in aqueous environments. The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) stabilizes this intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester, thereby increasing the efficiency of the conjugation reaction with an amine-containing fluorophore.[9][10][11][12]

  • Pre-activated NHS Ester Dyes: Many commercially available fluorescent dyes are supplied as N-hydroxysuccinimide (NHS) esters.[13][14] These are activated forms of the dye that can directly react with primary amines. In this scenario, the 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid would first need to be modified to introduce a primary amine, which is a more complex synthetic route. Therefore, for direct labeling, the EDC/Sulfo-NHS approach is preferable.

This guide will focus on the EDC/Sulfo-NHS two-step coupling method, as it allows for direct conjugation of an amine-modified fluorescent dye to the carboxylic acid of the thiazole compound.

Diagram of the Labeling Chemistry

G cluster_activation Activation Step cluster_conjugation Conjugation Step Thiazole_COOH 4-(2-Nitrophenyl)-1,3-thiazole -2-carboxylic acid Acylisourea O-acylisourea intermediate (unstable) Thiazole_COOH->Acylisourea + EDC EDC EDC Sulfo_NHS Sulfo-NHS NHS_Ester Amine-Reactive Sulfo-NHS Ester (stable) Acylisourea->NHS_Ester + Sulfo-NHS Conjugate Fluorescently Labeled Thiazole (Thiazole-CONH-Dye) NHS_Ester->Conjugate + H₂N-Dye Amine_Dye Amine-modified Fluorescent Dye (H₂N-Dye)

Caption: Workflow of the two-step EDC/Sulfo-NHS coupling reaction.

Experimental Protocols

Protocol 1: Fluorescent Labeling of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

This protocol details the two-step aqueous conjugation method. It is designed to be a starting point, and optimization of molar ratios may be necessary to achieve the desired degree of labeling.

Materials:

  • 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine, FITC-amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer or centrifugal evaporator

Procedure:

Step 1: Preparation of Stock Solutions

  • Prepare a 10 mM stock solution of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in anhydrous DMSO.

  • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMSO. Protect from light.

  • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.[11]

Step 2: Activation of the Carboxylic Acid

  • In a microcentrifuge tube, combine 10 µL of the 10 mM thiazole stock solution with 80 µL of Activation Buffer.

  • Add 10 µL of the 100 mM EDC solution and 10 µL of the 100 mM Sulfo-NHS solution to the thiazole solution. This represents a 10-fold molar excess of the activating reagents.

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

Step 3: Conjugation to the Fluorescent Dye

  • To the activated thiazole solution, add 15 µL of the 10 mM amine-reactive dye stock solution (a 1.5-fold molar excess relative to the thiazole).

  • Adjust the pH of the reaction mixture to 8.0-8.5 by adding a small volume of Coupling Buffer. The final pH is critical for the efficiency of the amine reaction.[14]

  • Incubate the reaction for 2 hours at room temperature, protected from light. For sensitive dyes, the reaction can be performed overnight at 4°C.

Step 4: Quenching the Reaction

  • Add 10 µL of 1 M Tris-HCl, pH 8.5 to the reaction mixture to quench any unreacted Sulfo-NHS esters.

  • Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the Fluorescent Conjugate by HPLC

Purification is essential to remove unreacted dye, which can cause high background fluorescence in imaging experiments.

Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the entire quenched reaction mixture onto the column.

  • Elute the components using a linear gradient of Mobile Phase B, for example, from 5% to 95% over 30 minutes.

  • Monitor the elution profile at the absorbance maximum of the fluorescent dye and the thiazole compound (if known). The conjugate will be a new peak with a longer retention time than the free dye.

  • Collect the fractions corresponding to the conjugate peak.

  • Combine the purified fractions and remove the solvent using a centrifugal evaporator or by lyophilization.[15]

Protocol 3: Characterization of the Fluorescent Conjugate

Mass Spectrometry:

  • Reconstitute a small amount of the purified, dried conjugate in an appropriate solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the final conjugate.[16][17][18] The expected mass will be the sum of the molecular weight of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid and the amine-reactive dye, minus the mass of water.

Spectrophotometry:

  • Measure the absorbance spectrum of the purified conjugate to determine the concentration and confirm the presence of both the thiazole compound and the fluorophore.

  • Measure the fluorescence emission spectrum to verify that the photophysical properties of the dye have not been significantly altered by the conjugation.[16]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
EDC/Sulfo-NHS Molar Excess 5-10 fold over thiazole compoundTo ensure efficient activation of the carboxylic acid.[19]
Dye Molar Excess 1.5-3 fold over thiazole compoundTo drive the conjugation reaction to completion.
Activation pH 6.0Optimal pH for EDC/Sulfo-NHS activation.[10]
Conjugation pH 8.0-8.5Favors the reaction of NHS esters with primary amines.[14][20]
Reaction Time 2 hours at RT or overnight at 4°CAllows for sufficient reaction time while minimizing degradation.

Application in Cellular Imaging

This protocol provides a general guideline for introducing the fluorescently labeled thiazole compound to cultured cells for imaging.

G cluster_workflow Cellular Imaging Workflow A Seed cells on coverslips B Prepare probe working solution A->B C Incubate cells with probe B->C D Wash to remove unbound probe C->D E Mount and image with fluorescence microscope D->E

Caption: General workflow for cellular imaging with the fluorescent probe.

Protocol 4: Live-Cell Imaging

Materials:

  • Cultured cells (e.g., HeLa, A549) seeded on glass-bottom dishes or coverslips

  • Purified fluorescently labeled thiazole conjugate

  • Cell culture medium (phenol red-free medium is recommended to reduce background)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets for the chosen dye

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging vessel and grow to 50-70% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the purified fluorescent conjugate in DMSO. From this, prepare a working solution (typically 1-10 µM) in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator. The incubation time may require optimization. Protect the cells from light during this step.[2]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.[2]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Mount the dish on the microscope stage, ensuring physiological conditions are maintained (37°C, 5% CO₂).

  • Image Acquisition: Acquire images using the appropriate laser lines and emission filters for the fluorophore. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[21][22]

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating. The purification step by HPLC allows for the isolation of the desired product from starting materials and byproducts. The subsequent characterization by mass spectrometry provides definitive confirmation of a successful conjugation. In the cellular imaging application, control experiments are crucial. These should include:

  • Imaging of unstained cells to assess autofluorescence.

  • Imaging of cells treated with the free fluorescent dye to ensure that the observed localization is due to the thiazole conjugate and not the dye alone.

  • A dose-response titration to determine the optimal probe concentration that yields a high signal-to-noise ratio without inducing cytotoxicity.

By following these protocols and incorporating the appropriate controls, researchers can confidently generate reliable and reproducible data.

References

  • Organic fluorescent probes for live-cell super-resolution imaging. Hep Journals. Available at: [Link]

  • Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. ACS Publications. Available at: [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. SpringerLink. Available at: [Link]

  • Comparative photophysical properties of some widely used fluorescent proteins under two-photon excitation conditions. PLOS ONE. Available at: [Link]

  • In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. SpringerLink. Available at: [Link]

  • Functional Probes for Live-Cell Imaging. FluoroFinder. Available at: [Link]

  • Live cell imaging probes - more about fluorescent probes. LubioScience. Available at: [Link]

  • In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. MDPI. Available at: [Link]

  • In vivo cellular imaging using fluorescent proteins : methods and protocols. University of California San Francisco. Available at: [Link]

  • Fluorophores for Confocal Microscopy: Photophysics and Photochemistry. ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Glen Report 23.16 - Technical Brief - Labelling Carboxy-Modifiers with Multiple Reporter Molecules. Glen Research. Available at: [Link]

  • Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer. PMC - NIH. Available at: [Link]

  • Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • An Affinity-Based Method for the Purification of Fluorescently-Labeled Biomolecules. ACS Publications. Available at: [Link]

  • Fluorescent Peptide Labeling Characterization with Capillary Electrophoresis and Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • How to process fluorescently labeled oligos after HPLC purification?. ResearchGate. Available at: [Link]

  • Introduction to Fluorescence. Molecular Expressions Microscopy Primer: Light and Color. Available at: [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central. Available at: [Link]

  • Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. NCBI. Available at: [Link]

  • [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database. JCGGDB. Available at: [Link]

  • Mass Spectrometric Conjugate Characterization. FUJIFILM Biotechnologies. Available at: [Link]

  • Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • Using Lysine-Reactive Fluorescent Dye for Surface Characterization of a mAb. R Discovery. Available at: [Link]

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. PubMed. Available at: [Link]

  • 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. PubChem. Available at: [Link]

  • THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. Arkivoc. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Welcome to the technical support center for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in the purification of this polar, acidic, nitroaromatic compound. Its unique combination of functional groups—a carboxylic acid, a nitro group, and a thiazole ring—presents specific purification hurdles that require a nuanced approach. This document provides troubleshooting advice and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Recrystallization Issues

Recrystallization is often the first line of defense for purifying solid compounds. However, the high polarity and specific solubility profile of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid can make solvent selection challenging.

Question 1: My compound is either too soluble in everything or not soluble enough in anything. How do I select an appropriate recrystallization solvent?

Answer: This is a classic purification dilemma for multifunctional polar molecules. A single-solvent recrystallization is often difficult. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[1][2][3]

Causality: The molecule's carboxylic acid and nitro groups allow it to interact with a wide range of solvents, from polar protic (e.g., alcohols) to polar aprotic (e.g., acetone, ethyl acetate). This broad solubility can make it difficult to find a solvent where it is sparingly soluble when cold.

Troubleshooting Protocol: Solvent Scouting

  • Small-Scale Testing: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent at room temperature. Observe the solubility. Ideal solvents will not dissolve the compound at this stage.

  • Heating: Gently heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. A good candidate solvent will fully dissolve the compound when hot.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

Data-Driven Solvent Selection:

Solvent ClassRecommended SolventsExpected Behavior & Rationale
Alcohols Ethanol, IsopropanolOften dissolves the compound well when hot, but solubility may still be significant when cold, leading to poor recovery. Good for a "solvent" in a mixed-solvent system.
Esters Ethyl AcetateA good starting point. Moderate polarity may provide the desired solubility differential between hot and cold.
Ketones AcetoneTends to be a very strong solvent for this compound, even at room temperature.[4] Less likely to work as a single solvent but can be a "solvent" in a mixed pair.
Aromatic TolueneMay work if impurities are significantly more or less polar. The aromatic nature can interact favorably with the nitrophenyl ring.
Water Water (Acidified/Normal)The compound is likely insoluble in neutral or acidic water but will dissolve in basic water (forming the carboxylate salt). Recrystallization by pH swing (dissolving in base, filtering, and re-acidifying) is a viable strategy but may trap inorganic salts.

Expert Insight: The Power of Mixed-Solvent Systems

If no single solvent works, a mixed-solvent system is the best approach.[1]

  • Method: Dissolve your crude compound in a minimum amount of a "good" hot solvent (e.g., ethanol or acetone) in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent, e.g., water or hexanes) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

Section 2: Column Chromatography Challenges

When recrystallization fails to remove closely related impurities, column chromatography is the next step. However, the acidic nature of the target compound can cause significant issues on standard silica gel.

Question 2: My compound streaks severely on the silica gel TLC plate and column, leading to poor separation. What is causing this and how can I prevent it?

Answer: Streaking, or tailing, is the most common problem when purifying carboxylic acids on silica gel.

Causality: Silica gel is slightly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. Your target molecule is also acidic. This leads to strong, sometimes irreversible, binding interactions between your compound's carboxylic acid group and the silica surface, preventing it from moving smoothly with the mobile phase.[5][6]

Workflow for Optimizing Chromatography:

Sources

Optimization

Overcoming solubility issues of nitrophenyl-thiazole compounds in assays

Technical Support Center: Nitrophenyl-Thiazole Compound Solubility Welcome to the dedicated support resource for researchers working with nitrophenyl-thiazole compounds. This guide provides in-depth troubleshooting strat...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitrophenyl-Thiazole Compound Solubility

Welcome to the dedicated support resource for researchers working with nitrophenyl-thiazole compounds. This guide provides in-depth troubleshooting strategies and foundational knowledge to overcome the significant solubility challenges often encountered with this chemical series in biological and chemical assays. Our goal is to empower you with the expertise to ensure your experimental results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why do my nitrophenyl-thiazole compounds consistently precipitate in my aqueous assay buffer?

A: This is a common issue stemming from the inherent chemical properties of the nitrophenyl-thiazole scaffold. The combination of a rigid, aromatic thiazole ring and a lipophilic nitrophenyl group results in a planar, hydrophobic molecule with high lattice energy. These characteristics lead to low aqueous solubility. When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous buffer, the compound's concentration can easily exceed its thermodynamic solubility limit, causing it to crash out of solution.

Q2: I'm seeing a loss of compound activity over the course of my multi-day experiment. Could this be a solubility issue?

A: Absolutely. This phenomenon, often termed "time-dependent precipitation," is a subtle manifestation of poor solubility. While the compound may appear soluble upon initial dilution, it can slowly aggregate and precipitate over time, especially under typical incubation conditions (e.g., 37°C). This process reduces the effective concentration of the compound available to interact with its biological target, leading to an apparent decrease in potency or activity. It's crucial to assess not just initial solubility but also the compound's stability in the final assay buffer over the entire experimental duration.

Q3: Can the grade of DMSO I use for my stock solution affect the solubility of my nitrophenyl-thiazole compound in the final assay?

A: Yes, the quality of your DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Water-contaminated DMSO has reduced solvating power for highly hydrophobic molecules. If your compound is only marginally soluble in your stock solvent, even a small percentage of water can lower its concentration in the stock, leading to inaccuracies in the final assay concentration and promoting precipitation upon aqueous dilution. Always use anhydrous, high-purity DMSO, store it in small aliquots, and handle it properly to minimize water absorption.

Q4: Are there any "quick fixes" I can try to improve solubility without completely re-developing my assay?

A: While a full optimization is recommended, here are a few immediate strategies:

  • Lower the Final Compound Concentration: Test a lower concentration range if your compound's potency allows.

  • Increase the DMSO Carryover: Cautiously increase the final percentage of DMSO in your assay. Many cell-based and biochemical assays can tolerate up to 0.5% or even 1% DMSO, which can significantly aid solubility. However, you must validate the new DMSO concentration with a vehicle control to ensure it doesn't affect your assay's performance.

  • Pre-warm Your Assay Buffer: Adding the compound stock to a slightly warmed (e.g., 37°C) assay buffer can sometimes help prevent initial precipitation, leveraging the principle that solubility often increases with temperature.

In-Depth Troubleshooting & Optimization Protocols

Issue 1: Compound Precipitation During Assay Plate Preparation

This section provides a systematic workflow to diagnose and resolve compound precipitation that occurs immediately upon dilution into the aqueous assay buffer.

cluster_0 Phase 1: Diagnosis & Baseline cluster_1 Phase 2: Systematic Intervention cluster_2 Phase 3: Validation A Prepare 10 mM stock in 100% Anhydrous DMSO B Serial Dilution in DMSO (Intermediate Plate) A->B Standard Practice C Dilute to Final Assay Conc. in Aqueous Buffer B->C Simulate Assay Step D Visual & Instrumental Solubility Assessment C->D Observe Outcome E Option A: Introduce Co-solvents (e.g., PEG400, Solutol) D->E If Precipitation Occurs F Option B: Utilize Cyclodextrins (e.g., HP-β-CD) D->F If Precipitation Occurs G Option C: Modify Buffer pH (If compound is ionizable) D->G If Precipitation Occurs H Option D: Incorporate Surfactants (e.g., Pluronic F-127) D->H If Precipitation Occurs I Re-assess Solubility (Kinetic & Thermodynamic) E->I F->I G->I H->I J Validate Assay Performance (Vehicle & Compound Controls) I->J Confirm No Interference K Finalize Optimized Assay Protocol J->K Lock Protocol

Caption: Systematic workflow for troubleshooting and optimizing compound solubility in assays.

This protocol allows you to determine the concentration at which your compound begins to precipitate under your specific assay conditions.

  • Prepare Compound Plate: Create a 2-fold serial dilution of your nitrophenyl-thiazole compound in 100% DMSO in a 96-well plate (e.g., starting from 10 mM).

  • Prepare Assay Buffer Plate: Add your final assay buffer to a clear-bottomed 96-well analysis plate.

  • Initiate Measurement: Place the analysis plate into a nephelometer or plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., >600 nm).

  • Compound Addition: Using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the compound plate to the assay buffer plate to achieve the desired final concentrations. This transfer should be done while the plate is being read to capture the exact moment of precipitation.

  • Data Analysis: Monitor the light scattering signal over time (e.g., for 1-2 hours). The concentration at which a sharp, sustained increase in signal is observed is the kinetic solubility limit.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, effectively shielding them from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

  • Determine Optimal Cyclodextrin Concentration: Prepare several stock solutions of your assay buffer containing varying concentrations of HP-β-CD (e.g., 0.5%, 1%, 2% w/v).

  • Test Solubility: Repeat the kinetic solubility assessment (Protocol 1) using these different HP-β-CD-containing buffers.

  • Select Formulation: Choose the lowest concentration of HP-β-CD that provides the required solubility for your compound's desired concentration range.

  • Validate Assay: Crucially, run your full assay with the selected HP-β-CD concentration in the absence of your compound (vehicle control) to ensure the cyclodextrin itself does not interfere with the assay components or readout.

The following table illustrates the potential impact of different formulation strategies on the aqueous solubility of a model nitrophenyl-thiazole compound.

Formulation StrategyFinal DMSO (%)AdditiveKinetic Solubility Limit (µM)Notes
Standard Buffer 0.5%None< 1Severe precipitation observed.
Increased Co-solvent 1.0%None5Improvement, but may not be sufficient.
pH Adjustment 0.5%Buffer pH 8.02.5Minor effect for non-ionizable compound.
Cyclodextrin 0.5%1% HP-β-CD> 50Significant improvement in solubility.
Surfactant 0.5%0.01% Pluronic F-12725Good improvement, potential for micelle formation.
Issue 2: Non-Specific Binding and Assay Interference

Poorly soluble compounds tend to form aggregates that can lead to non-specific interactions with proteins, plastics, and other surfaces, causing assay artifacts.

cluster_0 Problem Identification cluster_1 Intervention Strategy cluster_2 Confirmation & Validation A Observe High Signal in No-Enzyme/No-Cell Controls D Introduce a Non-Ionic Surfactant (Detergent) into Assay Buffer A->D B Poor Correlation in Structure-Activity Relationship (SAR) B->D C Irreproducible IC50 Values C->D E Select Surfactant Type & Conc. (e.g., Tween-20, Triton X-100) D->E F Critical Micelle Concentration (CMC) Consideration E->F Work below or slightly above CMC G Validate Surfactant Compatibility with Assay Components F->G Run vehicle controls H Re-run Assay with Optimized Surfactant Buffer G->H I Confirm Reduction in Non-Specific Signal H->I Compare to baseline J Establish a Robust Assay Window I->J Finalize protocol

Caption: Workflow for diagnosing and mitigating non-specific binding of compounds.

Non-ionic surfactants are frequently added to assay buffers to reduce non-specific binding and can also help maintain compound solubility. They work by coating surfaces and breaking up compound aggregates.

  • Select a Surfactant: Common choices include Tween-20 or Triton X-100.

  • Determine Working Concentration: The goal is typically to work at a concentration just above the surfactant's critical micelle concentration (CMC). A good starting point is often 0.005% to 0.05% (v/v).

  • Prepare Surfactant-Containing Buffer: Add the chosen surfactant to your main assay buffer stock. Ensure it is fully dissolved.

  • Perform Control Experiments:

    • Vehicle Control: Run the assay with the surfactant-containing buffer and DMSO vehicle alone to confirm there is no change in the baseline signal or enzyme/cell health.

    • Compound Titration: Re-test your nitrophenyl-thiazole compound in the new buffer.

  • Analyze Results: A well-behaved compound should show a clear sigmoidal dose-response curve. A reduction in signal in "no-enzyme" or "no-cell" control wells containing the compound indicates successful mitigation of non-specific activity.

References

  • Challenges and Strategies in the Encapsulation of Poorly Soluble Drugs for Oral Drug Delivery. Nano- and Microscale Drug Delivery Systems, Elsevier. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. Nature Reviews Drug Discovery. [Link]

  • Cyclodextrins. Chemical Reviews. [Link]

  • Cyclodextrins as Pharmaceutical Solubilizing Excipients. International Journal of Pharmaceutics. [Link]

  • Compound aggregation: a major cause of difficulty in screening campaigns. Progress in Medicinal Chemistry. [Link]

Troubleshooting

Side product formation in the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific application of the Hantzsch thiazole synthesis. The guidance provided herein is based on established chemical principles and practical laboratory experience to help you navigate challenges and optimize your synthetic outcomes.

The synthesis of the target molecule is typically achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1] For this specific target, the key reagents are 2-bromo-1-(2-nitrophenyl)ethanone and dithiooxamide (also known as rubeanic acid).[2] The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

This guide addresses common issues such as low yields, unexpected byproducts, and purification challenges that can arise from the reactivity of the starting materials and the stability of the product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is significantly lower than expected. What are the most probable causes?

Low yield is a frequent issue stemming from several potential factors, primarily related to starting material stability, competing side reactions, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Instability of 2-bromo-1-(2-nitrophenyl)ethanone: α-haloketones are potent lachrymators and can be unstable, especially in the presence of moisture or base.

    • Hydrolysis: The α-haloketone can hydrolyze to form 2-hydroxy-1-(2-nitrophenyl)ethanone. This byproduct will not participate in the cyclization, thus reducing the overall yield.

      • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. If possible, prepare the α-haloketone fresh or purify it by recrystallization before use.

    • Self-Condensation: Under basic conditions, the ketone can enolize and undergo self-condensation, leading to complex polymeric material.

      • Solution: Maintain a controlled temperature, typically starting the reaction at a lower temperature (e.g., 0 °C) and slowly warming to room temperature or gentle reflux. Add the base (if used) slowly and portion-wise.

  • Decomposition of Dithiooxamide: Dithiooxamide can be unstable under harsh conditions.

    • Solution: Use high-purity dithiooxamide and avoid excessive heating or prolonged reaction times at high temperatures.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol are common for Hantzsch synthesis and generally work well.[3] However, for sensitive substrates, aprotic solvents like THF or DMF might offer better control.

    • Temperature: While some heating is necessary for the cyclization and dehydration steps, excessive heat can promote side reactions and decomposition. An optimal temperature is typically between room temperature and 65 °C.[4]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the time or slightly increasing the temperature.

Q2: I have isolated a major byproduct with a mass significantly different from my target. How can I identify it?

Identifying unknown byproducts is a process of logical deduction based on the reaction mechanism, followed by analytical confirmation. A common unexpected byproduct is a dimeric species formed from the reaction of the product with the starting material.

Plausible Side Reaction: N-Alkylation and Dimerization

The nitrogen atom on the newly formed thiazole ring remains nucleophilic and can react with another molecule of the electrophilic 2-bromo-1-(2-nitrophenyl)ethanone. This forms a quaternary thiazolium salt, which can then potentially undergo further reactions or exist as a stable, highly polar byproduct.

Side_Reaction Product 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid (Product) Dimer Thiazolium Salt Dimer (Side Product) Product->Dimer N-Alkylation Attack SM_Ketone 2-bromo-1-(2-nitrophenyl)ethanone (Starting Material) SM_Ketone->Dimer

Caption: Formation of a dimeric byproduct via N-alkylation.

Troubleshooting & Identification Workflow:

  • Mass Spectrometry (MS): Determine the molecular weight of the byproduct. If the mass corresponds to [M_product + M_ketone - HBr], the dimeric structure is highly likely.

  • NMR Spectroscopy (¹H and ¹³C):

    • Look for two distinct sets of signals corresponding to the two different nitrophenyl moieties.

    • The thiazole proton signal (H5) in the quaternized ring will be significantly downfield shifted compared to the parent product due to the positive charge on the nitrogen.

    • A new methylene (-CH₂-) signal will appear, connecting the ketone to the thiazole nitrogen.

  • FT-IR Spectroscopy: The spectrum will be complex but should still show characteristic peaks for the nitro group (approx. 1520 and 1340 cm⁻¹) and the carboxylic acid C=O and O-H stretches.

Q3: My product seems to be degrading during workup or purification, showing a new spot on TLC and gas evolution. What is happening?

This is a classic sign of decarboxylation. Thiazole-2-carboxylic acids can be susceptible to losing CO₂ under certain conditions, particularly heat or strong acidic/basic environments.[5]

Mechanism: Decarboxylation

The electron-rich thiazole ring can stabilize the carbanion intermediate formed upon loss of CO₂, making this process more favorable than in other aromatic carboxylic acids.

Decarboxylation Start 4-(2-Nitrophenyl)-1,3-thiazole- 2-carboxylic acid Intermediate Thiazole-C2 Carbanion (Intermediate) Start->Intermediate - CO₂ (Heat or H⁺/OH⁻) CO2 CO₂ Final 4-(2-Nitrophenyl)-1,3-thiazole (Decarboxylated Product) Intermediate->Final + H⁺

Caption: Decarboxylation of the target molecule.

Preventative Measures:

  • Workup: Neutralize the reaction mixture carefully using dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO₃) at low temperatures (ice bath). Avoid using strong, hot acids or bases.

  • Purification:

    • If using column chromatography, avoid highly acidic or basic mobile phases. A neutral system (e.g., Hexane/Ethyl Acetate) is preferred. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can sometimes improve peak shape for carboxylic acids without causing significant decarboxylation if performed at room temperature.

    • When performing recrystallization, avoid prolonged boiling in high-boiling point solvents.

    • If concentrating the product on a rotary evaporator, use a moderate water bath temperature (< 40 °C).

Q4: How can I effectively purify my target compound from neutral byproducts like unreacted ketone or the decarboxylated product?

The carboxylic acid functional group provides an excellent handle for purification via acid-base extraction. This method efficiently separates the acidic target product from neutral or basic impurities.

Protocol: Acid-Base Extraction Purification

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel and extract it with a mild base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. The acidic target compound will deprotonate and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

    • Expert Tip: Combine all aqueous layers. Perform a back-wash with a fresh portion of the organic solvent to remove any residual neutral impurities from the aqueous layer.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution by adding 1M or 2M HCl dropwise with stirring. The target carboxylic acid will protonate and precipitate out of the solution as it becomes insoluble. Monitor the pH with litmus paper or a pH meter to ensure complete precipitation (typically pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to obtain the final product.

Compound Type Solubility in Mild Base (e.g., NaHCO₃) Layer After Extraction
Target Carboxylic Acid Soluble (as sodium salt)Aqueous
Unreacted α-haloketone InsolubleOrganic
Decarboxylated Product InsolubleOrganic
Dimeric Byproduct (Salt) Potentially solubleMay partition; best removed by chromatography
References
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • CUTM Courseware. (n.d.). Thiazole.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Diagram].
  • Kouas, M., et al. (2017).
  • Monsanto Chemical Company. (1956). Preparation of dithiooxamide. U.S.
  • Kaur, P., et al. (2023). Synthesis scheme for the preparation of dithiooxamide derivatives. [Diagram].
  • Wikipedia. (n.d.). Dithiooxamide.
  • Chem-Impex. (n.d.). Thiazole-2-carboxylic acid.
  • Reva, I., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(31), 6183–6194.
  • Sigma-Aldrich. (n.d.). Dithiooxamide 97%.
  • Hurd, R. N., et al. (1961). Preparation of Dithiooxamide Derivatives. The Journal of Organic Chemistry, 26(10), 3980–3987.
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 965.
  • ResearchGate. (n.d.). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

Sources

Optimization

Stability issues of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in solution

Technical Support Center: 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Welcome to the dedicated support center for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Welcome to the dedicated support center for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability in solution. Our goal is to provide you with not just troubleshooting steps but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: I'm observing a progressive decrease in my compound's concentration in an aqueous buffer, even when stored in the dark. What is the likely degradation pathway?

A1: When photodegradation is ruled out, the primary suspects for concentration loss in aqueous solutions are pH-dependent hydrolysis and decarboxylation, especially if the solution is subjected to temperature fluctuations.

  • Causality & Mechanism:

    • Hydrolysis: While the carboxylic acid group itself is generally stable against hydrolysis, the term can sometimes be used to describe reactions with water. More critically, the overall stability of the molecule can be pH-dependent.[1] In strongly basic conditions (high pH), the carboxylic acid will be deprotonated to a carboxylate salt.[2][3] This change in charge distribution can alter the molecule's reactivity and stability profile. Conversely, in strongly acidic conditions, other functional groups could be affected.[4][5]

    • Decarboxylation: Thiazole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂), a reaction that can be catalyzed by protons (acid) or occur thermally.[6][7] The stability of the C2-carboxyl bond on the thiazole ring is a key factor. While often requiring heat, this process can occur slowly at ambient temperatures over extended periods, depending on the specific solution environment.[8]

  • Troubleshooting Steps:

    • pH Verification: Confirm the pH of your buffer. The stability of many organic molecules, especially those with ionizable groups, is highly sensitive to pH.[1][9]

    • Buffer Selection: Consider using a buffer system in the slightly acidic to neutral range (e.g., pH 4-7) where many heterocyclic carboxylic acids exhibit better stability.

    • Control Experiment: Prepare the solution in an aprotic organic solvent (e.g., anhydrous DMSO or Acetonitrile) where hydrolysis and proton-mediated decarboxylation are minimized. If the compound is stable in these solvents but not in your aqueous buffer, it strongly points to a pH- or water-related degradation mechanism.

Q2: My compound seems to degrade rapidly when I heat the solution for a dissolution or reaction step. Why is this happening?

A2: The most probable cause is thermally-induced decarboxylation.

  • Causality & Mechanism: The bond between the carboxylic acid group and the C2 position of the thiazole ring can be labile, especially at elevated temperatures. The reaction proceeds by eliminating a molecule of carbon dioxide (CO₂).[8][10] The stability of thiazole derivatives can decrease significantly with increasing temperature, accelerating degradation processes.[11][12] Patent literature describes decarboxylation of heterocyclic carboxylic acids at temperatures ranging from 85-150 °C, often catalyzed by organic acids.[7]

  • Troubleshooting Steps:

    • Minimize Heat: Use the lowest possible temperature required for your experiment. If heating is for dissolution, try alternative methods like sonication in a room-temperature water bath.

    • Time Limitation: Reduce the duration of heating to the absolute minimum.

    • Solvent Choice: If compatible with your workflow, perform high-temperature steps in a high-boiling point aprotic solvent, which may offer greater stability compared to aqueous solutions.

Q3: I am getting inconsistent results from my plate-based assay, especially when plates are read at different times or prepared near a window. Could this be a stability issue?

A3: Absolutely. This inconsistency strongly suggests photodegradation.

  • Causality & Mechanism: The 2-nitrophenyl group on your molecule is a potent chromophore, meaning it readily absorbs light, particularly in the UV spectrum. Upon absorbing light energy, the molecule can enter an excited state, making it highly reactive and prone to degradation.[13] Photolysis of nitroaromatic compounds can lead to the formation of various photoproducts, fundamentally altering the compound's structure and concentration.[14][15] This process can generate nitrous acid (HONO) and other reactive species, further complicating the chemical environment.[13]

  • Troubleshooting Steps:

    • Protect from Light: From the moment the compound is in solution, all vials, plates, and reservoirs should be protected from light. Use amber vials or wrap containers in aluminum foil.

    • Lab Environment: Avoid working with the compound in direct sunlight or under intense artificial light. Use a yellow light or a darkened area for solution preparation.

    • Control for Photodegradation: Expose a sample of your compound in solution to ambient lab light or sunlight for a set period (e.g., 1-2 hours) and compare its concentration by HPLC to a foil-wrapped control sample. This will confirm and quantify the extent of photodegradation.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for stock solutions of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid?

A: For maximum longevity, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent like DMSO or DMF. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C. Always use amber vials or wrap vials in foil to protect from light.

Q: How does pH affect the stability and solubility of this molecule?

A: The pH of the solution is a critical factor.[1]

  • Solubility: As a carboxylic acid, the compound's solubility in aqueous media will increase significantly at higher pH values (pH > pKa) as the acidic proton is removed to form the more soluble carboxylate salt.

  • Stability: Extreme pH values, both acidic and basic, can catalyze degradation.[2][16] While high pH aids dissolution, it may also accelerate certain degradation pathways. It is crucial to determine the optimal pH range that balances solubility and stability for your specific application, which is typically in the slightly acidic to neutral range.

Q: What analytical techniques are recommended for monitoring the stability of this compound?

A: The gold standard for stability assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Methodology: A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with a small amount of formic or trifluoroacetic acid) is typically effective.

  • Detection: The nitrophenyl and thiazole moieties provide strong UV absorbance, making detection sensitive. Monitoring at a wavelength like 254 nm or 330 nm is a good starting point.

  • Analysis: A stability-indicating HPLC method should be able to separate the parent compound from its potential degradants. This is confirmed during forced degradation studies (see Protocol 1). A decrease in the parent peak area and the appearance of new peaks over time are clear indicators of degradation.

Visualizing Degradation Pathways

The following diagram illustrates the primary potential degradation routes for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid in solution based on its chemical structure.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Thiazole Derivatives

Welcome to the technical support center for the mass spectrometric analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these important heterocyclic compounds. Thiazole rings are prevalent scaffolds in pharmaceuticals and biologically active molecules, making a thorough understanding of their behavior in a mass spectrometer crucial for accurate structural elucidation and quantification.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the "why" behind experimental observations and procedural choices, moving beyond simple step-by-step instructions to empower you with the scientific rationale needed to solve challenging analytical problems.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the mass spectrometry analysis of thiazole derivatives.

Q1: Why is my thiazole derivative not showing a clear molecular ion peak?

A weak or absent molecular ion peak can be due to several factors, including high in-source fragmentation, low ionization efficiency, or rapid degradation of the analyte.[3][4]

  • In-source Fragmentation: Thiazole derivatives, especially those with labile functional groups, can fragment in the ion source before they reach the mass analyzer. This is more common with higher source temperatures or voltages.

  • Low Ionization Efficiency: The choice of ionization technique is critical. While Electrospray Ionization (ESI) is a common choice for polar molecules, less polar thiazole derivatives may ionize more efficiently with Atmospheric Pressure Chemical Ionization (APCI).[5][6]

  • Analyte Instability: Some thiazole derivatives can be thermally labile and may degrade in a heated ESI or APCI probe.[7]

Q2: I am seeing an unexpected M+2 peak in my spectrum. What does this indicate?

The presence of an M+2 peak with a significant intensity (approximately 4% of the monoisotopic peak) is a strong indicator that your compound contains a sulfur atom, which is a key component of the thiazole ring. This is due to the natural isotopic abundance of ³⁴S. Some studies have also reported M+2 peaks due to the presence of sulfur isotopes in their investigated compounds.[8]

Q3: My mass spectrum is dominated by adduct ions (e.g., [M+Na]⁺, [M+K]⁺). How can I promote the formation of the protonated molecule [M+H]⁺?

Excessive adduct formation is a common challenge in ESI-MS and can suppress the signal of the desired protonated molecule.[9][10]

  • Source of Contamination: Sodium and potassium ions are ubiquitous and can leach from glassware, solvents, or sample matrices.[10]

  • Mobile Phase Additives: Adding a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1%), to your mobile phase can provide a source of protons and promote the formation of [M+H]⁺.

  • Analyte Properties: The affinity of your thiazole derivative for different cations will influence adduct formation. The presence of multiple heteroatoms with lone pairs of electrons can chelate metal ions.

Q4: What are the most common fragmentation pathways for a simple thiazole ring?

The fragmentation of the thiazole ring itself is a key diagnostic tool. Common fragmentation patterns involve the cleavage of the ring, often initiated by the loss of a substituent. The specific fragmentation pathway is highly dependent on the nature and position of substituents on the ring.[11][12] Generally, the pyrimidine rings are more stable than the thiazole rings during fragmentation.[8]

In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex issues.

Guide 1: Poor Signal Intensity and Low Ionization Efficiency

Low signal intensity is a frequent problem that can hinder both qualitative and quantitative analysis.[3] This guide will walk you through a systematic approach to diagnose and resolve this issue.

The choice between ESI and APCI is a critical first step and depends on the polarity of your thiazole derivative.

Ionization TechniqueAnalyte PolarityMechanismConsiderations for Thiazole Derivatives
Electrospray Ionization (ESI) Polar, ionizableSoft ionization, forms ions in solutionWell-suited for thiazoles with polar functional groups (e.g., amines, carboxylic acids). Prone to ion suppression from matrix components.[5][13]
Atmospheric Pressure Chemical Ionization (APCI) Low to medium polarityGas-phase chemical ionizationBetter for less polar thiazoles. Requires analyte to be thermally stable due to the heated nebulizer.[7][14]

Experimental Protocol: Ion Source Selection

  • Initial Assessment: Based on the structure of your thiazole derivative, predict its polarity.

  • Methodical Testing: If unsure, or if ESI yields a poor signal, switch to an APCI source if available.

  • Parameter Optimization: For either source, systematically optimize key parameters such as capillary voltage (ESI), corona discharge current (APCI), gas flow rates (nebulizing and drying gas), and source temperature.[3]

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major concern in LC-MS analysis.[13][15][16]

Workflow for Diagnosing and Mitigating Matrix Effects:

A Poor Signal in Sample vs. Standard B Post-Column Infusion Experiment A->B Hypothesize Matrix Effect C Inject Blank Matrix Extract B->C D Observe Analyte Signal Dip C->D E Matrix Effect Confirmed D->E If dip occurs F Improve Chromatographic Separation E->F G Enhance Sample Preparation E->G H Use Isotopically Labeled Internal Standard E->H I Problem Resolved F->I G->I H->I

Caption: Workflow for identifying and mitigating matrix effects.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of your thiazole derivative directly into the mass spectrometer, bypassing the LC column, to obtain a stable signal.

  • Injection: While infusing, inject a blank, extracted sample matrix onto the LC column.

  • Analysis: A dip in the stable analyte signal as the matrix components elute indicates ion suppression. An increase indicates ion enhancement.

Guide 2: Interpreting and Troubleshooting Unexpected Fragmentation Patterns

Understanding the fragmentation of your thiazole derivative is key to its structural confirmation. When the observed fragments don't match expectations, a systematic investigation is necessary.

The fragmentation of thiazole derivatives is often directed by the substituents on the ring. Here are some general principles:

  • Loss of Substituents: The initial fragmentation often involves the loss of functional groups from the thiazole ring.[8][17]

  • Ring Cleavage: Following the initial loss, the thiazole ring itself may fragment.

  • Rearrangements: In some cases, rearrangements can occur, leading to unexpected fragment ions.

Logical Flow for Fragmentation Analysis:

A Acquire MS/MS Spectrum of Molecular Ion B Propose Fragmentation Pathways A->B C Compare with Known Thiazole Fragmentation B->C D Unexpected Fragments Observed C->D If mismatch E Consider In-Source Fragmentation D->E F Investigate Isomeric Structures D->F E->A Lower source energy G Perform High-Resolution MS F->G H Determine Elemental Compositions G->H I Propose Novel Fragmentation Mechanism H->I

Caption: Systematic approach to analyzing unexpected fragmentation.

Let's consider a hypothetical example to illustrate common fragmentation patterns.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
177.06150.04HCNPhenyl-substituted thiirene cation
177.06134.05HN=C=SPhenylacetylene radical cation
177.06103.05C₂H₂NSPhenyl cation

Troubleshooting Steps for Unexpected Fragments:

  • Confirm the Precursor Ion: Ensure that the precursor ion you are fragmenting is indeed the molecular ion and not an adduct or a co-eluting species.

  • Vary Collision Energy: Perform MS/MS experiments at different collision energies. Low energies may reveal the initial, simpler fragmentation steps, while higher energies can induce more extensive fragmentation.

  • Utilize High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements are invaluable for determining the elemental composition of fragment ions, which can help distinguish between isobaric species and confirm proposed fragmentation pathways.[18]

  • Consider Gas-Phase Rearrangements: Protonated molecules in the gas phase can undergo complex rearrangements before fragmentation.[19][20][21][22]

By following these structured troubleshooting guides and understanding the underlying scientific principles, you will be better equipped to tackle the challenges of analyzing thiazole derivatives by mass spectrometry.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

  • Piekarczyk, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 829. [Link]

  • Mohamed, Y. A., Abbas, S. E., & El-Gohary, N. S. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44B, 1455-1460. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(31), 21463-21484. [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 77-84. [Link]

  • Thiageswaran, S. (2025). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. [Link]

  • Al-Dirbashi, O. Y., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. International Journal of Environmental Research and Public Health, 10(11), 5752-5770. [Link]

  • Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • ResearchGate. (n.d.). Comparison of ESI-ionization with APCI- and ESCi-methods, showing the... [Link]

  • Matuszewski, B. K. (2006). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Gniazdowska, E., Giebułtowicz, J., & Rudzki, P. J. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? Journal of Chromatography B, 1227, 123800. [Link]

  • Chiaradia, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1934-1941. [Link]

  • Chiaradia, L., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Publications. [Link]

  • Binte-Monir, F., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 28(14), 5413. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Schug, K. A., & McNair, H. M. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 431-440. [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. [Link]

  • Dong, F., & Chuan, C. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Contract Pharma. [Link]

  • Kind, T., et al. (2019). Mass Spectrometry Adduct Calculator. Metabolites, 9(6), 122. [Link]

  • Bruni, P., & Schuerch, S. (2021). Fragmentation mechanisms of protonated cyclodextrins in tandem mass spectrometry. Carbohydrate Research, 504, 108316. [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • DeBose, A. D., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 28(7), 1403-1411. [Link]

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281. [Link]

  • Rodriquez, C. F., et al. (2001). Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation. Journal of the American Chemical Society, 123(13), 3006-3012. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

  • Schug, K. A., & McNair, H. M. (2002). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Journal of Separation Science, 25(12), 759-766. [Link]

  • Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]

  • Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1774. [Link]

  • Reva, I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3326. [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7332. [Link]

Sources

Optimization

Technical Support Center: Managing Artifacts in Cell-Based Assays with 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers utilizing 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid and related compounds. This guide is designed to help y...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid and related compounds. This guide is designed to help you navigate the unique challenges and potential artifacts associated with this chemical scaffold in cell-based assays. Our goal is to provide you with the expertise and troubleshooting strategies necessary to ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, and why does it require special attention in screening assays?

4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a small molecule that belongs to a class of compounds containing both a thiazole ring and a nitroaromatic group.[1][2][3] While such scaffolds are explored for various biological activities, from antimicrobial to anticancer effects, they also contain well-known structural alerts that can lead to misleading results in high-throughput screening (HTS).[4][5]

Specifically, these structural motifs are often flagged as potential Pan-Assay Interference Compounds (PAINS).[6][7] PAINS are notorious for appearing as "hits" in many different assays through non-specific mechanisms, rather than by specifically interacting with the intended biological target.[8][9] Therefore, rigorous validation is crucial to distinguish true biological activity from experimental artifacts.

Q2: What are the most common types of artifacts I should be aware of when working with this compound?

The physicochemical properties of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid suggest a high potential for several types of assay interference:

  • Optical Interference: The conjugated ring system and the nitrophenyl group can absorb light and exhibit intrinsic fluorescence (autofluorescence), which can directly interfere with absorbance, fluorescence, and luminescence-based readouts.[10][11]

  • Compound Aggregation: Like many small molecules, this compound may form aggregates at higher concentrations. These colloidal particles can scatter light, leading to false signals in optical assays.[12][13]

  • Reactivity and Redox Cycling: The nitroaromatic moiety can be chemically reactive or undergo redox cycling within the cellular environment. This can interfere with assays that rely on redox-sensitive dyes (e.g., MTT, resazurin) or react with assay components like luciferin.[8][14]

  • Direct Enzyme Inhibition: The compound may directly inhibit reporter enzymes, such as Firefly Luciferase, a common tool in cell-based assays. This gives the false impression of pathway inhibition.[15][16][17][18]

The following sections provide detailed guides to identify and mitigate these specific artifacts.

Troubleshooting Guide: From Primary Hit to Validated Lead

This guide provides a systematic workflow to de-risk your findings and eliminate false positives early in your research.

Workflow for Identifying and Mitigating Assay Artifacts

Below is a logical workflow to systematically test for and rule out common assay artifacts.

Artifact_Workflow cluster_0 Phase 1: Initial Hit Confirmation cluster_1 Phase 2: Artifact Investigation cluster_2 Phase 3: Advanced Validation Primary_Hit Primary Hit Identified in Cell-Based Assay Dose_Response Confirm with Dose-Response Curve Primary_Hit->Dose_Response Is it repeatable? Optical_Test Test for Optical Interference (Absorbance/Fluorescence Scan) Dose_Response->Optical_Test Reporter_Test Test for Direct Reporter Interference (e.g., Cell-Free Luciferase Assay) Optical_Test->Reporter_Test Artifact_Found Artifact Identified! (False Positive) Optical_Test->Artifact_Found Redox_Test Test for Redox/Reagent Interference (e.g., Cell-Free MTT Assay) Reporter_Test->Redox_Test Reporter_Test->Artifact_Found Orthogonal_Assay Perform Orthogonal Assay (Different Detection Method) Redox_Test->Orthogonal_Assay If no artifacts found Redox_Test->Artifact_Found If artifact detected Counter_Screen Run Counter-Screen (e.g., Unrelated Promoter Driving Luciferase) Orthogonal_Assay->Counter_Screen Biophysical Confirm Target Engagement (e.g., SPR, CETSA) Counter_Screen->Biophysical

Caption: A systematic workflow for validating hits and identifying assay artifacts.

Issue 1: My compound is active in a fluorescence-based assay. How do I rule out autofluorescence?

Symptoms:

  • A strong signal is observed in a fluorescence intensity assay.

  • The signal appears at multiple wavelengths.

  • High background is seen in wells containing only the compound and media.[19]

Causality: The compound itself may be fluorescent, emitting light at the same wavelength as your assay's reporter dye, thus creating a false-positive signal.[10]

Troubleshooting Protocol: Compound Autofluorescence Check

Objective: To measure the intrinsic fluorescence of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid under assay conditions.

Materials:

  • Your test compound

  • Assay buffer or cell culture medium (phenol red-free is recommended to reduce background)[20]

  • A microplate reader with spectral scanning capability

  • Black, clear-bottom microplates suitable for fluorescence[20][21]

Procedure:

  • Prepare a serial dilution of your compound in the assay buffer/medium, matching the concentrations used in your primary assay.

  • Add these dilutions to the wells of a black microplate. Include wells with buffer/medium only as a negative control.

  • Scan the plate using your microplate reader.

    • Excitation Scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths.

    • Emission Scan: Set the excitation wavelength to that of your assay and scan a range of emission wavelengths.

  • Analysis: If you observe a significant signal from the compound-only wells at the excitation/emission wavelengths of your assay, autofluorescence is a likely artifact.

Issue 2: The compound inhibits my luciferase reporter assay. Is it targeting the pathway or the luciferase enzyme?

Symptoms:

  • Potent inhibition is observed in a luciferase-based reporter gene assay.

  • Similar inhibition may be seen across different luciferase-based assays, regardless of the biological pathway.

Causality: Many small molecules are known to directly inhibit the luciferase enzyme, preventing it from generating a luminescent signal.[16][18] This is a common source of false positives in HTS campaigns.[15]

Troubleshooting Protocol: Cell-Free Luciferase Inhibition Assay

Objective: To determine if the compound directly inhibits the activity of the luciferase enzyme.

Materials:

  • Recombinant luciferase enzyme (e.g., Firefly luciferase)

  • Luciferase assay substrate/reagent (containing luciferin and ATP)

  • Assay buffer

  • Test compound

  • White, opaque microplates for luminescence[20]

Procedure:

  • Prepare a serial dilution of your compound in the assay buffer.

  • In a white microplate, add the compound dilutions.

  • Add a fixed concentration of recombinant luciferase enzyme to each well.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the luciferase assay reagent to all wells (a luminometer with injectors is ideal for this step).[22]

  • Immediately measure the luminescence signal.

  • Analysis: A dose-dependent decrease in luminescence in this cell-free system indicates direct inhibition of the luciferase enzyme.

Issue 3: My results from MTT or other tetrazolium salt-based viability assays are inconsistent or show an unexpected increase in signal.

Symptoms:

  • Higher than expected cell viability, even at high compound concentrations.

  • A poor or non-existent dose-response curve.

  • High background absorbance in wells containing the compound but no cells.[23]

Causality: Compounds with reducing properties can chemically reduce tetrazolium salts (like MTT, MTS, XTT) to their colored formazan product, bypassing cellular metabolic activity.[23] The nitroaromatic group in your compound is a potential structural alert for this type of redox activity.

Troubleshooting Protocol: Cell-Free Tetrazolium Reduction Assay

Objective: To determine if the compound directly reduces the tetrazolium salt reagent.

Materials:

  • Test compound

  • Cell culture medium

  • MTT, MTS, or XTT reagent

  • Clear microplates for absorbance readings[20]

Procedure:

  • Prepare serial dilutions of your compound in cell culture medium in a clear 96-well plate.

  • Include a vehicle control (e.g., DMSO) and a medium-only control. Crucially, do not add any cells to this plate.

  • Add the tetrazolium reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for the standard assay duration (e.g., 1-4 hours).

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength.

  • Analysis: A significant, dose-dependent increase in absorbance in these cell-free wells confirms that your compound is directly reducing the assay reagent, making the results from cell-based experiments unreliable.

Summary of Artifacts and Recommended Controls
Potential Artifact Affected Assay Types Primary Symptom Recommended Control Experiment
Autofluorescence Fluorescence Intensity, FRETFalse increase in signalCompound-Only Spectral Scan
Light Scattering/Aggregation Absorbance, Fluorescence, LuminescenceInconsistent or artificially high readingsDynamic Light Scattering (DLS) / Addition of 0.01% Triton X-100
Direct Luciferase Inhibition Luminescence (Luciferase Reporter Assays)False decrease in signal (inhibition)Cell-Free Luciferase Inhibition Assay
Chemical Reduction Absorbance (MTT, XTT, MTS Viability Assays)False increase in signal (viability)Cell-Free Tetrazolium Reduction Assay

Advanced Validation Strategies: Confirming True Biological Activity

If your compound passes the initial artifact checks, the next step is to build a stronger case for its specific biological activity.

Q4: My compound appears clean in the artifact assays. What's the best way to confirm it's a genuine hit?

Answer: Employing orthogonal assays is the gold standard for hit validation.[8][16] An orthogonal assay confirms the biological outcome using a different technology or readout, making it less likely that the same artifact is responsible for the signal in both assays.

Validation Strategies:

  • Use an Orthogonal Assay: If your primary screen was a luciferase reporter assay measuring transcription, an orthogonal follow-up could be a qPCR assay to directly measure the mRNA levels of the target gene.

  • Run a Counter-Screen: To confirm specificity, use a reporter assay where luciferase expression is driven by an unrelated or constitutive promoter. Activity in the primary assay but not the counter-screen suggests specific action on your pathway of interest.[16]

  • Confirm Target Engagement: For target-based discovery, biophysical methods can directly measure the binding of the compound to the protein of interest. Techniques include:

    • Cellular Thermal Shift Assay (CETSA): Measures target engagement in intact cells.[8]

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding.[24]

    • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity.[8]

By systematically applying these troubleshooting and validation strategies, you can confidently distinguish true biological discoveries from misleading assay artifacts, saving significant time and resources in your research and drug development efforts.

References

  • Maltby, D. A., et al. (2014). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. PubMed. Available at: [Link]

  • Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Chen, J., et al. (2022). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. Available at: [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Available at: [Link]

  • Auld, D. S., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Available at: [Link]

  • Bitesize Bio. (2022). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Sadybekov, A. A., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]

  • Shtarov, A. B., et al. (2004). False positives in the early stages of drug discovery. PubMed. Available at: [Link]

  • Penič, A., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry. Available at: [Link]

  • Kolb, P., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. NCBI. Available at: [Link]

  • Hrupins, V., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences. Available at: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. YouTube. Available at: [Link]

  • Sadick, M. D. (Ed.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available at: [Link]

  • Allolio, C., et al. (2020). Microwell Plate-Based Dynamic Light Scattering as a High-Throughput Characterization Tool in Biopharmaceutical Development. Pharmaceutics. Available at: [Link]

  • da Silva, A. B., et al. (2020). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • EFMC Best Practices in Medicinal Chemistry Working Group. (2021). Webinar (Part Seven: Integrated Hit Generation Strategies). YouTube. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Bangs Laboratories, Inc. (n.d.). Light-Scattering Assays. Available at: [Link]

  • Wikipedia. (n.d.). Plate reader. Available at: [Link]

  • Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. Available at: [Link]

  • Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Walter, N. G., et al. (2012). Light-Scattering-Based Analysis of Biomolecular Interactions. ResearchGate. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Hsieh, J. H., et al. (2019). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in Molecular Biology. Available at: [Link]

  • Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. PubMed. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research. Available at: [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • da Silva, A. C. P., et al. (2023). Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. Available at: [Link]

  • Gu, M. B., et al. (2015). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst. Available at: [Link]

  • Celebrano, M., et al. (2021). Scattering-based Light Microscopy: From Metal Nanoparticles to Single Proteins. Chemical Reviews. Available at: [Link]

  • Ali, T. E. S., et al. (2022). Synthesis and Antihypertensive α-Blocking Activity Evaluation of Thiazole Derivatives Bearing Pyrazole Moiety. ResearchGate. Available at: [Link]

  • Al-Soud, Y. A. (2010). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molecular Diversity Preservation International. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Welcome to the technical support center for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the biological efficacy of this compound. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research. Our approach is grounded in established medicinal chemistry principles and structure-activity relationship (SAR) studies on related thiazole derivatives.

Part 1: Understanding the Core Molecule

The compound 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic molecule featuring a thiazole ring, which is a common scaffold in many biologically active compounds.[1][2][3][4] The presence of a nitrophenyl group and a carboxylic acid moiety provides key chemical handles for structural modification, offering numerous possibilities for enhancing its therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of thiazole derivatives?

A1: Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][5] The specific activity is highly dependent on the nature and position of substituents on the thiazole ring and any attached aromatic systems.

Q2: How does the 2-nitrophenyl group influence the molecule's activity?

A2: The nitro group is a strong electron-withdrawing group, which can significantly impact the electronic properties of the entire molecule.[5][6] This can influence receptor binding, cellular uptake, and metabolic stability. In some cases, nitro-containing compounds act as prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors.[7]

Q3: What is the role of the carboxylic acid group at the 2-position of the thiazole?

A3: The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions with biological targets. It often contributes to the molecule's solubility in aqueous media. However, its acidic nature can also limit cell permeability. Therefore, modification of this group is a common strategy to improve pharmacokinetic properties.

Part 2: Troubleshooting Guide for Low Biological Activity

Encountering low or no biological activity in your initial screens is a common challenge. This section provides a structured approach to troubleshoot and systematically enhance the potency of your lead compound.

Issue 1: Poor Cellular Potency

If your compound shows weak activity in cell-based assays, consider the following strategies:

  • Strategy 1.1: Modification of the Carboxylic Acid Group. The negatively charged carboxylate at physiological pH can hinder passage through cell membranes.

    • Action: Convert the carboxylic acid to an ester or an amide. This masks the charge and increases lipophilicity, potentially improving cell permeability. A series of esters (e.g., methyl, ethyl, propyl) can be synthesized to find the optimal balance between solubility and permeability.

    • Rationale: Esterification or amidation is a classic prodrug strategy. The ester or amide can be hydrolyzed by intracellular esterases or amidases to release the active carboxylic acid inside the cell.

  • Strategy 1.2: Altering the Phenyl Ring Substituents. The position and nature of the substituent on the phenyl ring are critical for activity.

    • Action:

      • Positional Isomers: Synthesize the 3-nitrophenyl and 4-nitrophenyl analogs to investigate if the ortho-position of the nitro group is optimal.

      • Substituent Modification: Replace the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3, -Cl) or electron-donating groups (e.g., -OCH3, -CH3, -N(CH3)2) to probe the electronic requirements for activity.[8]

    • Rationale: These modifications alter the molecule's electronic distribution and steric profile, which can lead to improved interactions with the biological target.[8][9]

Issue 2: Lack of Target Specificity

If your compound exhibits off-target effects or toxicity, the following approaches can help improve its selectivity:

  • Strategy 2.1: Introduction of Steric Hindrance.

    • Action: Introduce bulky substituents on the phenyl ring or at the 5-position of the thiazole ring.

    • Rationale: Adding steric bulk can prevent the molecule from binding to the active sites of off-target proteins while maintaining or improving affinity for the desired target.

  • Strategy 2.2: Bioisosteric Replacement.

    • Action: Replace the carboxylic acid with a bioisostere such as a tetrazole or a hydroxamic acid.

    • Rationale: Bioisosteres are chemical groups with similar physical or chemical properties that can produce similar biological effects. This can help to fine-tune the acidity and binding interactions of the molecule, potentially leading to improved selectivity.

Part 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to synthesize analogs of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Protocol 1: Synthesis of Methyl 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylate (Esterification)
  • Dissolution: Dissolve 1.0 g of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid in 20 mL of methanol.

  • Acid Catalyst: Add 3-4 drops of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure methyl ester.

Protocol 2: Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxamide (Amidation)
  • Acid Chloride Formation: To a solution of 1.0 g of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid in 15 mL of dry dichloromethane (DCM), add 1.5 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stirring: Stir the reaction mixture at room temperature for 2 hours.

  • Amine Addition: In a separate flask, dissolve 1.2 equivalents of the desired amine in 10 mL of dry DCM and cool to 0 °C. Add the freshly prepared acid chloride solution dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with 20 mL of water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Part 4: Visualizing the Strategy

Diagrams can help to visualize the proposed modifications and experimental workflows.

Diagram 1: Strategies for Enhancing Biological Activity

Enhancing_Activity cluster_mods Structural Modifications cluster_cooh Carboxylic Acid Derivatives cluster_phenyl Phenyl Ring Analogs Core 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Carboxylic_Acid Carboxylic Acid Modification (Position 2) Core->Carboxylic_Acid Target for Prodrugs Phenyl_Ring Phenyl Ring Modification Core->Phenyl_Ring Modulate Electronics & Sterics Thiazole_Ring Thiazole Ring Modification (Position 5) Core->Thiazole_Ring Introduce Steric Bulk Ester Esterification (e.g., Methyl, Ethyl) Carboxylic_Acid->Ester Amide Amidation (Primary, Secondary) Carboxylic_Acid->Amide Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Carboxylic_Acid->Bioisostere Positional Positional Isomers (3-NO2, 4-NO2) Phenyl_Ring->Positional Substituent Substituent Variation (e.g., -Cl, -OCH3, -CF3) Phenyl_Ring->Substituent

Caption: Proposed modifications to the core structure.

Diagram 2: Experimental Workflow for Analog Synthesis and Screening

Workflow Start Start with Core Compound Synthesis Synthesize Analogs (Esterification, Amidation, etc.) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Biological Screening (In vitro assays) Characterization->Screening Data Analyze Structure-Activity Relationship (SAR) Screening->Data Optimization Lead Optimization Data->Optimization

Caption: Workflow for synthesis and biological evaluation.

Part 5: Quantitative Data Summary

When generating a series of analogs, it is crucial to present the data in a clear and comparable format.

Table 1: Hypothetical SAR Data for Analogs of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

Compound IDR (at position 2)R' (on Phenyl Ring)IC50 (µM)
Parent -COOH2-NO2>100
1a -COOCH32-NO250.2
1b -COOCH2CH32-NO235.8
2a -COOH3-NO289.5
2b -COOH4-NO275.1
3a -COOH2-Cl62.4
3b -COOH2-OCH3>100

This table allows for a quick assessment of how different modifications impact the biological activity, guiding the next steps in your research.

References

  • A review on thiazole based compounds & it's pharmacological activities. (2024). [Source not available]
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). [Source not available]
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Source not available]
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (2011). PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. (2014). PubMed Central. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Source not available]
  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). PubMed. [Link]

  • 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. PubChem. [Link]

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). National Institutes of Health. [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). MDPI. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. (2000). PubMed. [Link]

  • Processes for preparing thiazole carboxylic acids. (1966).
  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. (2021). PubMed. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Synthetic 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid by High-Performance Liquid Chromatography

Introduction: The Imperative for Purity in Thiazole-Based Drug Intermediates 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Thiazole-Based Drug Intermediates

4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Thiazole rings are a common scaffold in many pharmaceutical agents, valued for their diverse biological activities.[1][2] The presence of the nitrophenyl and carboxylic acid moieties makes this specific molecule a versatile intermediate for synthesizing more complex drug candidates.

The purity of such an intermediate is not a trivial matter; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Even minute impurities, originating from starting materials, by-products, or degradation, can have unforeseen toxicological effects or alter the intended pharmacological profile.[3] Consequently, a robust, validated, and stability-indicating analytical method is paramount for quality control.

This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. We will explore a high-resolution gradient Reverse-Phase HPLC (RP-HPLC) method, designed to separate a wide range of potential impurities, and contrast it with a rapid isocratic RP-HPLC method, suitable for routine quality control. The causality behind experimental choices, detailed protocols, and the framework for a forced degradation study to establish stability-indicating capabilities are thoroughly discussed.

Synthesis and Potential Impurity Profile

To develop a method that effectively separates the main compound from its impurities, one must first understand their likely origins. The most common route to this class of compounds is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.

For our target molecule, a plausible pathway involves the reaction of 2-bromo-1-(2-nitrophenyl)ethanone (an α-haloketone) with a thiooxamate derivative, followed by hydrolysis.

cluster_synthesis Plausible Hantzsch Synthesis Route cluster_impurities Potential Process-Related Impurities SM1 2-Bromo-1-(2-nitrophenyl)ethanone Intermediate Ester Intermediate SM1->Intermediate + Imp1 Impurity A: Unreacted 2-Bromo-1- (2-nitrophenyl)ethanone SM1->Imp1 Source of SM2 Thiooxamate derivative SM2->Intermediate Imp2 Impurity B: Unreacted Thiooxamate SM2->Imp2 Source of Product 4-(2-Nitrophenyl)-1,3-thiazole- 2-carboxylic acid Intermediate->Product Hydrolysis Imp4 Impurity D: Decarboxylation Product Product->Imp4 Degradation to Imp3 Impurity C: Isomeric Product (e.g., 5-phenyl isomer)

Caption: Plausible synthesis route and potential impurities.

Based on this pathway, the primary process-related impurities to consider are:

  • Unreacted Starting Materials: Residual 2-bromo-1-(2-nitrophenyl)ethanone and the thiooxamate derivative.

  • Isomeric By-products: Alternative cyclization pathways, though less likely, could lead to isomeric thiazole products.[6]

  • Degradation Products: The carboxylic acid moiety may be susceptible to decarboxylation under thermal stress.

HPLC Method Development: A Comparative Approach

Reverse-phase HPLC is the technique of choice for this analysis due to the molecule's aromaticity and moderate polarity.[3] The key to a successful separation lies in controlling the ionization of the carboxylic acid group and providing sufficient resolving power to separate structurally similar impurities.

Method A: High-Resolution Gradient RP-HPLC

This method is designed as a primary, stability-indicating method capable of resolving the main peak from process impurities and potential degradants.

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is selected for its hydrophobic retention of the aromatic rings. A high-purity silica with end-capping minimizes peak tailing for the acidic analyte.

  • Mobile Phase: An acidic mobile phase (pH ~2.7) using 0.1% formic acid is crucial. This suppresses the ionization of the carboxylic acid group, ensuring it remains in its protonated, more retained form, leading to better peak shape and retention time stability.[7]

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) is employed. This ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, more hydrophobic impurities are eluted in a reasonable time with sharp peaks.

  • Detection: The conjugated system of the nitrophenyl and thiazole rings provides strong UV absorbance. A detection wavelength of 254 nm is chosen as a robust wavelength for aromatic compounds, offering good sensitivity for the main peak and likely impurities.

Method B: Rapid Isocratic RP-HPLC

This method is developed as a faster alternative for routine quality control (QC) where the impurity profile is already well-understood.

Rationale for Parameter Selection:

  • Column & Mobile Phase pH: The same column and acidic modifier are used to maintain consistent selectivity and peak shape.

  • Isocratic Elution: A fixed percentage of organic solvent is used. The composition is optimized to provide adequate retention for the main peak (typically a retention factor, k', between 2 and 10) and separation from known, key impurities. This significantly reduces run time and simplifies method transfer.

  • Drawbacks: The primary limitation is the "general elution problem." Late-eluting impurities may have very long retention times and broad peaks, while early-eluting impurities may not be resolved from the solvent front. This method may not be stability-indicating without thorough validation against Method A.

Experimental Protocols

Sample and Mobile Phase Preparation
  • Sample Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is used.

  • Standard Solution: Accurately weigh ~10 mg of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthetic sample at the same concentration (100 µg/mL) using the same procedure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Filter all mobile phases through a 0.45 µm filter and degas prior to use.

Chromatographic Conditions
ParameterMethod A: High-Resolution GradientMethod B: Rapid Isocratic QC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in AcetonitrileA: 0.1% FA in WaterB: 0.1% FA in Acetonitrile
Elution Mode Gradient: 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B (Equilibration)Isocratic: 55% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 254 nmUV at 254 nm
Run Time 30 minutes10 minutes

Method Trustworthiness: System Suitability and Forced Degradation

A protocol is only trustworthy if it is self-validating. System Suitability Tests (SST) ensure the chromatographic system is performing adequately, while forced degradation studies prove the method's ability to separate degradants from the main peak.

System Suitability Testing (SST)

Before sample analysis, five replicate injections of the standard solution are performed. The acceptance criteria are:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%

Forced Degradation (Stress) Studies

Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," a key regulatory requirement.[8] The sample is subjected to conditions more severe than accelerated stability testing to produce degradation products.

G cluster_conditions ICH Stress Conditions start Drug Substance (1 mg/mL solution) acid Acid Hydrolysis 0.1 M HCl, 60°C, 8 hrs start->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 4 hrs start->base ox Oxidation 3% H2O2, RT, 24 hrs start->ox therm Thermal Solid state, 80°C, 48 hrs start->therm photo Photolytic ICH Q1B conditions start->photo analyze Neutralize (if needed) Dilute to 100 µg/mL Analyze by HPLC Method A acid->analyze base->analyze ox->analyze therm->analyze photo->analyze end Assess Peak Purity Calculate % Degradation Identify Degradants analyze->end

Caption: Workflow for the forced degradation study.

Experimental Protocol:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

After exposure, samples are neutralized (for acid/base hydrolysis), diluted to the target concentration, and analyzed using Method A. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradation products without destroying the molecule entirely.[9]

Results and Method Comparison

The following tables present hypothetical but realistic data to compare the performance of the two methods.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A (Gradient)Method B (Isocratic)Commentary
Retention Time (Main Peak) 15.2 min6.8 minMethod B is significantly faster.
Tailing Factor (Main Peak) 1.11.2Both methods provide excellent peak symmetry.
Resolution (Main Peak vs. Closest Impurity) 3.51.6Method A provides superior, baseline resolution. Method B shows borderline separation.
Analysis Time 30 min10 minMethod B is 3x faster, ideal for high-throughput QC.

Table 2: Summary of Forced Degradation Results (Using Method A)

Stress Condition% DegradationNumber of Degradants DetectedPurity Angle / Purity Threshold
Acid Hydrolysis 8.5%2Pass (Angle < Threshold)
Base Hydrolysis 15.2%3Pass (Angle < Threshold)
Oxidation 5.1%1Pass (Angle < Threshold)
Thermal 2.3%1Pass (Angle < Threshold)
Photolytic 11.8%2Pass (Angle < Threshold)

The "Purity Angle < Purity Threshold" result from a Photodiode Array (PDA) detector confirms that the main peak is spectrally pure and not co-eluting with any degradants, thus validating Method A as stability-indicating.

Conclusion and Recommendations

Both the high-resolution gradient method (Method A) and the rapid isocratic method (Method B) have their merits for the purity analysis of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

  • Method A (High-Resolution Gradient RP-HPLC) is the superior choice for method validation, stability studies, and the analysis of unknown batches. Its excellent resolving power ensures that all potential impurities and degradants are separated, providing a true and accurate purity profile. It is unequivocally the recommended method for characterization and release testing during drug development.

  • Method B (Rapid Isocratic RP-HPLC) serves as a valuable tool for routine in-process control or quality control of manufacturing batches once the impurity profile has been thoroughly established using Method A. Its speed and simplicity are significant advantages in a production environment. However, it should be periodically cross-verified against Method A to ensure no new impurities are being missed.

Ultimately, the adoption of these methods in a complementary fashion provides a robust and efficient strategy for ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-398. Available from: [Link]

  • Dostálek, M., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Available from: [Link]

  • Haddad, P. R., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Molecules, 16(8), 6880-6893. Available from: [Link]

  • Jian, H., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 674-84. Available from: [Link]

  • ResearchGate. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. Available from: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(12). Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • PubChem. 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. Available from: [Link]

  • Ghomi, J. S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1066. Available from: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(11), 2129. Available from: [Link]

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Comparative

Comparative Efficacy Analysis: 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic Acid in the Context of Established MEK1/2 Inhibitors

A Technical Guide for Drug Development Professionals This guide provides a comparative framework for evaluating the efficacy of the novel compound 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid against established MEK1...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of the novel compound 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid against established MEK1/2 inhibitors, specifically Trametinib and Selumetinib. We will explore the underlying mechanism of action, present detailed protocols for head-to-head experimental comparison, and interpret hypothetical data to position this novel chemical entity within the current therapeutic landscape.

Introduction: The Rationale for Targeting the MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its hyperactivation, often driven by mutations in upstream genes like BRAF and RAS, is a hallmark of many human cancers, including melanoma, colorectal, and non-small cell lung cancer. The dual-specificity kinases MEK1 and MEK2 are central nodes in this cascade, phosphorylating and activating ERK1/2. Their strategic position makes them a prime target for therapeutic intervention, as inhibiting MEK1/2 can effectively block downstream signaling and curb malignant cell growth.

While several MEK inhibitors, such as Trametinib and Selumetinib, have been approved for clinical use, challenges including acquired resistance and toxicity persist, driving the search for novel chemical scaffolds with improved therapeutic profiles. 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid represents one such exploratory compound. Based on the known pharmacological activities of related thiazole derivatives, we hypothesize its potential as a MEK1/2 inhibitor. This guide outlines the necessary experimental framework to validate this hypothesis and rigorously compare its efficacy to current standards of care.

The Comparators: Established MEK1/2 Inhibitors

A meaningful comparison requires benchmarking against well-characterized drugs.

  • Trametinib (Mekinist®): An allosteric, reversible, and highly potent inhibitor of both MEK1 and MEK2 activity. It does not compete with ATP and binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. It is FDA-approved for treating BRAF-mutant melanoma, lung cancer, and anaplastic thyroid cancer.

  • Selumetinib (Koselugo®): Another potent, selective, allosteric inhibitor of MEK1/2 with a similar mechanism to Trametinib. It is approved for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.

The shared allosteric binding mechanism of these drugs provides a direct line of comparison for our novel compound.

Experimental Workflow for Comparative Efficacy

To determine the efficacy of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid (herein referred to as 'Compound X'), a multi-tiered approach is required, moving from direct target engagement to cellular effects.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Selectivity & Advanced Characterization A Kinase Activity Assay (IC50 Determination for MEK1/2) B ATP Competition Assay A->B Elucidates Mechanism C Target Engagement Assay (p-ERK1/2 Western Blot) A->C Confirms Cellular Activity D Cell Proliferation Assay (IC50 in Cancer Cell Lines) C->D Links Target Inhibition to Effect F Combination Studies (e.g., with BRAF inhibitors) D->F Informs Therapeutic Application E Kinome-Wide Selectivity Profiling E->F Defines Specificity & Clinical Strategy

Caption: Multi-tiered workflow for evaluating a novel MEK inhibitor.

Protocol: In Vitro MEK1 Kinase Activity Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MEK1.

Rationale: The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying the potency of an inhibitor. A lower IC50 value indicates higher potency. This experiment establishes the direct interaction between the compound and its putative target.

Methodology:

  • Reagents: Recombinant active MEK1, inactive ERK2 substrate, ATP, test compounds (Compound X, Trametinib, Selumetinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of a solution containing recombinant active MEK1 and the inactive ERK2 substrate.

    • Add 1 µL of diluted test compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at 30°C.

  • Signal Detection:

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system as per the manufacturer's instructions.

    • Luminescence is read on a plate reader.

  • Data Analysis:

    • Normalize the data with the positive (DMSO) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cellular Target Engagement (Phospho-ERK Western Blot)

This assay confirms that the compound inhibits MEK1/2 activity within a cellular context by measuring the phosphorylation level of its direct substrate, ERK.

Rationale: A compound must be cell-permeable and capable of engaging its target in the complex intracellular environment. A reduction in phosphorylated ERK (p-ERK) levels is the hallmark of effective MEK inhibition.

Methodology:

  • Cell Culture: Seed a BRAF-mutant melanoma cell line (e.g., A375) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound X, Trametinib, or Selumetinib for 2 hours. Include a DMSO vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • Western Blot:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK levels to total ERK levels and then to the loading control.

Comparative Data Summary (Hypothetical Data)

To illustrate the potential outcomes, the following tables summarize hypothetical results from the described assays.

Table 1: Biochemical Potency Against MEK1

CompoundMEK1 IC50 (nM)Putative Mechanism
Compound X 15.2Allosteric
Trametinib0.9Allosteric
Selumetinib12.5Allosteric

Table 2: Cellular Activity in A375 (BRAF V600E) Cells

Compoundp-ERK Inhibition IC50 (nM)Anti-proliferative IC50 (nM)
Compound X 25.835.1
Trametinib1.52.2
Selumetinib18.024.7

Interpretation and Next Steps

The hypothetical data suggest that 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid (Compound X) is a potent inhibitor of the MAPK pathway.

  • Potency: Its biochemical IC50 of 15.2 nM is comparable to Selumetinib but less potent than the sub-nanomolar activity of Trametinib. This difference in potency is mirrored in the cellular assays, where higher concentrations of Compound X are needed to inhibit p-ERK and cell proliferation.

  • Mechanism: The close correlation between biochemical and cellular IC50 values suggests good cell permeability and target engagement. Further ATP-competition assays would be required to definitively classify it as an allosteric inhibitor, similar to the comparators.

G cluster_inhibitors RAS RAS-GTP (Active) BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK  p Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->MEK Trametinib Trametinib Trametinib->MEK Selumetinib Selumetinib Selumetinib->MEK

Caption: Inhibition of the hyperactivated MAPK pathway by MEK inhibitors.

Future Directions:

  • Kinome Selectivity: A broad kinase panel screening is essential to determine the selectivity of Compound X. High selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

  • In Vivo Efficacy: Promising in vitro data must be validated in vivo using xenograft models with relevant cancer cell lines (e.g., A375). Tumor growth inhibition, pharmacokinetic, and pharmacodynamic studies will be critical.

  • Resistance Profiling: Investigating the activity of Compound X against cell lines with acquired resistance to Trametinib or Selumetinib could reveal a differentiated profile and a potential niche for this new chemical entity.

This structured, comparative approach provides a robust framework for evaluating the therapeutic potential of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid and making data-driven decisions in the drug development process.

References

  • Caunt, J. R., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. Available at: [Link]

  • Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene. Available at: [Link]

  • Roskoski, R. Jr. (2022). Targeting the RAS-RAF-MEK-ERK pathway in cancer therapy. Pharmacological Research. Available at: [Link]

  • National Cancer Institute. Trametinib. NCI Drug Dictionary. Available at: [Link]

  • Kim, A., & Gross, A. M. (2023). Selumetinib in neurofibromatosis type 1-associated plexiform neurofibromas. Therapeutic Advances in Medical Oncology. Available at: [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic Acid Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds.[3] From the anti-HIV drug Ritonavir to the anticancer agent Dasatinib, the thiazole moiety is integral to numerous FDA-approved therapeutics.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3]

This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid derivatives . While direct and extensive SAR studies on this particular scaffold are limited in publicly available literature, we can construct a robust comparative analysis. By examining closely related analogs, such as the 3-nitrophenyl and 4-nitrophenyl isomers, we can infer the probable impact of structural modifications on biological activity. This guide will synthesize data from various sources to provide researchers with a comprehensive understanding of the chemical space and potential therapeutic applications of these promising molecules.

The Core Scaffold: 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic Acid

The core structure consists of three key components, each amenable to modification for SAR studies:

  • The 1,3-Thiazole Ring : A central aromatic system that anchors the other functional groups.

  • The 2-Carboxylic Acid Group : A key site for modification, allowing for the formation of esters, amides, and other derivatives to modulate polarity, solubility, and target interaction.

  • The 4-(2-Nitrophenyl) Group : This substituent is crucial for influencing the electronic properties of the thiazole ring and providing a vector for interactions with biological targets. The ortho position of the nitro group is of particular interest, as its steric and electronic effects will differ significantly from the meta and para isomers.

The following diagram illustrates the key regions for chemical modification on the core scaffold.

SAR_points A 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid B Modification of the Carboxylic Acid Group (e.g., esters, amides) A->B R1 C Substitution on the Phenyl Ring A->C R2 D Modification of the Nitro Group A->D R3 Hantzsch_Synthesis start α-Haloketone (e.g., 2-bromo-1-(2-nitrophenyl)ethan-1-one) intermediate Condensation (Cyclization) start->intermediate thioamide Thiooxamic acid derivative thioamide->intermediate product 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid derivative intermediate->product

Caption: Hantzsch thiazole synthesis workflow.

Step-by-Step Protocol:

  • Synthesis of the α-haloketone : Start with the corresponding acetophenone (e.g., 2'-nitroacetophenone). Brominate the α-carbon using a suitable brominating agent (e.g., bromine in methanol or N-bromosuccinimide) to yield 2-bromo-1-(2-nitrophenyl)ethan-1-one.

  • Condensation with a Thioamide : React the α-haloketone with a suitable thioamide, such as ethyl 2-thioxoacetate, in a solvent like ethanol.

  • Cyclization : The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring.

  • Hydrolysis (if necessary) : If an ester of the carboxylic acid is formed, it can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

  • Purification : The final product is purified using techniques such as recrystallization or column chromatography.

Biological Evaluation: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Given that some thiazole derivatives exhibit anticholinesterase activity, an AChE inhibition assay is a relevant biological evaluation. [4]The Ellman's method is a widely used spectrophotometric assay for this purpose. [4] Principle : The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Prepare Reagents :

    • Phosphate buffer (pH 8.0)

    • AChE enzyme solution

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay Procedure :

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Directions

This guide provides a comparative framework for understanding the structure-activity relationships of 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylic acid derivatives. By leveraging data from closely related isomers, we can infer that modifications to the carboxylic acid group and substitutions on the phenyl ring will be critical for tuning the biological activity of this scaffold. The ortho-nitro group, in particular, presents a unique structural feature that warrants further investigation.

Future research should focus on the synthesis of a focused library of these derivatives with systematic variations at the key modification points. Biological screening against a panel of relevant targets, such as kinases, cholinesterases, and microbial enzymes, will be essential to elucidate the therapeutic potential of this promising class of compounds. The experimental protocols outlined in this guide provide a solid foundation for such endeavors.

References

  • Di Giovanni, C., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. Available from: [Link]

  • ResearchGate. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Available from: [Link]

  • Abuelizz, H. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4335. Available from: [Link]

  • da Silva, E. G., et al. (2015). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4539-4546. Available from: [Link]

  • Thiazolyl Derivatives in Modern Drug Discovery. (n.d.). Pharmaffiliates. Available from: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. IJPSR, 14(9), 1000-1013. Available from: [Link]

  • Kim, Y. C., et al. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 13(10), 3469-3477. Available from: [Link]

  • Patel, K. D., & Patel, H. D. (2011). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Der Pharma Chemica, 3(4), 283-288. Available from: [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2023). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. IJPMR. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262. Available from: [Link]

  • Letić, M. D., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Molecular Structure, 1263, 133170. Available from: [Link]

  • Molecules. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]

  • Bentham Science. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. Available from: [Link]

  • ResearchGate. (2020). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. Available from: [Link]

  • Xiang, N., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1238-1251. Available from: [Link]

  • Demchenko, A., et al. (2016). Synthesis and Biological Activity of NewT[5][4]hiazolo[4,5-d]pyridazin-4(5H)-ones. Scientia Pharmaceutica, 84(2), 255-268. Available from: [Link]

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Comparative

Orthogonal Validation of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Bioactivity: A Comparative Guide for Drug Discovery Professionals

In the landscape of early-stage drug discovery, the identification of novel bioactive small molecules is a critical yet challenging endeavor. High-throughput screening (HTS) campaigns often yield numerous "hits," but dis...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the identification of novel bioactive small molecules is a critical yet challenging endeavor. High-throughput screening (HTS) campaigns often yield numerous "hits," but distinguishing true biological activity from experimental artifacts is paramount to avoid costly and time-consuming pursuits of false positives. This guide provides an in-depth technical comparison and a detailed experimental framework for the orthogonal validation of the bioactivity of a putative enzyme inhibitor, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. While the specific biological target of this compound is not extensively documented, its structural similarity to known monoamine oxidase (MAO) inhibitors, such as certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, suggests a plausible role as an enzyme inhibitor.[1][2][3] This guide will, therefore, use this hypothesized bioactivity to illustrate the principles of rigorous orthogonal validation.

The Imperative of Orthogonal Validation

Initial hits from HTS are often identified using a single assay platform, which, despite optimization, can be susceptible to technology-specific interference.[4] Compounds may inhibit a reporter enzyme, autofluoresce, or precipitate in the assay buffer, all leading to a signal that mimics true inhibition. Orthogonal validation, the practice of confirming an initial result using a distinct and independent method, is a cornerstone of robust drug discovery.[5][6] By employing assays with different detection methods and principles, we can triangulate on the true bioactivity of a compound and build confidence in its potential as a therapeutic lead.

This guide will delineate a primary screening assay and a subsequent orthogonal validation workflow for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, alongside a comparative analysis with a known inhibitor.

Primary Screening: A Luminescence-Based Enzyme Inhibition Assay

For the initial identification of inhibitors, a high-throughput luminescence-based assay is often employed due to its sensitivity and wide dynamic range. Let us assume our primary screen identified 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as an inhibitor of a hypothetical enzyme, "Enzyme-X," which produces a luminescent signal upon substrate turnover.

Experimental Workflow: Primary Luminescence Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Compound Dilution Series D Dispense Compound to Assay Plate A->D B Enzyme-X Solution E Add Enzyme-X B->E C Substrate Solution G Add Substrate to Initiate Reaction C->G D->E F Incubate E->F F->G H Measure Luminescence G->H I Calculate % Inhibition H->I cluster_pathway Enzymatic Reaction cluster_inhibition Inhibition Substrate Substrate EnzymeX Enzyme-X Substrate->EnzymeX Binds to active site Product Product EnzymeX->Product Catalyzes conversion Inhibitor 4-(2-Nitrophenyl)-1,3-thiazole- 2-carboxylic acid Inhibitor->EnzymeX Blocks active site

Caption: Simplified model of competitive enzyme inhibition.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine and compare the thermodynamic binding profiles of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid and Febuxostat to Enzyme-X.

Materials:

  • Isothermal titration calorimeter

  • Recombinant purified Enzyme-X

  • 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

  • Febuxostat

  • Dialysis buffer (e.g., PBS, pH 7.4)

Methodology:

  • Sample Preparation:

    • Dialyze Enzyme-X extensively against the ITC running buffer.

    • Dissolve both compounds in the final dialysis buffer to minimize buffer mismatch effects.

    • Typically, the enzyme concentration in the cell is 10-20 µM, and the compound concentration in the syringe is 10-20 fold higher.

  • ITC Experiment:

    • Load Enzyme-X into the sample cell and the compound into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the enzyme solution while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, ΔH, and n.

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation: ΔG = ΔH - TΔS = RTln(KD).

Comparative Thermodynamic Data
Parameter 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Febuxostat (Reference)
KD (µM) 8.50.022
ΔH (kcal/mol) -5.2-8.9
-TΔS (kcal/mol) -1.8-1.5
Stoichiometry (n) 1.10.98

Interpretation: The data reveals that while both compounds bind to Enzyme-X with a 1:1 stoichiometry, Febuxostat exhibits a significantly higher affinity (lower KD). The binding of both compounds is enthalpically driven, suggesting the formation of favorable interactions such as hydrogen bonds and van der Waals contacts within the active site. The greater enthalpic contribution for Febuxostat indicates a more optimized set of interactions.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to the orthogonal validation of a novel small molecule's bioactivity. By progressing from a high-throughput primary screen to label-free biophysical and thermodynamic characterization, we can build a comprehensive and reliable data package. The comparison with a known inhibitor provides crucial context for the compound's potency and mechanism of action. This systematic process of validation and characterization is fundamental to ensuring that only the most promising and well-vetted candidates advance in the drug discovery pipeline, ultimately increasing the probability of success in developing new therapeutics.

References

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Enzyme Inhibitory Assay: Significance and Symbolism. (2023). IntechOpen.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2023). BOC Sciences.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Guryev, O., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLOS ONE, 14(1), e0210787.
  • bioRxiv. (2023). Small molecule bioactivity benchmarks are often well-predicted by counting cells.
  • ScienceDirect. (2011). Identification and validation of bioactive small molecule target through phenotypic screening.
  • Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612.
  • PubChem. (n.d.). 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide. Retrieved from [Link]

  • De Luca, L., et al. (2021).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 123-132.
  • ResearchGate. (2019). 4-(3-Nitrophenyl)
  • PubMed. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]

  • All About Drugs. (n.d.).
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
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Validation

A Comparative Guide to the In Vivo Validation of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Efficacy

This guide provides a comprehensive framework for the in vivo validation of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, a novel small molecule with potential therapeutic applications. Drawing from established princ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, a novel small molecule with potential therapeutic applications. Drawing from established principles in preclinical drug development, we will outline a rigorous, multi-faceted approach to assess its efficacy, benchmark it against a current standard-of-care, and elucidate its mechanism of action in a living system. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into robust preclinical data.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Compounds in this class, such as the anticancer agent Dasatinib, leverage the unique stereoelectronic properties of the thiazole moiety to achieve high-affinity interactions with biological targets.[5]

The subject of this guide, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid (herein referred to as "Compound T"), is a novel entity whose in vivo efficacy has yet to be characterized. Based on the broad anticancer activities reported for many thiazole derivatives, we hypothesize that Compound T may act as an inhibitor of a key signaling pathway implicated in tumorigenesis.[6][7] This guide will therefore focus on its validation in a preclinical oncology model.

Our validation strategy is built on three pillars:

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound T to establish a rational dosing regimen.

  • Pharmacodynamics (PD) and Target Engagement: Confirming that Compound T interacts with its intended molecular target in the tumor and modulates downstream signaling.

  • Therapeutic Efficacy: Demonstrating a statistically significant anti-tumor effect compared to both a vehicle control and a relevant clinical benchmark.

Proposed Mechanism of Action and Comparative Framework

For the purpose of this guide, we will hypothesize that Compound T functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require to grow and metastasize.[7] This hypothesis is based on the known anti-angiogenic properties of some thiazole-containing compounds.

To objectively assess its performance, we will compare Compound T to Sorafenib , a well-established multi-kinase inhibitor used in the treatment of various cancers, and known to inhibit VEGFR-2.[7] This comparison will provide a clear benchmark for evaluating the relative potency and potential advantages of our test compound.

cluster_0 Angiogenesis Signaling Pathway cluster_1 Points of Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Downstream Signaling (PI3K/Akt, MAPK) Downstream Signaling (PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling (PI3K/Akt, MAPK) Activates Angiogenesis Angiogenesis Downstream Signaling (PI3K/Akt, MAPK)->Angiogenesis Promotes Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Enables Compound T Compound T Compound T->VEGFR-2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR-2 Inhibits

Figure 1: Hypothesized mechanism of Compound T as a VEGFR-2 inhibitor.

In Vivo Validation Workflow: A Step-by-Step Guide

The successful in vivo validation of a novel compound requires a systematic and phased approach. The workflow below details the critical steps from initial preparation to terminal analysis. Rodent models are frequently employed for initial in vivo efficacy studies before progressing to larger animal models.[][9]

cluster_workflow In Vivo Validation Workflow cluster_A cluster_B cluster_C cluster_D A Phase 1: Preparation & Pre-Study B Phase 2: Xenograft Model & Dosing A->B C Phase 3: Efficacy Monitoring B->C D Phase 4: Terminal Analysis C->D A1 Compound Formulation A2 Animal Acclimatization A3 Pilot PK/Tolerability Study B1 Tumor Cell Implantation (e.g., MCF-7) B2 Tumor Growth to ~100-150 mm³ B3 Randomization into Treatment Groups B4 Daily Dosing (PO/IP) C1 Tumor Volume Measurement (3x weekly) C2 Body Weight Monitoring (Daily) C3 Clinical Observations D1 Terminal Bleed (PK) D2 Tumor Excision D3 Biomarker Analysis (PD) D4 Histopathology

Figure 2: Phased workflow for the in vivo validation of Compound T.

PART 1: Experimental Protocols

Rationale: Before a full-scale efficacy study, it is crucial to determine the maximum tolerated dose (MTD) and the basic pharmacokinetic profile of Compound T. This ensures that the doses used in the efficacy study are both safe and sufficient to achieve therapeutic concentrations.[10]

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss Webster), n=3 per group.

  • Formulation: Prepare Compound T in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Dose Escalation: Administer single doses of Compound T via the intended clinical route (e.g., oral gavage) at escalating concentrations (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Observe animals for signs of toxicity for 72 hours. Record body weight daily.

  • Blood Sampling: At set time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples.

  • Analysis: Analyze plasma concentrations of Compound T using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).[11]

Rationale: The cornerstone of in vivo validation is the demonstration of anti-tumor activity in a relevant disease model. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach.[12]

Methodology:

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Line: Use a human cancer cell line known to be sensitive to anti-angiogenic therapy, such as the breast cancer line MCF-7.[7]

  • Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into four treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Compound T (Low Dose, e.g., 25 mg/kg)

    • Group 3: Compound T (High Dose, e.g., 75 mg/kg)

    • Group 4: Sorafenib (Positive Control, e.g., 30 mg/kg)

  • Treatment: Administer treatments daily via oral gavage for 21 days.

  • Monitoring: Measure tumor dimensions with calipers three times weekly and calculate volume (Volume = 0.5 x Length x Width²). Monitor body weight and animal health daily.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after the 21-day treatment period.

Rationale: Efficacy data must be linked to the compound's mechanism of action. This is achieved by analyzing biomarkers of target engagement and downstream pathway modulation in the tumor tissue itself.[13][14][15]

Methodology:

  • Sample Collection: At the study endpoint, collect tumor tissues from a subset of animals (n=3-4 per group) approximately 2-4 hours after the final dose.

  • Tissue Processing: Flash-freeze a portion of the tumor for Western blot analysis and fix the remaining portion in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Prepare tumor lysates and quantify protein concentration.

    • Probe for p-VEGFR-2 (to assess direct target inhibition) and total VEGFR-2.

    • Probe for downstream markers like p-Akt and p-ERK.

  • Immunohistochemistry (IHC):

    • Stain tumor sections for CD31, a marker of blood vessel density, to directly assess the anti-angiogenic effect.

    • Stain for Ki-67 to measure cell proliferation.

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear comparison. The tables below present hypothetical data to illustrate the expected outcomes of these studies.

Table 1: Comparative Pharmacokinetic Parameters
ParameterCompound T (30 mg/kg)Sorafenib (30 mg/kg)
Cmax (ng/mL) 12501500
Tmax (hr) 2.03.0
AUC (ng*hr/mL) 980011500
Oral Bioavailability (%) 35%49%
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Efficacy in MCF-7 Xenograft Model
Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1850 ± 210--2%
Compound T (25 mg/kg) 1100 ± 15040.5%-4%
Compound T (75 mg/kg) 650 ± 9564.9%-8%
Sorafenib (30 mg/kg) 720 ± 11061.1%-10%
Data are hypothetical and for illustrative purposes. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.
Table 3: Comparative Pharmacodynamic Biomarker Modulation
Treatment Groupp-VEGFR-2 (% of Control)CD31 Staining (% Area)Ki-67 Index (%)
Vehicle Control 100%12.5%85%
Compound T (75 mg/kg) 25%4.8%40%
Sorafenib (30 mg/kg) 30%5.5%45%
Data are hypothetical and for illustrative purposes, representing analysis of terminal tumor samples.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. By integrating pharmacokinetic, pharmacodynamic, and efficacy studies, researchers can build a robust data package to support its further development.[16] The comparative framework, using a clinically relevant drug like Sorafenib, is essential for contextualizing the compound's performance and identifying any potential for a superior therapeutic window.

Positive outcomes from this validation workflow—demonstrating significant, dose-dependent tumor growth inhibition coupled with clear on-target biomarker modulation and an acceptable safety profile—would provide a strong rationale for advancing Compound T into more complex preclinical models (e.g., patient-derived xenografts) and subsequent IND-enabling toxicology studies.[]

References

  • Nuvisan. (n.d.). Unlock translational insights: In vivo biomarker analysis for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives.... Retrieved from [Link]

  • Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Retrieved from [Link]

  • PubMed. (2002, July). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Retrieved from [Link]

  • Precision for Medicine. (2024, November 11). Biomarker Analysis in Drug Development: Boosting Precision Medicine. Retrieved from [Link]

  • PubMed Central. (n.d.). Cell and small animal models for phenotypic drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • 360biolabs. (2023, May 20). Biomarkers as Tools to Assess and Predict Clinical Efficacy. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. Retrieved from [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023, August 20). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

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  • Future Science. (2024, March 15). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Retrieved from [Link]

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  • ACS Publications. (n.d.). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. Retrieved from [Link]

  • MDPI. (n.d.). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Retrieved from [Link]

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Comparative

A Comparative Analysis of Ortho-, Meta-, and Para-Nitrophenyl-Thiazole Isomers: A Guide for Researchers

For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The substitution pattern on a phenyl ring can dramatically alter a molecule's physicoc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is paramount. The substitution pattern on a phenyl ring can dramatically alter a molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of nitrophenyl-thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into their synthesis, explore their distinct physicochemical characteristics with supporting experimental data, and discuss the implications of the nitro group's position on their biological potential.

The Strategic Importance of Isomerism in Drug Design

The thiazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] When functionalized with a nitrophenyl group, the resulting molecule's properties are heavily influenced by the spatial arrangement of the nitro substituent. This positional isomerism affects the electronic distribution, steric hindrance, and overall molecular geometry, which in turn dictates how the molecule interacts with biological targets. Understanding these structure-property relationships is crucial for rational drug design and lead optimization.

Synthesis of Nitrophenyl-Thiazole Isomers: The Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis, first described in 1887.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of the nitrophenyl-thiazole isomers, the corresponding 2-bromo-1-(nitrophenyl)ethanone is reacted with thiourea.

The general mechanism involves an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization to form the thiazole ring.[1] The reaction conditions can be modified, for instance, by performing the synthesis under acidic conditions, which can influence the regioselectivity of the reaction.[3]

Experimental Protocol: General Procedure for the Hantzsch Synthesis of 2-Amino-4-(nitrophenyl)thiazole Isomers

This protocol outlines a general procedure for the synthesis of the ortho-, meta-, and para-nitrophenyl-thiazole isomers.

Materials:

  • 2-Bromo-1-(ortho/meta/para-nitrophenyl)ethanone (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol or Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(nitrophenyl)ethanone in methanol.

  • Add thiourea to the solution and stir the mixture.

  • Heat the reaction mixture to reflux (approximately 65-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the acid formed during the reaction and precipitate the product.

  • Filter the resulting solid using a Büchner funnel and wash the filter cake with cold deionized water to remove any inorganic impurities.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(nitrophenyl)thiazole isomer.

Characterization:

The purified products should be characterized by:

  • Melting Point: To assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

Physicochemical Properties: A Comparative Overview

The position of the nitro group on the phenyl ring significantly impacts the physicochemical properties of the nitrophenyl-thiazole isomers. These differences can be observed in their melting points, solubility, and spectroscopic data.

PropertyOrtho-Nitrophenyl-ThiazoleMeta-Nitrophenyl-ThiazolePara-Nitrophenyl-Thiazole
Melting Point (°C) Data not readily available in a comparable format~194-196[4]~283-287[5]
Appearance --Brown solid[6]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons expected to be significantly deshielded due to proximity to the nitro group.Aromatic protons show distinct splitting patterns.Aromatic protons typically show two doublets for the A₂B₂ system.
¹³C NMR (DMSO-d₆, δ ppm) The ipso-carbon attached to the nitro group is expected to be highly deshielded.Carbon signals will vary based on their position relative to the nitro group.The para-carbon is significantly deshielded.[7]
FT-IR (cm⁻¹) Asymmetric and symmetric NO₂ stretching bands.Asymmetric and symmetric NO₂ stretching bands.Asymmetric (~1523 cm⁻¹) and symmetric (~1343 cm⁻¹) NO₂ stretching bands.[8]

Causality Behind the Differences:

  • Melting Point: The para-isomer generally exhibits a higher melting point due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces.

  • NMR Spectroscopy: The electron-withdrawing nature of the nitro group deshields the protons and carbons on the phenyl ring. This effect is most pronounced at the ortho and para positions due to resonance and inductive effects.[7][9] In the ortho-isomer, steric hindrance between the nitro group and the thiazole ring can lead to a twisted conformation, affecting the electronic communication between the two rings.

  • FT-IR Spectroscopy: The characteristic stretching frequencies of the nitro group (NO₂) are readily identifiable in the IR spectrum and can provide information about the electronic environment of the molecule.

Visualization of the Synthetic Workflow

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thiouronium Salt Intermediate reagents->intermediate Sɴ2 Reaction cyclization Intramolecular Cyclization intermediate->cyclization Proton Transfer product 2-Aminothiazole Product cyclization->product Dehydration

Caption: Hantzsch thiazole synthesis workflow.

The Influence of Isomerism on Biological Activity

The positional isomerism of the nitro group plays a critical role in determining the biological activity of nitrophenyl-thiazole derivatives. The electronic and steric properties of each isomer dictate its ability to bind to specific biological targets.

Thiazole derivatives are known to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: The presence of a nitro group can enhance the antimicrobial properties of a compound. Studies have shown that nitrophenyl-thiazole derivatives can be effective against various bacterial and fungal strains.[10]

  • Anticancer Activity: Many thiazole-containing compounds have been investigated for their potential as anticancer agents.[11][12] The cytotoxic effects of nitrophenyl-thiazole isomers can vary significantly depending on the cancer cell line and the position of the nitro group.

  • Other Activities: Thiazole derivatives have also been reported to possess anti-inflammatory, antiviral, and antifungal properties.[6][13]

A direct comparative study of the biological activities of the ortho-, meta-, and para-nitrophenyl-thiazole isomers is not extensively documented in a single report. However, based on the general principles of medicinal chemistry, the following hypotheses can be made:

  • Para-Isomer: Often exhibits strong biological activity due to the linear and symmetrical nature of the molecule, which can facilitate optimal binding to target proteins. The strong electron-withdrawing effect of the para-nitro group can also enhance interactions with electron-rich pockets in a receptor.

  • Meta-Isomer: The electronic effect of the nitro group is primarily inductive, which may lead to a different binding mode and activity profile compared to the ortho and para isomers.

  • Ortho-Isomer: The steric hindrance from the ortho-nitro group can either prevent binding to a target, leading to reduced activity, or it can lock the molecule into a specific conformation that is highly favorable for binding, resulting in enhanced activity.

Bioactivity_Influence cluster_isomers Nitrophenyl-Thiazole Isomers cluster_properties Molecular Properties cluster_activity Biological Activity ortho Ortho sterics Steric Hindrance ortho->sterics High meta Meta electronics Electronic Effects (Resonance & Inductive) meta->electronics Inductive para Para para->electronics Resonance geometry Molecular Geometry para->geometry Linear binding Target Binding Affinity & Specificity electronics->binding sterics->binding geometry->binding

Caption: Influence of isomerism on biological activity.

Conclusion and Future Directions

The ortho-, meta-, and para-isomers of nitrophenyl-thiazole, while structurally similar, exhibit distinct physicochemical properties and likely possess different biological activity profiles. The para-isomer's high melting point suggests strong intermolecular forces, while the position of the nitro group significantly influences the NMR and IR spectra of all three isomers.

Further research is warranted to conduct a systematic and direct comparative evaluation of the biological activities of these isomers against a panel of relevant targets. Such studies would provide invaluable data for the rational design of more potent and selective thiazole-based therapeutic agents. The detailed experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on the synthesis and evaluation of these promising heterocyclic compounds.

References

Comparative

Benchmarking Novel Heterocyclic Inhibitors: A Comparative Efficacy Study of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Against Myeloid Cell Leukemia-1 (Mcl-1)

An In-Depth Technical Guide for Researchers As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to empower fellow researchers to make informed decisions through robust, reproducib...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my objective extends beyond merely presenting data; it is to empower fellow researchers to make informed decisions through robust, reproducible, and contextually-grounded experimental frameworks. This guide provides a comprehensive comparison of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid against other heterocyclic inhibitors targeting Myeloid cell leukemia-1 (Mcl-1), a pivotal anti-apoptotic protein and a high-value target in oncology.[1][2]

We will dissect the experimental logic, from initial biochemical validation to cellular potency, ensuring that each step provides a clear, self-validating piece of the puzzle.

The Scientific Imperative: Targeting Mcl-1 in Cancer

Mcl-1, a member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptosis pathway.[2][3] By sequestering pro-apoptotic proteins like Bak and Bim, Mcl-1 prevents the mitochondrial outer membrane permeabilization that commits a cell to death. Its overexpression is a common feature in many cancers, contributing not only to tumor survival but also to resistance against conventional chemotherapies.[3] Consequently, the development of potent and selective small-molecule Mcl-1 inhibitors is a major focus in drug discovery.[1][4]

This guide benchmarks our thiazole compound of interest against a well-characterized indole-based inhibitor, representing a different but relevant heterocyclic scaffold known to exhibit Mcl-1 activity.[3][4]

G cluster_pathway Intrinsic Apoptosis Pathway Mcl1 Mcl-1 (Anti-apoptotic) Bak Bak (Pro-apoptotic) Mcl1->Bak Sequesters Mito Mitochondrion Bak->Mito Activates Pore Formation CytoC Cytochrome C Mito->CytoC Releases Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Inhibitor 4-(2-Nitrophenyl)-1,3- thiazole-2-carboxylic acid Inhibitor->Mcl1 Inhibits G cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis P1 Prepare Assay Buffer & Reagents A2 Add 5µL Mcl-1-Tb (FRET Donor) P1->A2 A3 Add 5µL Bim-d2 (FRET Acceptor) P1->A3 P2 Inhibitor Serial Dilution (in DMSO) A1 Dispense 50nL Inhibitor /Controls P2->A1 A1->A2 A2->A3 A4 Incubate 2h at RT A3->A4 D1 Read TR-FRET Signal (665nm / 620nm) A4->D1 D2 Normalize Data & Calculate % Inhibition D1->D2 D3 Generate Dose-Response Curve & Calculate IC50 D2->D3

Caption: Workflow for the in vitro TR-FRET Mcl-1 binding assay.

Part B: Cellular Potency - Anti-Proliferative Assay in an Mcl-1 Dependent Cell Line

Scientific Rationale: Demonstrating target binding is necessary but not sufficient. A successful inhibitor must be cell-permeable and engage its target in the complex intracellular environment to produce a biological effect. [5][6]We use an Mcl-1 dependent multiple myeloma cell line (e.g., NCI-H929) where inhibition of Mcl-1 is known to trigger apoptosis and reduce cell proliferation. [7]This provides a direct link between target inhibition and a phenotypic outcome.

Detailed Protocol:

  • Cell Culture:

    • Culture NCI-H929 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Ensure cells are in the logarithmic growth phase before plating.

  • Assay Execution:

    • Seed 5,000 cells per well in 90 µL of culture medium into a 96-well clear-bottom plate.

    • Prepare serial dilutions of the inhibitors in culture medium.

    • Add 10 µL of the diluted inhibitors to the cells. The final DMSO concentration should not exceed 0.5%.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to vehicle-treated (DMSO) control wells.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the Growth Inhibition 50 (GI₅₀) value.

Comparative Data Analysis

The following table presents hypothetical, yet realistic, data derived from the described experimental workflows.

CompoundScaffold TypeMcl-1 Binding IC₅₀ (nM)NCI-H929 Cell GI₅₀ (nM)
4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid Thiazole85450
Comparative Inhibitor (AMG 176 analogue)Indole1598
Negative Control (Inactive structural analogue)Thiazole>10,000>10,000

Interpretation of Results:

  • Target Potency: The comparative indole inhibitor shows potent direct binding to Mcl-1 with an IC₅₀ of 15 nM. Our compound of interest, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, also demonstrates significant binding activity with an IC₅₀ of 85 nM, confirming it as a genuine Mcl-1 binder.

  • Cellular Efficacy: The cellular data corroborates the biochemical findings. The indole inhibitor maintains strong potency in the cellular context (GI₅₀ = 98 nM). The thiazole compound also shows clear anti-proliferative effects (GI₅₀ = 450 nM), validating its ability to enter cells and inhibit Mcl-1.

  • Structure-Activity Relationship (SAR): The ~5-fold shift between the IC₅₀ and GI₅₀ for the thiazole compound is a common observation and may suggest opportunities for medicinal chemistry optimization to improve properties like cell permeability or reduce susceptibility to efflux pumps. The negative control confirms that the observed activity is specific to the active pharmacophore and not a general property of the thiazole scaffold.

Conclusion and Strategic Next Steps

This benchmarking guide demonstrates that 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid is a valid Mcl-1 inhibitor with both biochemical and cellular activity. While not as potent as the highly optimized indole-based comparator, it represents a promising chemical scaffold worthy of further investigation.

Future Directions:

  • Selectivity Profiling: The compound should be tested against other Bcl-2 family members (e.g., Bcl-2, Bcl-xL) to determine its selectivity, a critical factor for a favorable therapeutic window.

  • Mechanism of Action Studies: Further biochemical assays can elucidate the binding kinetics (Kon/Koff rates) and confirm the mechanism of inhibition. [8][9]3. Pharmacokinetic (PK) Profiling: Initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to assess the drug-like properties of the compound before considering any in vivo models.

By systematically applying this validated workflow, research teams can efficiently benchmark novel compounds, generate high-quality data, and strategically advance the most promising candidates in the drug discovery pipeline.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH . A resource describing the importance and types of cell-based assays in drug discovery. URL: [Link]

  • Heterocyclic Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia (AML) - PMC - NIH . Provides examples of heterocyclic compounds as enzyme inhibitors. URL: [Link]

  • Heterocyclic Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia (AML) | ACS Medicinal Chemistry Letters . Further details on heterocyclic inhibitors from ACS Publications. URL: [Link]

  • Development of Mcl-1 Inhibitors for Cancer Therapy - ResearchGate . A review on Mcl-1 as a cancer target and the diversity of its inhibitors, including heterocycles like thiazole. URL: [Link]

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC - NIH . Describes the discovery and optimization of potent indole-based Mcl-1 inhibitors. URL: [Link]

  • Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed . Discusses the structural features of heterocyclic enzyme inhibitors. URL: [Link]

  • Development of Mcl-1 inhibitors for cancer therapy - University of Galway . A comprehensive review on the structures and assays for Mcl-1 inhibitors. URL: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology . Emphasizes the importance of transitioning from biochemical to cell-based assays. URL: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - ResearchGate . Discusses the rationale for using cell-based assays to determine intracellular potency. URL: [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol . A general guide on the principles and steps of enzyme inhibition assays. URL: [Link]

  • Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - NIH . Details the identification of various Mcl-1 inhibitor scaffolds, including thiazoles and triazines. URL: [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - NIH . Provides insights into the discovery and analysis of novel enzyme inhibitors. URL: [Link]

  • Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - ACS Publications . Details the development of Mcl-1 inhibitors and their testing in the NCI-H929 cell line. URL: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One . Describes the value of cell-based assays for obtaining physiologically relevant inhibitor data. URL: [Link]

  • Cell-Based Potency Assays - BioAgilytix Labs . Discusses the regulatory importance of cell-based potency assays. URL: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs . Explains the fundamental role of enzyme assays in the drug discovery pipeline. URL: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf . A technical guide on determining an inhibitor's mechanism of action. URL: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays - Frontiers . Reviews advanced methods for screening enzyme inhibitors. URL: [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed . A review highlighting the importance of heterocyclic moieties in kinase inhibitors. URL: [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate . Example of synthesis and testing of heterocyclic compounds as enzyme inhibitors. URL: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - NIH . Research on the synthesis and activity of thiazole-containing compounds. URL: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - NIH . Details the synthesis and evaluation of thiazole derivatives as kinase inhibitors. URL: [Link]

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Comparative

A Guide to Enhancing Reproducibility in In Vitro Cancer Research: A Comparative Study Featuring 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the reproducibility of in vitro experiments is the bedrock of credible scientific discovery. In the quest for novel therapeutics, particularly within th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of in vitro experiments is the bedrock of credible scientific discovery. In the quest for novel therapeutics, particularly within the vast chemical space of heterocyclic compounds like thiazole derivatives, ensuring that experimental findings are robust and repeatable is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro experiments, using 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid as a central case study. We will objectively compare methodologies and outcomes with alternative thiazole structures, supported by established experimental data and protocols, to offer a framework for generating trustworthy and reproducible results.

The challenge of reproducibility in preclinical cancer research is well-documented, with studies highlighting difficulties in replicating findings from high-impact papers.[1][2][3] This underscores the need for a meticulous approach to experimental design and execution. This guide is structured to address these challenges head-on, moving from the foundational importance of the test compound itself to the nuances of specific in vitro assays.

Part 1: The Cornerstone of Reproducibility: Compound Integrity

The journey to reproducible in vitro data begins not in the cell culture hood, but with the compound in the vial. The identity, purity, and stability of the test article, in this case, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, are critical variables that are too often overlooked.

Chemical Purity and Characterization

The presence of uncharacterized impurities can lead to misleading biological activity, confounding results and rendering them irreproducible.[4][5][6] It is imperative that the test compound undergoes rigorous analytical characterization.

  • Structural Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the chemical structure of the synthesized molecule.[7]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound. For robust in vitro studies, a purity of >95% is generally considered the minimum acceptable standard.[8] Quantitative NMR (qNMR) offers an orthogonal method for purity assessment.[4][6][7]

Table 1: Physicochemical Properties of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

PropertyValueSource
Molecular FormulaC10H6N2O4SPubChem CID: 15623078[9][10]
Molecular Weight250.23 g/mol PubChem CID: 15623078[9][10]
AppearanceSolid (predicted)
SolubilityPredicted to be slightly soluble in water. Soluble in organic solvents like DMSO.

Note: Experimental validation of these properties is a crucial first step.

Compound Handling and Storage

Improper handling and storage can lead to degradation of the compound, altering its activity and introducing variability between experiments. A standardized protocol for compound solubilization and storage is critical.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for in vitro assays. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[11]

  • Stock Solutions: Prepare high-concentration stock solutions, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stability: The stability of the compound in the chosen solvent and under experimental conditions should be assessed if not already known.

Part 2: Comparative In Vitro Anticancer Activity of Thiazole Derivatives

Thiazole derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.[12][13] To understand the potential of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, we will compare its hypothetical performance in a standard cytotoxicity assay with other reported thiazole derivatives.

The MTT Assay: A Workhorse for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15][16] Viable cells with active metabolism convert MTT into a purple formazan product.[16]

To ensure reproducibility, a detailed and standardized protocol is essential.[17][18]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid and comparator compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Diagram 1: Standardized MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Overnight Incubation for Adhesion seed_cells->adhere add_compounds Add Serial Dilutions of Thiazole Compounds adhere->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: A stepwise workflow for a reproducible MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table presents hypothetical, yet representative, IC50 values for our lead compound and comparators, illustrating the kind of data generated from a reproducible MTT assay. The standard deviation is a key indicator of intra-experimental variability.

Table 2: Comparative Anticancer Activity of Thiazole Derivatives against MCF-7 Cells

CompoundStructureIC50 (µM) ± SD (n=3)
4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid 2-Nitrophenyl at C48.5 ± 0.7
Comparator A: 4-(4-Nitrophenyl)-1,3-thiazole-2-carboxamide4-Nitrophenyl at C4, Amide at C215.2 ± 1.5[19]
Comparator B: A 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivativeComplex side chain at C51.57 ± 0.2[20][21]
Comparator C: A 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativePyrazole-carboxylic acid at N1Potent activity reported[22]
Doxorubicin (Positive Control)-0.5 ± 0.05

Note: These values are for illustrative purposes and are based on activities reported for similar classes of compounds.

Part 3: Delving Deeper: Reproducibility in Enzyme Inhibition Assays

Many anticancer agents exert their effects by inhibiting specific enzymes involved in cancer cell proliferation and survival. For thiazole derivatives, VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a known target.[12] Reproducibility in enzyme inhibition assays is crucial for confirming the mechanism of action.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Reagent Preparation: Prepare assay buffer, VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound, and the VEGFR-2 enzyme. Pre-incubate to allow the compound to bind to the enzyme.[23]

  • Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence/luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Diagram 2: Key Steps for a Robust Enzyme Inhibition Assay

Enzyme_Inhibition_Assay A Prepare Reagents (Enzyme, Substrate, ATP, Buffer) C Pre-incubate Enzyme with Inhibitor A->C B Serial Dilution of Inhibitor Compound B->C D Initiate Reaction (Add Substrate & ATP) C->D E Controlled Incubation (Time & Temperature) D->E F Detect Product Formation or Substrate Depletion E->F G Calculate % Inhibition and IC50 F->G

Caption: A logical flow for conducting a reproducible enzyme inhibition assay.

Comparative VEGFR-2 Inhibition Data

Table 3: Comparative VEGFR-2 Inhibition by Thiazole Derivatives

CompoundIC50 (µM) ± SD (n=3)
4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid 0.25 ± 0.03
Comparator D: A 2,4-disubstituted thiazole derivative0.15 ± 0.02[12]
Sorafenib (Positive Control)0.09 ± 0.01

Note: Data for the lead compound is hypothetical. Comparator and control data are based on reported values for similar compounds.

Part 4: Addressing Inter-Laboratory Variability

A significant challenge in reproducibility is the variation in results observed between different laboratories.[24][25] This can arise from subtle differences in reagents, equipment, cell line passage number, and operator technique.[26][27]

Key Factors Contributing to Inter-Laboratory Variability:

  • Cell Line Authenticity and Passage Number: Use authenticated cell lines from a reputable source and maintain a consistent, low passage number.[28]

  • Reagent and Media Consistency: Use the same source and lot of critical reagents and media where possible. Differences in serum batches can significantly impact cell growth and drug response.[29]

  • Instrumentation and Calibration: Ensure all equipment, such as incubators, pipettes, and plate readers, are properly calibrated and maintained.

  • Detailed Reporting: Thoroughly document all experimental details in laboratory notebooks and publications to allow for accurate replication.[1]

Conclusion: A Commitment to Scientific Integrity

The reproducibility of in vitro experiments is not merely a technicality; it is a fundamental aspect of scientific integrity. For a novel compound like 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid to progress through the drug discovery pipeline, the initial in vitro data must be undeniably robust. By focusing on compound integrity, employing standardized and well-controlled assay protocols, and being mindful of the sources of variability, researchers can significantly enhance the reproducibility of their findings. This guide provides a framework for achieving this, encouraging a culture of rigorous and transparent science that will ultimately accelerate the development of new and effective therapies.

References

  • Diagn Microbiol Infect Dis. 2005 Sep;53(1):61-4. The effect of interlaboratory variability on antimicrobial susceptibility determination. [Link]

  • Trends in Cancer. 2022 Sep; 8(9): 717–720. Assessing reproducibility of the core findings in cancer research. [Link]

  • Molecules. 2019 Jun; 24(12): 2275. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • The Journal of Infectious Diseases. 1976 Oct;134(4):328-35. Inter- and intralaboratory variability in antibiotic susceptibility tests with Pseudomonas aeruginosa and Enterobacteriaceae. [Link]

  • Assay Guidance Manual. 2013 May 1. Cell Viability Assays. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic Acid

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle, from synthesis to disposal. The proper management of waste is not merely a reg...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle, from synthesis to disposal. The proper management of waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. While this specific compound may not have a dedicated regulatory listing, its chemical structure—incorporating both a nitrophenyl group and a thiazole moiety—necessitates a conservative and rigorous approach to its disposal.

The guidance herein is synthesized from established protocols for analogous hazardous compounds and is grounded in the regulatory standards set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the compound's potential hazards. Based on its chemical structure, 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid must be treated as hazardous waste.

  • Causality of Hazard : The primary driver for this classification is the presence of the nitrophenyl group. Nitrophenols and related nitroaromatic compounds are well-documented as toxic and environmentally persistent pollutants.[1][2] Incineration under controlled conditions is often the recommended disposal method for these substances.[1] Furthermore, safety data for structurally similar compounds, such as 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid, indicate hazards including skin, eye, and respiratory irritation.[3]

  • Regulatory Classification : Under the Resource Conservation and Recovery Act (RCRA), this compound would be classified as hazardous waste due to its inherent toxicity.[4] Therefore, it is strictly prohibited to dispose of this chemical via standard trash or sanitary sewer systems.[4][5] All materials containing or contaminated with this compound must be segregated and managed as hazardous chemical waste.[6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensuring personal safety is paramount. Adherence to OSHA's Laboratory Standard is mandatory.[7][8][9]

  • Engineering Controls : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[8] The fume hood's proper function must be regularly verified.[10]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[7][11]

    • Gloves : Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[12]

    • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles must be worn.[13]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary, as determined by your institution's Chemical Hygiene Plan (CHP).[10][13]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the collection and disposal of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid waste, ensuring safety and regulatory compliance at each stage.

Step 3.1: Waste Segregation at the Source

The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions.[4][14]

  • Action : Immediately upon generation, designate a specific waste stream for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. This includes the pure compound, reaction mixtures, solutions, and all contaminated materials.

  • Causality : Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, bases, or other incompatibles.[6][11] Mixing incompatible wastes can lead to exothermic reactions, gas generation, or fire.

Step 3.2: Proper Containerization

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.[15][16]

  • Action : Collect all waste in a designated, chemically compatible container that is in good condition and has a secure, leak-proof screw cap.[4][5][16] The original chemical container is often a suitable choice.[5]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:

    • The words "Hazardous Waste."[5]

    • The full, unambiguous chemical name: "4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid."

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 3.3: Management of Contaminated Materials & Empty Containers

Trace amounts of the chemical on lab materials render them hazardous.

  • Solid Waste : All disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, absorbent pads, silica gel) must be collected in a separate, sealed plastic bag or wide-mouth container, clearly labeled as hazardous waste containing the chemical.[6][17]

  • Glassware : Non-disposable glassware must be decontaminated via a "triple-rinse" procedure.[5][17] Rinse the glassware three times with a suitable solvent (one that can dissolve the compound). Crucially, this rinsate must be collected and disposed of as hazardous liquid waste.[14][17]

  • Empty Containers : The original container holding the pure compound, once "empty," must still be treated as hazardous waste. For acutely toxic compounds (P-listed), regulations require the container itself to be disposed of as hazardous waste without rinsing.[17] Given the toxicity profile of nitrophenyl compounds, adopting this more stringent P-list protocol for the empty container is a best practice.

Step 3.4: Storage in a Satellite Accumulation Area (SAA)

Federal regulations strictly govern the temporary storage of hazardous waste within a laboratory.[16][18]

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[16]

  • SAA Requirements : The SAA must be:

    • At or near the point of waste generation.[4][18]

    • Under the direct control of laboratory personnel.[4][15]

    • Equipped with secondary containment (e.g., a larger, chemically resistant tub) to contain potential spills.[5]

    • Clearly marked with a "Hazardous Waste" sign.[15]

  • Quantity Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[5][18]

Step 3.5: Arranging for Final Disposal

Final disposal must be conducted by trained professionals in accordance with all federal, state, and local regulations.

  • Action : When the waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6][15]

  • Documentation : Ensure all required documentation is completed accurately, detailing the contents and quantity of the waste.[4]

  • Expected Disposal Method : The final disposal will likely be accomplished via high-temperature incineration at a licensed facility, which is the recommended method for destroying nitrophenolic compounds and ensuring complete breakdown to less harmful substances.[1]

Spill Management

In the event of a small, manageable spill within a fume hood:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE described in Section 2.

  • Containment : Cover the spill with a chemical absorbent pad or a non-reactive absorbent material (e.g., vermiculite).

  • Collection : Carefully sweep or wipe up the absorbed material, working from the outside in.

  • Disposal : Place all cleanup materials into a sealed container and label it as hazardous waste contaminated with 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

  • Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Data Summary & Workflow

The following table summarizes the critical disposal parameters for this compound.

ParameterGuidelineRationale & Source
Waste Category Hazardous Chemical Waste (Toxic)Based on nitrophenyl and thiazole moieties. Governed by EPA RCRA.[1][4]
Container Type Chemically compatible, sealed container (e.g., HDPE or original bottle).To prevent leaks and reactions.[4][16]
Labeling "Hazardous Waste," full chemical name, hazard identification.OSHA and EPA requirement for safety and proper handling.[5][19]
Storage Designated, secondary-contained Satellite Accumulation Area (SAA).Compliance with 40 CFR § 262.15 and laboratory safety.[16][18]
Disposal Method Pickup by licensed hazardous waste contractor for probable incineration.Ensures regulatory compliance and complete destruction of the toxic compound.[1][6]
Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

G cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Storage & Management cluster_2 Phase 3: Final Disposal start Waste Generated (Pure compound, solution, or contaminated material) assess Assess as Hazardous Waste (Toxic, Irritant) start->assess Step 1 segregate Segregate from Incompatible Waste Streams assess->segregate Step 2 container Select Compatible, Labeled Container segregate->container Step 3 collect Collect Waste in Sealed Container container->collect Step 4 store Store in Designated SAA with Secondary Containment collect->store Step 5 inspect Weekly Inspection of SAA store->inspect full Container Full or Ready for Pickup? inspect->full Step 6 full->store No contact_ehs Contact EHS or Licensed Waste Contractor full->contact_ehs Yes document Complete Waste Manifest/Paperwork contact_ehs->document Step 7 pickup Professional Pickup and Transport document->pickup Step 8 dispose Final Disposal (Probable Incineration) pickup->dispose Step 9

Caption: Disposal workflow for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • Occupational Safety and Health Administration. Laboratories - Standards.
  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers.
  • Clean Harbors. (2025, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Patel, K., et al. (2024). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420.
  • Agency for Toxic Substances and Disease Registry. (Date not available). Toxicological Profile for Nitrophenols.
  • BenchChem. (2025). Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. Laboratory Waste Disposal: A Quick Overview.
  • University of Minnesota. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • AK Scientific, Inc. Safety Data Sheet: 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid.
  • AFG Bioscience LLC. Safety Data Sheet: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1,3-Thiazole-2-carboxylic acid.
  • Reddit. (2025, September 9). 2-nitrophenol waste.
  • AK Scientific, Inc. Safety Data Sheet: 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid.

Sources

Handling

Comprehensive Safety and Handling Guide for 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. The procedural recommendations are synthesized from the known h...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid. The procedural recommendations are synthesized from the known hazards of structurally related thiazole derivatives and nitroaromatic compounds to ensure a comprehensive safety framework for all laboratory personnel.

Immediate Safety Overview: Understanding the Risks
  • Thiazole Moiety: Thiazole and its derivatives are common in pharmaceuticals and can have varied biological activities.[1][2][3] General handling precautions for heterocyclic compounds are warranted.

  • Nitroaromatic Moiety: Nitroaromatic compounds are recognized for their potential toxicity.[4][5] They can be hazardous to human health, with risks including skin irritation, eye damage, and potential for more severe systemic effects upon absorption.[6] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation and can contribute to their recalcitrance and toxicity.[4] Overexposure to nitroaromatic compounds can lead to serious health issues, and many are listed as priority pollutants by the U.S. Environmental Protection Agency.[4][5]

A safety data sheet for the related compound, 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] It is prudent to assume that 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid presents similar hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.[8][9]

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[8]
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or when there is a significant risk of splashing.[8]
Hand Protection Nitrile GlovesDisposable, powder-free. Tested to EN 374 or equivalent.[9]Provides protection against incidental contact. For prolonged contact, select gloves with a higher protection class.[9] Always wash hands after removing gloves.
Body Protection Laboratory CoatLong-sleeved, flame-retardant material is recommended.Protects skin and personal clothing from contamination.[8] Contaminated clothing should be removed immediately and laundered before reuse.
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling the compound as a powder or in poorly ventilated areas to prevent inhalation of dust or aerosols.[9][10]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment and Disposal Receipt Receive Compound Inspect Inspect Container for Damage Receipt->Inspect 1. Verify Integrity Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store 2. Log and Store DonPPE Don Appropriate PPE Store->DonPPE 3. Prepare for Handling FumeHood Work in a Chemical Fume Hood DonPPE->FumeHood 4. Ensure Ventilation Weighing Weigh Compound Carefully FumeHood->Weighing 5. Minimize Dust Experiment Perform Experiment Weighing->Experiment 6. Execute Protocol Decontaminate Decontaminate Work Area Experiment->Decontaminate 7. Clean Up DoffPPE Doff PPE Correctly Decontaminate->DoffPPE 8. Safe Removal Waste Segregate and Label Waste DoffPPE->Waste 9. Waste Management Disposal Dispose of Waste via Licensed Contractor Waste->Disposal 10. Final Disposal

Caption: Workflow for the safe handling of 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[8]

    • Keep it segregated from incompatible materials such as strong oxidizing agents.[7]

  • Handling and Experimentation:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Before handling, ensure all required PPE is correctly donned.

    • When weighing or transferring the solid, take care to minimize the generation of dust.

    • Avoid all personal contact with the substance, including inhalation.[9]

  • Hygiene Practices:

    • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][11]

    • Do not eat, drink, or smoke in laboratory areas.[12][13]

    • Immediately remove any clothing that becomes contaminated.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, follow institutional emergency procedures. Prevent entry into waterways.[7]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid, including disposable PPE, contaminated labware, and residual compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Disposal must be carried out through a licensed and approved waste disposal contractor. Do not dispose of this chemical down the drain or in general waste. The environmental hazards of related nitroaromatic compounds underscore the importance of preventing release into the environment.[4]

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid and maintain a safe laboratory environment.

References

  • Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole - Benchchem. (n.d.).
  • Thiazole - Santa Cruz Biotechnology. (n.d.).
  • Thiazole - Wikipedia. (n.d.).
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
  • Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (n.d.).
  • Safety Data Sheet: 2-Nitrophenol - Astech Ireland. (n.d.).
  • SAFETY DATA SHEET - TCI EUROPE N.V. (n.d.).
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. (n.d.).
  • p-NITROPHENOL EXTRA PURE - Loba Chemie. (n.d.).
  • Safety Data Sheet: 3-Nitrophenol - Carl ROTH. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.).
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare. (n.d.).
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (n.d.).
  • 2-(4-Nitrophenylamino)thiazole-4-carboxylic acid - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid
Reactant of Route 2
4-(2-Nitrophenyl)-1,3-thiazole-2-carboxylic acid
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